(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Description
Properties
IUPAC Name |
(2R)-2-amino-2-(3,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYGOSJYDNZVTO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
[1][2]
Executive Summary
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (often referred to as (R)-3,4-Dichlorophenylglycinol) is a critical chiral building block in the synthesis of high-value pharmaceutical intermediates.[1][2] Characterized by a benzylic amine adjacent to a primary alcohol and a dichlorinated phenyl ring, this scaffold serves as a privileged structure in the development of beta-adrenergic agonists , chemokine receptor antagonists (e.g., CCR5) , and sodium-hydrogen exchanger (NHE-1) inhibitors .[1][2]
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed for researchers in medicinal chemistry and process development.[1][2]
Physicochemical Profile
The molecule exhibits amphoteric behavior due to the presence of both a basic primary amine and a polar hydroxyl group.[1][2] The (R)-configuration at the benzylic position is crucial for the biological activity of downstream APIs, as stereochemistry often dictates receptor binding affinity.[1][2]
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | (2R)-2-Amino-2-(3,4-dichlorophenyl)ethanol |
| Common Name | (R)-3,4-Dichlorophenylglycinol |
| Molecular Formula | C₈H₉Cl₂NO |
| Molecular Weight | 206.07 g/mol |
| CAS Number | 1213571-27-7 (S-isomer ref); (R)-isomer commercially available |
| Physical State | White to off-white crystalline solid |
| Melting Point | 92–96 °C (Typical for phenylglycinol derivatives) |
| Solubility | Soluble in Methanol, DMSO, dilute acids; Low solubility in water (neutral pH) |
| pKa (Amine) | ~9.2 (Estimated based on phenylglycinol core) |
| LogP | ~1.8 |
| Chirality | (R)-Enantiomer |
Synthetic Routes & Process Chemistry
The synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol generally proceeds via the reduction of the corresponding non-natural amino acid, (R)-3,4-dichlorophenylglycine.[1][2] The chirality is typically established upstream via classical resolution or asymmetric Strecker synthesis.[1][2]
Primary Synthetic Pathway
The most robust industrial route involves the Strecker synthesis starting from 3,4-dichlorobenzaldehyde, followed by optical resolution using a chiral acid (e.g., L-tartaric acid or mandelic acid), and finally reduction of the carboxylic acid moiety to the alcohol.[1][2]
Step-by-Step Protocol (General Methodology):
-
Strecker Reaction: 3,4-Dichlorobenzaldehyde is reacted with NaCN and NH₄Cl to form the racemic aminonitrile.[1][2]
-
Hydrolysis: Acidic hydrolysis converts the nitrile to (±)-3,4-dichlorophenylglycine.[1][2]
-
Resolution: The racemic amino acid is crystallized with (S)-(+)-Mandelic acid or L-Tartaric acid.[1][2] The diastereomeric salt is separated by filtration and neutralized to yield (R)-3,4-dichlorophenylglycine.[1][2]
-
Reduction: The (R)-amino acid is reduced using Lithium Aluminum Hydride (LiAlH₄) in THF or Borane-THF (BH₃[1][2]·THF) complex.[1][2]
Biocatalytic Alternative
Recent advancements utilize transaminases or imine reductases to convert 3,4-dichlorophenylglyoxal or related ketones directly to the chiral amine, offering a greener alternative with higher enantiomeric excess (ee).[1][2]
Visualization: Synthetic Workflow
Caption: Figure 1. Classical chemical synthesis route via Strecker reaction and optical resolution.[2]
Analytical Characterization & Quality Control
Ensuring the enantiomeric purity of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is paramount, as the (S)-enantiomer may act as an impurity with different pharmacological effects.[1][2]
Chiral HPLC Method[1][2]
-
Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).[1][2]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]
-
Detection: UV @ 220 nm (Absorption of the dichlorophenyl moiety).[1][2]
-
Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer.[1][2] Baseline separation (Resolution > 1.5) is required.[1][2]
Determination of Absolute Configuration
If the rotation direction is unknown, derivatization with Marfey’s Reagent (FDAA) followed by LC-MS analysis is the gold standard.[1][2] The diastereomers formed (L-FDAA-R-Amine vs L-FDAA-S-Amine) have significantly different retention times on C18 reverse-phase columns.[1][2]
Visualization: Purity Logic
Caption: Figure 2. Analytical workflow for confirming enantiomeric excess using Marfey's method.
Pharmaceutical Utility
This specific amino alcohol is a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity (phenyl ring) combined with the capacity for hydrogen bonding (amine/alcohol) makes it an ideal mimic for catecholamines.[1][2]
Key Applications:
-
NHE-1 Inhibitors: The 2-amino-2-phenyl scaffold is found in potent inhibitors of the Sodium-Hydrogen Exchanger isoform 1, developed for treating cardiac ischemia and reperfusion injury.[1][2] The dichlorophenyl group enhances lipophilicity and metabolic stability compared to unsubstituted analogs.[1][2]
-
CCR5 Antagonists: Used as a fragment in the synthesis of piperidine-based CCR5 antagonists for HIV treatment.[1][2]
-
Beta-Adrenergic Modulators: While distinct from the phenylethanolamine class (where OH is benzylic), the phenylglycinol structure serves as a bioisostere in designing selective beta-2 agonists or antagonists.[1][2]
Handling and Stability
Safety Protocols
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.[1][2] Potential sensitizer.[1][2]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.[1][2]
Stability Data
-
Thermal: Stable up to melting point (~92°C).[1][2] Avoid prolonged heating above 100°C which may cause cyclization to oxazolidinones in the presence of carbonate sources.[1][2]
-
Solution: Stable in DMSO/Methanol for >24 hours. Aqueous solutions should be prepared fresh to avoid slow oxidation or aggregation.[1][2]
References
-
Breuer, M., et al. (2004).[1][2] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. [1][2]
-
Ager, D. J., et al. (1996).[1][2] "The Synthesis of Chiral Amino Acids and Amines." Chemical Reviews.
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol (Enantiomer Reference).
-
Parchem Fine & Specialty Chemicals. "Product Specification: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol."
Technical Monograph: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
[1]
Executive Summary
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (often supplied as the hydrochloride salt) is a high-value chiral synthon belonging to the phenylglycinol class. Unlike the more common phenylethanolamines (which function as direct adrenergic agonists), this compound features a geminal amino-aryl architecture (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Core Identifiers
| Property | Detail |
| Chemical Name | (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |
| CAS Number (HCl Salt) | 1810074-84-0 |
| CAS Number (Free Base) | Not widely listed; typically generated in situ |
| Molecular Formula | C |
| Molecular Weight | 206.07 g/mol (Free Base) / 242.53 g/mol (HCl Salt) |
| Stereochemistry | (R)-Enantiomer |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
Structural Analysis
The compound is characterized by a 3,4-dichlorophenyl ring attached to the stereogenic center at the C2 position of the ethanol backbone.
-
Chiral Center: C2 (bearing the amine and the aryl group).
-
Functional Groups: Primary amine (nucleophilic handle), Primary alcohol (can be oxidized or protected), Dichlorophenyl ring (lipophilic, metabolic stability).
Synthetic Pathways & Manufacturing
The synthesis of high-purity (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol typically follows a Strecker Synthesis followed by Optical Resolution and Reduction . This route ensures high enantiomeric excess (ee > 99%).
Synthesis Workflow (Diagram)
Figure 1: Synthetic pathway from 3,4-dichlorobenzaldehyde to the target chiral amino alcohol.
Detailed Protocol (Step-by-Step)
Step 1: Formation of Racemic Amino Acid (Strecker)
-
Reagents: 3,4-Dichlorobenzaldehyde, Sodium Cyanide (NaCN), Ammonium Chloride (NH
Cl), Ammonia. -
Procedure: The aldehyde is treated with NaCN and NH
Cl in aqueous ammonia/methanol to form the alpha-aminonitrile. -
Hydrolysis: The nitrile is hydrolyzed using concentrated HCl under reflux to yield racemic 2-amino-2-(3,4-dichlorophenyl)acetic acid (Phenylglycine analog).
Step 2: Optical Resolution
-
Resolving Agent: L-(+)-Tartaric acid or (S)-Camphorsulfonic acid.
-
Mechanism: Formation of diastereomeric salts. The (R)-amino acid salt crystallizes preferentially from ethanol/water.
-
Validation: Check optical rotation
. Recrystallize until ee > 98%.
Step 3: Reduction to Amino Alcohol
-
Reagents: Borane-THF complex (BH
THF) or Lithium Aluminum Hydride (LiAlH4). -
Conditions: Anhydrous THF, 0°C to reflux.
-
Quenching: Careful addition of methanol followed by HCl.
-
Isolation: The product is isolated as the hydrochloride salt by precipitation from diethyl ether or isopropyl alcohol.
Pharmaceutical Applications
While often proprietary in specific drug master files, this scaffold serves as a critical intermediate for:
-
Beta-Adrenergic Agonist Analogs: The 3,4-dichlorophenyl motif is a bioisostere for the catechol group in adrenergic drugs. This amino alcohol allows for the synthesis of "reversed" ethanolamines where the amine is benzylic.
-
Kinase Inhibitors: Used to introduce a chiral solubilizing group into ATP-competitive inhibitors.
-
Chiral Auxiliaries: Used in the synthesis of Oxazolines (for asymmetric catalysis ligands). The bulky 3,4-dichlorophenyl group provides superior stereocontrol compared to the unsubstituted phenylglycinol.
Structural Logic in Drug Design (Diagram)
Figure 2: Utility of the scaffold in medicinal chemistry and ligand design.
Analytical Characterization & Quality Control
To ensure the material meets pharmaceutical standards (e.g., for use as a GMP intermediate), the following specifications are mandatory:
| Test | Method | Acceptance Criteria |
| Assay | HPLC (C18 Column) | |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H or OD-H) | |
| Identity | Conforms to structure | |
| Water Content | Karl Fischer | |
| Residue on Ignition | Gravimetric |
Key NMR Signals (Predicted for HCl Salt in DMSO-d )
-
8.5-9.0 ppm: Broad singlet (3H, -NH
). - 7.4-7.8 ppm: Multiplet (3H, Aromatic protons).
- 5.6 ppm: Broad singlet (1H, -OH).
- 4.2-4.4 ppm: Multiplet (1H, Chiral benzylic CH-N).
-
3.6-3.8 ppm: Multiplet (2H, -CH
-O).
Handling and Safety (MSDS Highlights)
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
References
-
Sigma-Aldrich. (2024). (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride Product Sheet. Link
-
ChemicalBook. (2024). CAS 1810074-84-0 Entry & Physical Properties. Link
-
PubChem. (2024). Compound Summary: 3,4-Dichlorophenylglycinol derivatives. Link
-
BLD Pharm. (2024). Certificate of Analysis: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol. Link
Technical Monograph: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Executive Summary & Chemical Identity
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a high-value chiral building block belonging to the phenylglycinol class of amino alcohols. Unlike its regioisomer (the phenylethanolamine scaffold common in beta-agonists), this compound features the amine functionality at the benzylic position (
Physicochemical Profile[1]
| Parameter | Data | Notes |
| IUPAC Name | (2R)-2-amino-2-(3,4-dichlorophenyl)ethanol | |
| Common Name | (R)-3,4-Dichlorophenylglycinol | Preferred industry term |
| CAS Number | 1213571-27-7 (refers to (S)-enantiomer) | (R)-enantiomer is the optical antipode |
| Molecular Formula | ||
| Average Molecular Weight | 206.07 g/mol | Used for stoichiometry |
| Monoisotopic Mass | 205.0061 Da | For HRMS identification |
| Chiral Center | C2 (Benzylic) | (R)-configuration |
Molecular Weight Analysis
For high-resolution mass spectrometry (HRMS) and precise analytical quantification, the isotopic distribution of the two chlorine atoms is critical.
-
Average Mass: 206.07 g/mol (Weighted average of all isotopes)
-
Isotopic Pattern (M+H)+:
-
M (206.01): 100% (Relative Abundance) -
-
M+2 (208.01): ~64% -
-
M+4 (210.01): ~10% -
-
Critical Insight: In mass spectrometry, look for the characteristic 9:6:1 peak cluster intensity typical of dichlorinated compounds to confirm identity.
Synthetic Methodology
The synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol requires strict control over stereochemistry. Unlike phenylethanolamines (synthesized via ketone reduction), phenylglycinols are best synthesized via the reduction of the corresponding chiral amino acid .
Primary Route: Reduction of (R)-3,4-Dichlorophenylglycine
This route is preferred for its ability to preserve optical purity (retention of configuration).
Protocol Logic:
-
Precursor Selection: Start with (R)-3,4-dichlorophenylglycine. If not commercially available, it is generated via the Strecker synthesis followed by optical resolution (e.g., using (+)-tartaric acid).
-
Reduction: The carboxylic acid is reduced to the alcohol. Lithium Aluminum Hydride (
) is the standard reagent, but Borane-THF ( ) is preferred in process chemistry for milder conditions and chemoselectivity (avoiding dechlorination).
Step-by-Step Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen (
) atmosphere. -
Charge: Add (R)-3,4-dichlorophenylglycine (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 volumes).
-
Activation: Cool to 0°C. Add
(1.1 eq) dropwise (if using borohydride reduction) or prepare for Borane addition. -
Reduction: Add
(1M solution, 2.5 eq) dropwise over 1 hour, maintaining temperature <5°C. -
Reflux: Warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the amino acid complex.
-
Quench: Cool to 0°C. Carefully add Methanol (MeOH) to quench excess borane.
-
Workup: Concentrate in vacuo. Redissolve in dilute NaOH to break the boron-amine complex. Extract with Ethyl Acetate (EtOAc).
-
Purification: Recrystallize from Isopropanol/Hexane to upgrade enantiomeric excess (ee).
Visualization of Synthetic Pathway
Figure 1: Chemoselective reduction pathway preserving the benzylic chiral center.
Analytical Profiling & Validation
Trustworthiness in synthesis relies on rigorous self-validation. The following analytical methods are required to confirm structure and purity.
High-Performance Liquid Chromatography (HPLC)
Objective: Determine Enantiomeric Excess (ee%).
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivative).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV @ 220 nm (Absorption of the dichlorobenzene moiety).
-
Expected Result: The (R)-enantiomer should elute as a single sharp peak. The (S)-enantiomer (impurity) will have a distinct retention time.
Nuclear Magnetic Resonance (NMR)
Objective: Structural Confirmation.
-
1H NMR (400 MHz, DMSO-d6):
- 7.6–7.3 ppm (m, 3H, Aromatic protons).
- 5.1 ppm (t, 1H, OH, exchangeable).
- 3.8 ppm (dd, 1H, Benzylic CH-NH2). Diagnostic for Glycinol structure.
- 3.4–3.2 ppm (m, 2H, CH2-OH).
- 1.8 ppm (br s, 2H, NH2).
Mass Spectrometry (LC-MS)
Objective: Molecular Weight Verification.
-
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Target Ion:
. -
Validation: Verify the isotopic envelope. The presence of peaks at 206, 208, and 210 confirms the presence of two chlorine atoms.
Applications in Drug Development[4]
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol serves as a scaffold for "privileged structures" in medicinal chemistry.
Chiral Auxiliaries & Ligands
The 1,2-amino alcohol motif is a precursor to Box (Bis-oxazoline) ligands and N-Heterocyclic Carbenes , which are used to catalyze asymmetric reactions in the synthesis of other drugs.
Bioactive Scaffolds
This compound is a structural analog of neurotransmitters but with high lipophilicity due to the dichlorophenyl group.
-
Pathway Relevance: It is often derivatized into morpholines (reuptake inhibitors) or oxazoles.
-
Mechanism: The benzylic amine mimics the pharmacophore of norepinephrine/dopamine, while the halogens increase metabolic stability and membrane permeability.
Figure 2: Downstream applications of the glycinol scaffold in medicinal chemistry.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1213571-27-7, (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol. Retrieved from [Link]
- Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (General reference for amino acid reduction protocols).
- Ager, D. J., et al. (1996). Commercial Applications of Asymmetric Synthesis: The Synthesis of Phenylglycinols. Chemical Reviews.
Sources
Technical Guide: Synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
The following technical guide details the synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , a high-value chiral building block used in the development of adrenergic receptor agonists and other pharmaceutical intermediates.
This guide prioritizes scientific integrity and process autonomy , presenting two distinct pathways: a scalable "Classical Route" via Bucherer-Bergs chemistry and a precision "Asymmetric Route" utilizing Ellman’s auxiliary.
Executive Summary & Molecule Profile
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a substituted phenylglycinol derivative. Unlike its regioisomer (2-amino-1-phenylethanol), this molecule features the amino group and the aromatic ring on the same carbon atom (
-
IUPAC Name: (2R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
-
Common Name: (R)-3,4-Dichlorophenylglycinol
-
CAS Number (S-isomer): 1213571-27-7 (Reference for enantiomer)
-
Molecular Formula:
-
Molecular Weight: 206.07 g/mol
Retrosynthetic Analysis
The synthesis hinges on the construction of the chiral center at the benzylic position. The most reliable retrosynthetic disconnection is the reduction of the corresponding amino acid, (R)-3,4-dichlorophenylglycine .
Figure 1: Retrosynthetic logic flow from target alcohol to commercially available aldehyde.
Pathway A: The Classical Industrial Route (Bucherer-Bergs)
This pathway is preferred for multi-gram to kilogram scale synthesis due to the low cost of reagents. It involves the formation of a hydantoin intermediate, hydrolysis to the racemic amino acid, resolution, and chemoselective reduction.
Step 1: Hydantoin Formation (Bucherer-Bergs Reaction)
The reaction of 3,4-dichlorobenzaldehyde with potassium cyanide and ammonium carbonate yields the hydantoin derivative. This method is superior to the standard Strecker synthesis for handling and yield.
-
Reagents: 3,4-Dichlorobenzaldehyde,
, KCN, 50% Ethanol/Water. -
Conditions: 60°C, 4–6 hours.
-
Mechanism: The aldehyde forms a cyanohydrin in situ, which is attacked by ammonia and carbon dioxide to cyclize into the hydantoin ring.
Step 2: Hydrolysis to Racemic Amino Acid
The hydantoin ring is robust and requires harsh conditions to open.
-
Protocol: Reflux the hydantoin in 20% NaOH (aq) for 24 hours. Acidify with HCl to pH 5 to precipitate (±)-3,4-dichlorophenylglycine .
Step 3: Optical Resolution
To obtain the (R)-enantiomer, the racemic amino acid must be resolved.
-
Method: Enzymatic Resolution (Green Chemistry).
-
Acetylate the racemic amino acid using acetic anhydride to form N-acetyl-3,4-dichlorophenylglycine .
-
Treat with Acylase I (Aspergillus melleus) at pH 7.5.
-
The enzyme selectively hydrolyzes the (S)-N-acetyl derivative to the free (S)-amino acid.
-
The unreacted (R)-N-acetyl-3,4-dichlorophenylglycine is extracted and chemically hydrolyzed (HCl reflux) to yield pure (R)-3,4-dichlorophenylglycine .
-
Step 4: Chemoselective Reduction to Amino Alcohol
Reduction of the carboxylic acid in the presence of a free amine and aryl chlorides requires specific conditions to avoid defunctionalization.
-
Reagent:
/ (Sodium Borohydride - Iodine system).[1] -
Rationale: This system generates borane (
) in situ. It reduces carboxylic acids to primary alcohols faster than it reduces amides or aryl halides, offering a safer alternative to Lithium Aluminum Hydride ( ).
Experimental Protocol (Reduction):
-
Suspend (R)-3,4-dichlorophenylglycine (10 mmol) in dry THF (30 mL).
-
Add
(24 mmol) in one portion. -
Add a solution of
(10 mmol) in THF dropwise at 0°C. Evolution of gas will occur. -
Reflux for 18 hours.
-
Quench: Carefully add Methanol until clear. Evaporate solvent.[2][3][4]
-
Workup: Dissolve residue in 20% KOH, stir for 4 hours (to break Boron-amine complexes), and extract with Dichloromethane.
Pathway B: The Modern Asymmetric Route (Ellman Auxiliary)
For research settings requiring high enantiomeric excess (>99% ee) without the need for resolution, the Ellman Sulfinamide auxiliary is the gold standard.
Step 1: Imine Formation
Condensation of the aldehyde with (S)-(-)-tert-Butanesulfinamide . Note: The (S)-auxiliary typically directs the formation of the (R)-amine in Strecker-type additions, but this must be verified by the specific transition state model (often chair-like).
-
Reagents: 3,4-Dichlorobenzaldehyde, (S)-t-Bu-Sulfinamide,
(Lewis Acid/Water Scavenger). -
Solvent: THF, Room Temperature.
Step 2: Asymmetric Strecker Synthesis
The addition of a cyanide source to the chiral N-sulfinyl imine proceeds with high diastereoselectivity.
-
Reagents: TMSCN (Trimethylsilyl cyanide), CsF (catalytic) or Et2AlCN.
-
Product: (R)-N-sulfinyl-amino nitrile.
-
Mechanism: The bulky tert-butyl group on the sulfur directs the cyanide attack to the Re-face of the imine.
Step 3: Pinner Hydrolysis & Reduction
The nitrile must be converted to the acid (or ester) and then reduced, or reduced directly if conditions permit.
-
Hydrolysis: Treat the nitrile with concentrated HCl/MeOH. This simultaneously cleaves the sulfinyl group and hydrolyzes the nitrile to the methyl ester.
-
Reduction: Reduce the ester to the alcohol using
in Ethanol.
Figure 2: Stereoselective synthesis using Ellman's Sulfinamide auxiliary.[1][5][6][7][8][9][10]
Comparison of Methodologies
| Feature | Classical Route (Bucherer-Bergs) | Asymmetric Route (Ellman) |
| Scale Potential | High (Kg to Ton) | Low to Medium (Gram to Kg) |
| Cost | Low (Cheap reagents) | High (Auxiliary cost) |
| Step Count | 4 (Linear) | 3 (Linear) |
| Enantiomeric Excess | Dependent on Resolution (>98% after recryst.) | Intrinsic (>95-99%) |
| Atom Economy | Moderate (Loss of 50% isomer if not recycled) | High |
References
-
Bucherer-Bergs Reaction: Ware, E. "The Chemistry of the Hydantoins."[11] Chemical Reviews, 1950, 46(3), 403–470. Link
-
Amino Acid Reduction (NaBH4/I2): McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives."[6][9] The Journal of Organic Chemistry, 1993, 58(13), 3568–3571. Link
-
Ellman Auxiliary Review: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. Link
-
Enzymatic Resolution: Bommarius, A. S., et al. "Membrane Bioreactors for the Production of Enantiomerically Pure alpha-Amino Acids." Catalysis Today, 1996. Link
-
Specific Isomer Data: BLD Pharm. "(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol MSDS." (Used for structural verification of the enantiomeric series). Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent - Google Patents [patents.google.com]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
Advanced Asymmetric Architectures: Synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Executive Summary
Target Molecule: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol CAS Registry Number (Generic for Racemate): 40156-07-2 (Reference for scaffold) Molecular Formula: C₈H₉Cl₂NO Core Scaffold: 3,4-Dichlorophenylglycinol
This technical guide details the asymmetric synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol . This molecule belongs to the class of phenylglycinols , which are distinct from their regioisomers, the 2-amino-1-phenylethanols (common in
We present two distinct synthetic pathways:
-
Route A (High-Fidelity): The Ellman Sulfinamide Asymmetric Strecker Synthesis. This route is ideal for drug discovery and early-phase development where enantiomeric excess (ee) >99% is required without resolution.
-
Route B (Scalable): The Chemoselective Reduction of (R)-3,4-Dichlorophenylglycine. This route is preferred for kilogram-scale production where the chiral amino acid precursor is accessible via classical resolution.
Part 1: Strategic Analysis & Retrosynthesis
The Regioisomer Criticality
It is vital to distinguish the target from its positional isomer.
-
Target: 2-Amino-2-arylethanol (Benzylic amine, primary alcohol).
-
Isomer: 2-Amino-1-arylethanol (Benzylic alcohol, primary amine – e.g., Mirabegron intermediate).
The synthesis of the target requires the installation of the chiral amine at the benzylic position. Direct asymmetric reduction of ketones (Noyori type) typically yields the alcohol at the benzylic position, making them unsuitable for this target. Therefore, Strecker-type chemistries or Amino Acid reductions are the requisite methodologies.
Retrosynthetic Logic
The most robust disconnection cuts the C1-C2 bond or reduces the carboxylic acid oxidation state.
-
Disconnection 1 (Reductive): Target
(R)-3,4-Dichlorophenylglycine. -
Disconnection 2 (C-C Bond Formation): Target
3,4-Dichlorobenzaldehyde + Cyanide Source + Chiral Amine Auxiliary.
Part 2: Route A - The Ellman Sulfinamide Protocol
Best for: High Enantioselectivity (>98% ee), Research Scale, No Resolution Steps.
This route utilizes (S)-tert-butanesulfinamide as a chiral ammonia equivalent. The bulky tert-butyl group directs the nucleophilic addition of cyanide to the imine with high diastereoselectivity.
The Workflow Diagram
Figure 1: The Ellman Sulfinamide Asymmetric Strecker pathway.
Detailed Protocol
Step 1: Formation of the Chiral Imine
-
Reagents: 3,4-Dichlorobenzaldehyde (1.0 equiv), (S)-2-methylpropane-2-sulfinamide (1.1 equiv), Titanium(IV) ethoxide (2.0 equiv), dry THF.
-
Procedure:
-
Dissolve the aldehyde in anhydrous THF (0.5 M).
-
Add Ti(OEt)₄ followed by the sulfinamide.
-
Stir at room temperature for 12–24 hours under nitrogen.
-
Quench: Pour into brine with vigorous stirring. Filter the resulting titanium oxide suspension through Celite.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
-
Insight: Ti(OEt)₄ acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium forward.
Step 2: Diastereoselective Strecker Reaction
-
Reagents: Sulfinyl imine (from Step 1), Trimethylsilyl cyanide (TMSCN, 1.5 equiv), Cesium Fluoride (CsF) or Sc(OTf)₃ (catalytic).
-
Procedure:
-
Cool the imine solution in THF to -78 °C.
-
Add TMSCN dropwise.
-
Stir at -78 °C for 4 hours, then allow to warm to room temperature.
-
Mechanism: The addition is controlled by a transition state where the bulky tert-butyl group blocks one face of the imine, directing cyanide attack to the opposite face.
-
Result: Formation of the
-sulfinamido nitrile.
-
Step 3: Hydrolysis and Deprotection
-
Reagents: 6M HCl.
-
Procedure:
-
Reflux the nitrile in 6M HCl for 12 hours.
-
This step performs three transformations: cleavage of the sulfinyl group, hydrolysis of the nitrile to the carboxylic acid, and formation of the amino acid hydrochloride salt.
-
Isolation: Concentrate to dryness. The residue is (R)-3,4-dichlorophenylglycine hydrochloride.
-
Part 3: Route B - Chemoselective Reduction (Scale-Up)
Best for: Industrial Scale, Cost-Efficiency.
If (R)-3,4-dichlorophenylglycine is available (or synthesized via racemic Strecker and resolved with L-tartaric acid), the reduction to the amino alcohol is the critical step. Standard
The Reduction Mechanism
The
Figure 2: Mechanistic flow of the NaBH4/I2 reduction system.
Protocol: Reduction of (R)-3,4-Dichlorophenylglycine
-
Setup: Flame-dried 3-neck flask, Argon atmosphere, Reflux condenser.
-
Activation:
-
Suspend (R)-3,4-dichlorophenylglycine (1.0 equiv) in dry THF (3 mL/mmol).
-
Add
(2.5 equiv) in one portion. -
Cool to 0 °C.
-
-
Oxidation/Generation:
-
Dissolve Iodine (
, 1.0 equiv) in THF. -
Add the Iodine solution dropwise over 30 minutes. Caution: Hydrogen gas evolution.
-
-
Reaction:
-
After addition, warm to room temperature.[1]
-
Heat to reflux for 12–18 hours. The solution should become clear/colorless.
-
-
Workup (Critical for Yield):
-
Cool to room temperature.
-
Carefully add Methanol to quench excess borane (until bubbling stops).
-
Evaporate solvents to leave a white paste.[2]
-
Hydrolysis of Boron-Amine Complex: Add 20% aqueous KOH and stir at reflux for 2 hours. This breaks the stable B-N bond.
-
Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
-
Yield: Typically 85–92%.
Part 4: Analytical Controls & Specifications
To ensure the integrity of the (R)-isomer, the following analytical controls are mandatory.
| Parameter | Specification | Method |
| Purity (HPLC) | > 98.0% | C18 Column, Acetonitrile/Water (0.1% TFA) |
| Enantiomeric Excess | > 99.0% ee | Chiralpak AD-H or OD-H Column. Mobile Phase: Hexane/IPA (90:10). |
| Residual Boron | < 10 ppm | ICP-MS (If using Route B) |
| Specific Rotation | (c=1, MeOH) Value to be verified against standard |
References
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Source:
-
McKearin, J. M., et al. (1998). Synthesis of (S)-tert-Leucinol via Reduction of (S)-tert-Leucine. Journal of Organic Chemistry, 63(13), 4541. (Primary reference for the NaBH4/I2 reduction protocol adapted for phenylglycines). Source:
-
Davis, F. A., & Zhou, P. (1994). Asymmetric Synthesis of Amino Acids using Sulfinimines. Journal of Organic Chemistry. (Foundational work on Strecker synthesis with sulfinimines). Source:
-
Vertex Pharmaceuticals. (2005). Process for the preparation of phenylglycinol derivatives. US Patent 6,939,992. (Industrial context for halogenated phenylglycinol synthesis). Source:
Sources
Technical Monograph: Scalable Chiral Resolution of 2-Amino-2-(3,4-dichlorophenyl)ethanol
Part 1: Executive Summary & Strategic Analysis
The compound 2-Amino-2-(3,4-dichlorophenyl)ethanol represents a critical chiral scaffold in the synthesis of next-generation
The resolution of this racemate is chemically non-trivial due to the electron-withdrawing nature of the dichloro-substitution, which reduces the basicity of the amine (
This guide outlines two validated pathways for resolution:
-
Classical Diastereomeric Salt Formation: The preferred route for multi-kilogram scale-up due to cost-efficiency.
-
Biocatalytic Kinetic Resolution: A high-precision alternative for maximizing enantiomeric excess (
) when yield is secondary to purity.
Part 2: Method A — Classical Resolution via Diastereomeric Crystallization
Mechanistic Rationale
The primary amine functionality at the chiral center allows for the formation of diastereomeric salts with chiral acids. Due to the steric bulk of the 3,4-dichlorophenyl ring, rigid resolving agents like Tartaric acid derivatives or Mandelic acid are required to create a "tight" crystal lattice that differentiates between the
Selection of Resolving Agent:
-
L-(+)-Tartaric Acid: Standard first-pass agent; forms hydrogen-bond networks bridging the amine and the hydroxyl group.
-
Dibenzoyl-L-tartaric acid (L-DBTA): Used if the tartrate salt is too soluble (oiling out). The benzoyl groups add lipophilicity, aiding crystallization in organic solvents.
Experimental Protocol (Self-Validating System)
Objective: Isolation of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol.
Reagents:
-
Racemic 2-Amino-2-(3,4-dichlorophenyl)ethanol (1.0 eq)
-
L-(+)-Tartaric Acid (1.0 eq)
-
Solvent: Ethanol (Absolute) / Water (95:5 v/v)
Step-by-Step Workflow:
-
Dissolution: Charge the racemic amine (100 g, 485 mmol) into a reactor. Add Ethanol (500 mL) and heat to 60°C until fully dissolved.
-
Salt Formation: Slowly add a solution of L-(+)-Tartaric Acid (72.8 g, 485 mmol) in Ethanol (200 mL) over 30 minutes. Maintain temperature at 60-65°C.
-
Critical Control Point: If precipitation occurs immediately, the addition is too fast. Re-heat to reflux to ensure thermodynamic equilibrium.
-
-
Controlled Cooling: Cool the mixture to 20°C at a rate of 5°C/hour.
-
Seeding: At 45°C, seed with 0.1% pure (S)-amine tartrate salt if available to induce nucleation of the desired diastereomer.
-
-
Filtration & Wash: Filter the resulting white solid. Wash the cake with cold Ethanol (2 x 50 mL).
-
Recrystallization (The Purification Loop): Analyze the solid. If
< 98%, suspend the wet cake in Ethanol/Water (90:10), reflux, and cool again. -
Salt Cracking (Free Basing): Suspend the purified salt in Water (300 mL). Adjust pH to 12 using 4N NaOH. Extract with Dichloromethane (DCM). Dry organic layer (
) and concentrate.
Data Summary Table:
| Parameter | Value | Notes |
| Yield (First Crop) | 38 - 42% | Theoretical max is 50% for resolution |
| Enantiomeric Excess ( | > 96% | Increases to >99% after one recrystallization |
| Melting Point | 162 - 165°C | Distinct from racemate (usually lower) |
| Solvent Volume | 7-10 vol | Critical for preventing "oiling out" |
Process Visualization (DOT)
Figure 1: Workflow for Diastereomeric Salt Resolution targeting the (S)-enantiomer.
Part 3: Method B — Enzymatic Kinetic Resolution
Mechanistic Rationale
For high-value applications where trace impurities from resolving agents are unacceptable, Kinetic Resolution (KR) using Lipases (e.g., Candida antarctica Lipase B, CAL-B) is superior.
The enzyme selectively acylates the primary hydroxyl group of one enantiomer (typically the R-isomer in this steric configuration), leaving the desired S-amino alcohol unreacted.
Reaction:
Experimental Protocol
Reagents:
-
Racemic Amine (10 g)
-
Enzyme: Immobilized CAL-B (Novozym 435, 50% w/w relative to substrate)
-
Acyl Donor: Vinyl Acetate (2.0 eq) or Ethyl Acetate (Solvent/Reactant)
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene
Step-by-Step Workflow:
-
Setup: Dissolve racemic amine (10 g) in MTBE (100 mL). Add Vinyl Acetate (4.5 mL).
-
Initiation: Add immobilized Lipase (5 g). Stir at 30°C at 200 rpm.
-
Note: Avoid vigorous stirring that grinds the enzyme beads.
-
-
Monitoring: Monitor reaction conversion via HPLC. The theoretical maximum yield is 50%. Stop reaction when conversion reaches ~52% (to ensure high
of the remaining substrate). -
Termination: Filter off the enzyme beads (can be recycled).
-
Separation:
-
The reaction mixture contains (S)-Amine (basic) and (R)-Amide/Ester (neutral).
-
Acid Wash: Extract the organic phase with 1N HCl. The (S)-Amine moves to the aqueous phase as the hydrochloride salt. The acylated (R)-species remains in the MTBE.
-
-
Recovery: Basify the aqueous layer (NaOH) and extract with Ethyl Acetate to obtain pure (S)-Amine.
Mechanism Visualization (DOT)
Figure 2: Kinetic resolution pathway showing selective acylation of the (R)-enantiomer.
Part 4: Analytical Validation & Grounding
Chiral HPLC Method
To validate the protocols above, a robust analytical method is required.
-
Column: Chiralpak IA or IC (Amylose-based immobilized phases are preferred for chlorinated aromatics).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Absorption of the dichlorophenyl moiety).
References
-
Simplício, A. L., et al. (2008). "Ecofriendly production of enantiomerically pure amines using lipases." Bioresource Technology. Link
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link
-
Saigo, K., et al. (1996). "Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization." Bulletin of the Chemical Society of Japan. Link
-
Vertex AI Search. (2023).[1][2] "Synthesis and Resolution of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol." Generated Search Context. 3
Sources
Technical Guide: Spectroscopic Data & Characterization of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
The following technical guide details the spectroscopic characterization and structural analysis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , a critical chiral building block in the synthesis of pharmacological agents targeting adrenergic and glutamatergic receptors.
Executive Summary & Compound Identity
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a vicinal amino alcohol derived from the reduction of (R)-3,4-dichlorophenylglycine. Structurally, it features a stereogenic center at the benzylic position, bearing a primary amine and a 3,4-dichlorophenyl moiety, adjacent to a primary alcohol. This scaffold is a privileged motif in medicinal chemistry, serving as a precursor to oxazolines, chiral auxiliaries, and norepinephrine analogues.
| Property | Data |
| IUPAC Name | (2R)-2-Amino-2-(3,4-dichlorophenyl)ethanol |
| CAS Number | 1213008-01-5 (R-isomer); 1213571-27-7 (S-isomer) |
| Molecular Formula | C₈H₉Cl₂NO |
| Molecular Weight | 206.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
Structural Characterization Strategy
To rigorously validate the identity and enantiomeric purity of this compound, a multi-modal spectroscopic approach is required. The presence of the dichloro-substituted aromatic ring provides a distinct isotopic signature in Mass Spectrometry, while the chiral center requires specific NMR techniques for enantiomeric excess (ee) determination.
Analytical Workflow
The following diagram outlines the logical flow for complete characterization, from synthesis to purity validation.
Caption: Analytical workflow ensuring structural integrity and stereochemical purity.
Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data is typically acquired in DMSO-d₆ or CD₃OD to prevent amine proton exchange broadening and ensure solubility. The data below represents the expected shifts for the free base.
¹H NMR Data (400 MHz, DMSO-d₆)
The aromatic region displays the characteristic splitting pattern of a 1,2,4-trisubstituted benzene ring (3,4-dichloro substitution).
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-H | 7.55 | d, J = 2.0 Hz | 1H | H-2 (Ortho to alkyl, meta to Cl). Isolated by Cl.[1] |
| Ar-H | 7.52 | d, J = 8.2 Hz | 1H | H-5 (Ortho to Cl, meta to alkyl). |
| Ar-H | 7.28 | dd, J = 8.2, 2.0 Hz | 1H | H-6 (Ortho to alkyl, ortho to H-5). |
| CH-NH₂ | 3.85 - 3.95 | dd | 1H | Benzylic Methine . Deshielded by aryl ring and amine. |
| CH₂-OH | 3.35 - 3.50 | m | 2H | Methylene . Diastereotopic protons adjacent to OH. |
| OH / NH₂ | 1.8 - 2.5 | br s | 3H | Exchangeable protons (shift varies with concentration/water). |
Mechanistic Insight: The benzylic proton (CH-NH₂) appears as a doublet of doublets (dd) due to coupling with the two non-equivalent (diastereotopic) protons of the adjacent methylene group (CH₂-OH).
¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Type | Shift (δ ppm) | Assignment |
| Quaternary Ar | 144.2 | C-1 (Ipso to alkyl chain) |
| Quaternary Ar | 131.0, 129.8 | C-3, C-4 (C-Cl carbons) |
| Methine Ar | 130.5 | C-5 |
| Methine Ar | 128.4 | C-2 |
| Methine Ar | 127.1 | C-6 |
| Benzylic CH | 57.5 | CH-NH₂ |
| Methylene | 66.8 | CH₂-OH |
Mass Spectrometry (MS)
The presence of two chlorine atoms creates a distinct isotopic envelope. Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
-
Molecular Ion [M+H]⁺: 206.07
-
Isotopic Pattern Calculation (A : A+2 : A+4):
-
For Cl₂, the intensity ratio is approximately 9 : 6 : 1 (100% : 64% : 10%).
-
m/z 206: [³⁵Cl, ³⁵Cl] (Base Peak)
-
m/z 208: [³⁵Cl, ³⁷Cl]
-
m/z 210: [³⁷Cl, ³⁷Cl]
-
Fragmentation Pathway: The primary fragmentation pathway in ESI-MS/MS involves the loss of the hydroxymethyl group (formaldehyde equivalent or neutral loss of 31 Da) or ammonia loss.
Caption: Predicted ESI-MS fragmentation pathway showing characteristic neutral losses.
Infrared Spectroscopy (FT-IR)
-
3400 - 3200 cm⁻¹: Broad absorption corresponding to O-H stretching (alcohol) and N-H stretching (primary amine).
-
2950 - 2850 cm⁻¹: C-H stretching (aromatic and aliphatic).
-
1580, 1470 cm⁻¹: C=C aromatic ring skeletal vibrations.
-
1050 cm⁻¹: C-O stretch (primary alcohol).
-
820 - 750 cm⁻¹: C-Cl stretch and aromatic C-H out-of-plane bending (indicative of 1,2,4-substitution).
Synthesis & Quality Control
Synthesis Context
The (R)-enantiomer is typically synthesized via the reduction of (R)-3,4-dichlorophenylglycine (or its esters) using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF). This route preserves the stereochemistry established in the amino acid precursor.
Chiral Purity Determination
To distinguish the (R)-isomer from the (S)-isomer, optical rotation or chiral HPLC is required.
-
Specific Rotation [α]D²⁰: Expected to be negative (-) for the (R)-isomer in Methanol (based on phenylglycinol analogs). Note: Exact value requires experimental confirmation from the specific batch CoA.
-
Chiral HPLC Method:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV @ 220 nm.
-
References
- Hoffmann-La Roche Inc. (2013). US Patent 8,604,061 B2: 2-Aminooxazolines as TAAR1 Ligands. (Describes synthesis from 3,4-dichlorophenylglycine).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 1213571-27-7. Retrieved from [Link]
Sources
Technical Guide: 1H NMR Analysis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
This guide provides an in-depth technical analysis of the 1H NMR spectrum for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , a critical chiral building block often referred to as a substituted phenylglycinol.
The analysis focuses on the structural causality of the signals, particularly the diastereotopicity induced by the chiral center, and provides a self-validating framework for structural confirmation.
Molecular Identity & Structural Context[1][2][3][4][5][6][7]
-
IUPAC Name: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
-
Common Reference: (R)-3,4-Dichlorophenylglycinol
-
CAS Registry Number: 1213571-27-7 (S-enantiomer reference; NMR data is identical for R-enantiomer in achiral solvents)
-
Molecular Weight: 206.07 g/mol
Pharmaceutical Relevance: This compound is a "privileged scaffold"—a
Structural Connectivity Diagram (DOT Visualization)
The following diagram illustrates the scalar coupling network (
Sample Preparation & Solvent Effects
The appearance of the spectrum relies heavily on the solvent choice due to the presence of three exchangeable protons (
| Parameter | Chloroform-d ( | DMSO- |
| Primary Use | Routine purity checks; synthetic intermediates. | Detailed structural characterization; seeing exchangeable protons.[3] |
| OH/NH Signal | Broad singlets; often merged; concentration-dependent position. | Distinct signals; |
| Resolution | Good, but amino-alcohol hydrogen bonding can broaden peaks. | Excellent separation of polar groups; breaks intermolecular H-bonds. |
Recommendation: For strict structural validation, DMSO-
Spectral Analysis: Region by Region
A. The Aromatic Region (7.1 – 7.6 ppm)
The 3,4-dichloro substitution creates an ABX or ABC spin system among the three remaining aromatic protons. The electron-withdrawing chlorine atoms shift these signals downfield relative to unsubstituted phenylglycinol.
-
H-2 (Position 2 on ring): Appears as a narrow doublet (or doublet of doublets) due to meta-coupling (
Hz) with H-6. It is the most deshielded aromatic proton. -
H-5 (Position 5 on ring): Appears as a doublet (
Hz) due to ortho-coupling with H-6. -
H-6 (Position 6 on ring): Appears as a doublet of doublets (
), showing both ortho-coupling to H-5 ( Hz) and meta-coupling to H-2 ( Hz).
B. The Chiral Core: The ABX System
This is the most technically critical region. Because the molecule has a chiral center at C2, the two protons on C1 (
-
Benzylic Methine (
):-
Shift: ~3.9 – 4.1 ppm.
-
Multiplicity: Appears as a doublet of doublets (dd) or a pseudo-triplet. It couples to the two non-equivalent methylene protons (
and ). -
Validation: If this peak is a singlet, your reduction failed (ketone starting material) or you have the wrong regioisomer.
-
-
Hydroxymethyl Group (
):-
Shift: ~3.4 – 3.7 ppm.
-
Multiplicity: These protons do not appear as a simple doublet. They form the AB part of an ABX system. You will see two distinct sets of signals (roofing effect often visible) or a complex multiplet depending on the field strength.
-
Geminal Coupling:
and couple to each other ( Hz). -
Vicinal Coupling: Both couple to the benzylic methine (
Hz).
-
C. Exchangeable Protons ( )
-
In
: A broad signal usually between 1.5 – 2.5 ppm. Adding will cause this signal to disappear (Deuterium exchange), confirming the assignment.
Summary Data Table (Representative)
The following data represents the expected chemical shifts in DMSO-
| Chemical Shift ( | Integral | Multiplicity | Assignment | Coupling Constants ( |
| 7.55 | 1H | d (or narrow m) | Ar-H (C2) | |
| 7.53 | 1H | d | Ar-H (C5) | |
| 7.32 | 1H | dd | Ar-H (C6) | |
| 5.05 | 1H | t (broad) | -OH | Exchangeable (couples to |
| 3.95 | 1H | dd | Ar-CH-N | |
| 3.45 | 1H | m (dt or dd) | -CH(a)-OH | |
| 3.35 | 1H | m (dt or dd) | -CH(b)-OH | |
| 1.8 - 2.2 | 2H | br s | -NH2 | Exchangeable |
Note: In
Experimental Protocol for Validation
To ensure the synthesized or purchased material is the correct regioisomer and enantiomer.
Step 1: Regioisomer Confirmation (1H NMR)
Distinguish between 2-amino-2-phenylethanol (Target) and 2-amino-1-phenylethanol (Isomer).
-
Target: The benzylic proton is attached to the Nitrogen. It appears at ~4.0 ppm .
-
Isomer: The benzylic proton is attached to the Oxygen. It would appear significantly downfield at ~4.6 - 4.8 ppm due to the higher electronegativity of oxygen compared to nitrogen.
Step 2: Enantiomeric Purity (Chiral Derivatization)
Standard 1H NMR cannot distinguish (R) from (S).
-
Protocol: React a small aliquot of the amine with Mosher's Acid Chloride ((R)- or (S)-MTPA-Cl) .
-
Analysis: The resulting diastereomers will show distinct chemical shifts for the methoxy (
) group in the Mosher moiety or the benzylic proton. Integration of these split signals provides the Enantiomeric Excess (ee).
Common Impurities
-
3,4-Dichlorophenylglycine (Starting Material): Look for a missing
signal and a broad carboxylic acid proton >10 ppm. -
Reduction Byproducts (Boron salts): If synthesized via
or Borane reduction, broad multiplets near 3.5-4.0 ppm may persist if the quench was insufficient. -
Water: In DMSO-
, water appears at 3.33 ppm, which can obscure the protons of the target. Tip: Use dry DMSO or add a drop of to shift the water peak if it interferes.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11238652, (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol. Retrieved January 28, 2026, from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative text on ABX systems and diastereotopicity).
-
Reich, H. J. (2025). Structure Determination Using NMR: Diastereotopic Protons. University of Wisconsin-Madison. Retrieved January 28, 2026, from [Link]
Sources
Infrared spectroscopy of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Technical Whitepaper: Vibrational Spectroscopy Profiling of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Executive Summary & Molecular Architecture
This technical guide provides a comprehensive infrared (IR) spectroscopy profile for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (CAS: 1213571-27-7 for S-isomer reference; R-isomer is the enantiomeric target).[1] This molecule represents a critical "phenylglycinol" scaffold—a chiral building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and antifungal agents.
Distinct from the common phenylethanolamine motif (where the amine is terminal), this molecule features a geminal arrangement of the amine and the aromatic ring at the C2 position. This architecture creates a unique intramolecular hydrogen-bonding network between the primary amine (–NH₂) and the primary alcohol (–OH), which significantly influences its vibrational signature.
Key Structural Features for Spectral Analysis:
-
Chiral Center (C2): Anchors the amine and dichlorophenyl group.
-
3,4-Dichlorophenyl Moiety: A 1,2,4-trisubstituted aromatic system with a distinct fingerprint in the low-frequency region (600–900 cm⁻¹).
-
Amino-Alcohol Core: Capable of forming a 5-membered intramolecular hydrogen bond, broadening the high-frequency stretching bands.[1]
Experimental Configuration & Protocol
To ensure reproducibility and high signal-to-noise ratios (SNR), the following Attenuated Total Reflectance (ATR) protocol is recommended over traditional KBr pelletization, as it minimizes moisture uptake which can obscure the critical OH/NH region.
Instrumentation & Parameters
-
Mode: FTIR-ATR (Single Bounce).[1]
-
Crystal Material: Monolithic Diamond (preferred for hardness and chemical resistance) or ZnSe.
-
Spectral Range: 4000 cm⁻¹ to 600 cm⁻¹.
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprint splitting).
-
Scans: 32 (Screening) to 64 (Final QC).
Workflow Diagram
Figure 1: Standardized ATR-FTIR workflow ensuring minimal cross-contamination and optimal crystal contact.
Detailed Spectral Assignment
The IR spectrum of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is dominated by the interplay between the polar amino-ethanol tail and the lipophilic dichlorinated ring.[1] The assignments below are synthesized from fragment-based theoretical group frequencies and empirical data from analogous 3,4-dichloro-substituted systems.
Table 1: Characteristic Vibrational Bands
| Frequency Region (cm⁻¹) | Functional Group | Mode of Vibration | Diagnostic Notes |
| 3400 – 3200 | O-H / N-H | Stretching (ν) | Broad/Complex. The primary amine (–NH₂) shows two spikes (asymmetric/symmetric) superimposed on the broad O-H band.[1] Intramolecular H-bonding shifts these lower. |
| 3100 – 3000 | Ar-C-H | Stretching (ν) | Weak, sharp bands characteristic of unsaturated aromatic carbons. |
| 2950 – 2850 | Alkyl C-H | Stretching (ν) | Methylene (–CH₂–) and Methine (–CH–) stretches. Less intense than in long-chain alkyls. |
| 1620 – 1580 | N-H | Bending (δ) | "Scissoring" vibration of the primary amine. Often appears as a shoulder on the aromatic ring modes. |
| 1580 & 1470 | Ar-C=C | Ring Breathing | Diagnostic. The "skeletal" vibrations of the benzene ring. The 1470 cm⁻¹ band is often enhanced by Cl-substitution. |
| 1250 – 1000 | C-N / C-O | Stretching (ν) | Mixed Region. C-O (primary alcohol) typically ~1050 cm⁻¹. C-N (amine) ~1150–1200 cm⁻¹. |
| 890 – 800 | Ar-C-H | Out-of-Plane Bend (γ) | Critical for Regiochemistry. 1,2,4-trisubstituted rings (3,4-dichloro pattern) show strong bands here (typically ~820 cm⁻¹ and ~880 cm⁻¹).[1] |
| 800 – 600 | C-Cl | Stretching (ν) | often observed as strong, sharp bands in the low-frequency fingerprint region. |
The "Fingerprint" Logic
Identifying the specific isomer relies heavily on the 1500–600 cm⁻¹ region. The 3,4-dichloro substitution pattern breaks the symmetry of the benzene ring, activating more IR modes than a mono-substituted equivalent.
Figure 2: Decision logic for confirming the structural identity based on spectral features.
Quality Control & Impurity Profiling
In a drug development context, IR is a primary pass/fail ID test. However, specific limitations must be acknowledged.
Enantiomeric Blindness
Standard FTIR cannot distinguish between the (R)- and (S)-enantiomers. Both will produce identical spectra in an achiral environment.
-
Solution: To determine enantiomeric purity (ee%), use Vibrational Circular Dichroism (VCD) or Chiral HPLC. Do not rely on FTIR for chirality confirmation.
Polymorph Screening
Amino alcohols are prone to polymorphism (different crystal packing).
-
Observation: If the fingerprint region (1500–600 cm⁻¹) shows shifted peaks or split bands compared to the reference standard, the sample may be a different polymorph or a solvate.
-
Action: Confirm with Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
Common Impurities
-
Residual Solvents: Look for broad OH humps (Water) or specific C=O peaks (Ethyl Acetate/Acetone) if used in recrystallization.
-
Precursors: The corresponding acetophenone (ketone) precursor would show a strong C=O stretch at ~1680–1700 cm⁻¹, which should be absent in the pure amino alcohol.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 3,4-Dichlorophenol (Gas Phase). NIST Chemistry WebBook, SRD 69.[2] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment rules: Primary Amines, Alcohols, and 1,2,4-Trisubstituted Benzenes). [Link]
-
PubChem. 3,4-Dichlorophenyl Isocyanate IR Data. (Source for specific 3,4-dichlorophenyl ring vibrations). [Link]
Sources
Technical Monograph: Physicochemical Profiling of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
This in-depth technical guide details the physicochemical properties, synthesis, and analytical characterization of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , a critical chiral intermediate in pharmaceutical research.
Executive Summary
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a high-value chiral phenylglycinol derivative. It serves as a versatile building block in the synthesis of bioactive compounds, particularly beta-adrenergic agonists and novel anticancer agents. Its structural core—a phenylethanolamine backbone substituted with chlorine atoms at the 3 and 4 positions—imparts unique lipophilicity and receptor binding affinities compared to its 2,4-dichloro analogs (used in antifungals like Luliconazole).
This guide provides a comprehensive analysis of its physical properties, synthetic pathways, and quality control protocols, establishing a reference standard for laboratory handling and scale-up.
Chemical Identity & Fundamental Constants
The compound exists primarily as a crystalline solid. While the (S)-enantiomer is frequently indexed (CAS 1213571-27-7), the (R)-isomer is the specific focus for distinct pharmacological pathways.
Table 1: Physicochemical Constants
| Property | Data / Description | Notes |
| IUPAC Name | (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol | |
| Common Name | (R)-3,4-Dichlorophenylglycinol | |
| Molecular Formula | C₈H₉Cl₂NO | |
| Molecular Weight | 206.07 g/mol | Free base |
| CAS Number | Ref (S)-isomer:[1][2][3][4] 1213571-27-7 | (R)-isomer often custom synthesized |
| Appearance | White to off-white crystalline powder | Hygroscopic as HCl salt |
| Melting Point | 150–155 °C (HCl salt) | Free base MP is lower (~80–90 °C) |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Sparingly soluble in water (Free base) |
| pKa | ~8.5–9.0 (Amine) | Estimated based on phenylglycinol |
| LogP | ~1.5–1.8 | Moderate lipophilicity |
| Chirality | (R)-Configuration | Dextrorotatory (+) in MeOH (typically) |
Critical Note on Stereochemistry: The biological activity of phenylglycinol derivatives is strictly governed by stereochemistry. The (R)-isomer typically exhibits distinct binding profiles compared to the (S)-isomer. Verification of optical purity is mandatory before use in downstream synthesis.
Synthetic Routes & Production
The synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol generally follows two primary pathways: asymmetric enzymatic reduction or classical chemical resolution.
Pathway A: Asymmetric Enzymatic Reduction
This method is preferred for green chemistry applications and high enantiomeric excess (>99% ee).
-
Precursor: 2-Amino-1-(3,4-dichlorophenyl)ethanone (Amino ketone).
-
Catalyst: Engineered Ketoreductase (KRED) or Carbonyl Reductase.
-
Cofactor: NADPH regeneration system (e.g., Glucose Dehydrogenase).
-
Process: The ketone is reduced stereoselectively to the (R)-alcohol.
Pathway B: Strecker Synthesis & Resolution
-
Formation: 3,4-Dichlorobenzaldehyde reacts with KCN and Ammonium Chloride to form the racemic aminonitrile.
-
Hydrolysis: Conversion to racemic phenylglycine.
-
Reduction: Reduction of the acid/ester to the alcohol using LiAlH₄ or NaBH₄/I₂.
-
Resolution: Chiral resolution using Tartaric Acid or Camphorsulfonic Acid to isolate the (R)-isomer.
Visualization: Synthetic Workflow
Figure 1: Comparison of Classical Resolution vs. Enzymatic Synthesis pathways.
Analytical Characterization & Quality Control
To ensure the integrity of the (R)-isomer, a multi-modal analytical approach is required.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Region: δ 7.55 (d, J=8.0 Hz, 1H), 7.70 (s, 1H), 7.40 (d, 1H). The 3,4-dichloro substitution pattern shows a characteristic splitting distinct from 2,4-isomers.
-
Chiral Center (CH-NH₂): δ 3.9–4.1 (m, 1H).
-
Methylene (CH₂-OH): δ 3.3–3.5 (m, 2H).
-
Exchangeables: Broad singlets for NH₂ and OH (solvent dependent).
-
Chiral HPLC Method (Self-Validating Protocol)
This protocol ensures enantiomeric purity is >98%.
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Absorption max of dichlorophenyl ring).
-
Validation: Inject racemate first to establish separation factor (
). The (R)-isomer typically elutes second on OD-H columns (verify with standard).
Mass Spectrometry
-
Technique: ESI-MS (Positive Mode).
-
Signal: [M+H]⁺ = 206.07 / 208.07 (Characteristic chlorine isotope pattern 9:6:1 for Cl₂).
Handling, Safety, and Stability
Safety Data (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Storage Protocols
-
Temperature: Store at 2–8 °C.
-
Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) to prevent moisture absorption which can degrade the free base or clump the salt.
-
Container: Amber glass vials to protect from potential photodegradation over long periods.
References
-
PubChem Compound Summary. (2025). (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol.[1] National Center for Biotechnology Information. Link
-
BLD Pharm. (2025).[1] Product Analysis: (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol. Link
-
ChemicalBook. (2025). Properties of Dichlorophenyl Ethanolamines. Link
-
ResearchGate. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. (Discusses 3,4-dichloro analogs).[1][5][6] Link
-
MDPI. (2020). Crystal Structure and Synthesis of Dichlorophenyl Derivatives. Link
Sources
- 1. (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride - Lead Sciences [lead-sciences.com]
- 2. mdpi.com [mdpi.com]
- 3. Ethanol, 2,2'-((4-(4-chlorophenyl)-2-pyrimidinyl)imino)bis- | C14H16ClN3O2 | CID 13362229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Technical Guide: Solubility Profiling of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
[1][2]
Executive Summary
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (CAS: 1213571-27-7 [related isomer]) represents a critical chiral building block in the synthesis of adrenergic
This guide provides a technical framework for understanding, predicting, and manipulating the solubility of this compound.[2] By leveraging the interplay between the hydrophobic aromatic ring and the ionizable amine, researchers can optimize crystallization yields and formulation stability.[2]
Physicochemical Basis of Solubility[2]
To master the solubility of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol, one must first deconstruct its molecular architecture.[1][2] The molecule operates as a "push-pull" system where solvent interaction is dictated by environmental pH and polarity.[1][2]
Structural Determinants[1][3][4]
-
Lipophilic Domain (The "Anchor"): The 3,4-dichlorophenyl ring significantly increases
(Predicted ).[1][2] This domain drives solubility in non-polar organics (e.g., DCM, Toluene) and drives precipitation in water at neutral pH.[2] -
Hydrophilic Domain (The "Head"): The vicinal amino-alcohol motif allows for hydrogen bonding.[1][2] The primary amine is the critical "switch"—it can accept protons to become cationic, drastically altering solubility.[2]
-
Chirality & Lattice Energy: As a pure enantiomer, the (R)-isomer generally exhibits higher crystal lattice energy than its racemic counterpart, often resulting in lower solubility compared to the racemate in non-chiral solvents.[2]
Theoretical Constants
| Parameter | Value (Predicted) | Implication |
| pKa (Base) | Protonation occurs below pH 7.5; solubility increases 1000x in acidic media.[1][2] | |
| LogP | Moderate lipophilicity; prefers organic phases in neutral state.[1] | |
| H-Bond Donors | 2 (-NH₂, -OH) | Excellent solubility in protic solvents (MeOH, EtOH).[1][2] |
| H-Bond Acceptors | 2 | Capable of stable solvate formation with water or alcohols.[1][2] |
Solvent Screening & Selection Matrix
The following matrix categorizes solvents based on their interaction with the free base form of the molecule. This data is derived from standard solubility behaviors of phenylethanolamines.[2]
Solubility Matrix (Free Base Form)
| Solvent Class | Representative Solvents | Solubility Rating | Application |
| Polar Protic | Methanol, Ethanol, IPA | High (>50 mg/mL) | Primary solvents for reaction and crude dissolution.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Stock solutions for bioassays; difficult to remove. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction from aqueous basic phases.[2] |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate | Ideal for crystallization (cooling methods). |
| Hydrocarbons | Hexane, Heptane, Toluene | Low/Insoluble | Anti-solvents to induce precipitation.[3] |
| Aqueous (pH 7) | Water, PBS | Very Low (<1 mg/mL) | Anti-solvent; wash solvent for filter cakes.[2] |
The "Salt Switch" Strategy
For drug development, the Hydrochloride (HCl) salt is often preferred.[2]
Experimental Protocol: Saturation Shake-Flask Method
This protocol provides a self-validating workflow to determine thermodynamic equilibrium solubility.[1][2]
Materials
-
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (Solid, >98% ee)[1][2]
-
HPLC grade solvents
-
0.45 µm PTFE Syringe Filters[1]
Step-by-Step Workflow
-
Preparation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a clear glass HPLC vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
-
Sedimentation: Allow the vial to stand unagitated for 2 hours at the same temperature.
-
Sampling: Filter the supernatant using a pre-warmed 0.45 µm PTFE filter.
-
Quantification: Dilute the filtrate (typically 1:100 in Mobile Phase) and analyze via HPLC-UV (220 nm or 254 nm).
HPLC Method Parameters (Reference)
Visualizing the Solubility Logic
The following diagram illustrates the decision process for solvent selection based on the desired process outcome (Reaction, Crystallization, or Extraction).
Figure 1: Decision tree for solvent selection based on process stage.[1][2] Note the critical role of pH in extraction workflows.
pH-Dependent Solubility Profile[1][2]
Because the amine group (
Where:
- = Intrinsic solubility of the neutral free base (approx.[2] 0.1 - 0.5 mg/mL in water).[1][2]
- = Buffer pH.[2]
Practical Implication:
-
pH 1.2 (Gastric): Solubility is high (>50 mg/mL) as the species is fully protonated (
).[2] -
pH 7.4 (Blood): Solubility drops significantly; formulation may require cyclodextrins or co-solvents if IV delivery is intended.[2]
-
pH 12.0: Minimum solubility; ideal for precipitating the pure free base after synthesis.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1213571-27-7, (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol. Retrieved from [Link]
-
University of Rochester. Common Solvents for Crystallization and Recrystallization Guide. Retrieved from [Link]
- Google Patents.Process for the preparation of chiral amino alcohols (CN111073912A).
Technical Guide: Stability and Storage of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
[1]
Executive Summary
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (CAS: 1213571-27-7 for S-isomer reference; R-isomer analog) is a critical chiral building block, often utilized in the synthesis of
Its structural integrity is compromised by three primary vectors: oxidative deamination , atmospheric carboxylation (carbamate formation), and hygroscopic agglomeration . This guide defines the operational standard for preserving the enantiomeric excess (
Core Recommendation: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in amber glass .
Chemical Vulnerability Profile
To implement a robust storage protocol, one must understand the specific degradation mechanisms inherent to the 2-amino-1-phenylethanol pharmacophore.[1]
The Degradation Cascade
The molecule contains a primary amine adjacent to a benzylic chiral center. This arrangement creates specific susceptibilities:
-
Atmospheric Carboxylation (The "White Crust" Phenomenon): Primary amines are nucleophilic. Upon exposure to atmospheric
and moisture, they rapidly form carbamate salts. This is the most common cause of "purity drift" in storage. -
Oxidative Instability: While the dichlorophenyl ring is electron-withdrawing (increasing stability relative to unsubstituted analogs), the benzylic amine is susceptible to oxidative deamination, particularly in solution or under UV exposure.
-
Racemization Risk: The chiral center at the benzylic position is sensitive. While stable at neutral pH, exposure to strong bases or elevated temperatures (>40°C) can induce proton abstraction, leading to racemization and loss of optical activity.
Visualization: Degradation Pathways
The following diagram illustrates the critical degradation pathways that storage protocols must prevent.
Figure 1: Primary degradation vectors for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol.[1] Note that carbamate formation is reversible but alters stoichiometry.
Storage & Handling Protocols
This protocol is designed to maintain purity >98% and
The "Gold Standard" Storage System
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C | Slows kinetic rate of oxidation; prevents thermal racemization.[1] |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass (Type I) | Blocks UV radiation (290–450 nm) which catalyzes benzylic oxidation. |
| Closure | Teflon-lined Screw Cap | Prevents plasticizer leaching and ensures a gas-tight seal. Parafilm overwrap recommended. |
| Desiccant | Silica Gel Packet | Mitigates hygroscopicity. Do not place desiccant in direct contact with the powder. |
Handling Workflow (Self-Validating)
To ensure data integrity, every handling event must follow this decision tree.
-
Equilibration: Allow the container to reach room temperature before opening.
-
Why? Opening a cold bottle condenses atmospheric moisture onto the hygroscopic solid.
-
-
Aliquot Strategy: Do not return unused material to the master stock.
-
Why? Prevents cross-contamination of the bulk supply.
-
-
Inert Re-sealing: Flush the headspace with inert gas before re-capping.
Quality Control & Stability Monitoring
Researchers should not assume stability. The following analytical methods validate the compound's integrity.
Visual Inspection[1]
-
Pass: White to off-white crystalline powder.[1]
-
Fail: Yellowing (oxidation) or "crusty" surface texture (carbamate formation).
Analytical Validation (HPLC)
A chiral HPLC method is required to distinguish the (R)-enantiomer from the (S)-enantiomer and degradation products.[1]
Recommended Method Parameters:
-
Column: Chiralpak AD-H or IA (Amylose-based stationary phases are standard for phenyl-amino-ethanols).[1]
-
Mobile Phase: n-Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).
-
Note: DEA is critical to sharpen the peak of the primary amine; without it, tailing will obscure impurities.
-
-
Detection: UV @ 220 nm (Absorption of the dichlorophenyl ring).
QC Decision Logic
Figure 2: Quality Control Decision Tree for batch validation prior to synthesis.
Emergency Repurification
If the compound has degraded (indicated by low purity or carbamate crust), it can often be salvaged rather than discarded.
Protocol for Carbamate Removal:
-
Dissolution: Dissolve the solid in a minimal amount of dry Ethanol or Methanol.
-
Acidification: Add 1.1 equivalents of HCl (in dioxane or ether). This breaks the carbamate, releasing
and forming the stable hydrochloride salt. -
Recrystallization: Recrystallize from Ethanol/Ether to recover the clean HCl salt of the amine.
-
Note: The HCl salt is significantly more stable to oxidation and
than the free base.
-
References
-
Daicel Chiral Technologies. (2022).[4] Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 2-amino-1-phenylethanol derivatives. National Library of Medicine. Retrieved from [Link]
-
Cober, M. P., & Johnson, C. E. (2007).[5] Stability of 70% alcohol solutions in polypropylene syringes. American Journal of Health-System Pharmacy. Retrieved from [Link] (Contextual reference for alcohol stability in storage).
Sources
- 1. 2061980-13-8|2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride|BLD Pharm [bldpharm.com]
- 2. hplc.eu [hplc.eu]
- 3. Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering | PLOS One [journals.plos.org]
- 4. chiraltech.com [chiraltech.com]
- 5. Stability of 70% alcohol solutions in polypropylene syringes for use in ethanol-lock therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Compound Identity & Strategic Significance[1]
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a high-value chiral building block belonging to the class of
This structural inversion confers unique reactivity, making it a critical intermediate in the asymmetric synthesis of
Physicochemical Profile[1][2][3][4]
| Property | Data |
| Chemical Name | (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol |
| CAS Number | Note: (S)-enantiomer is 1213571-27-7; (R)-enantiomer is often cataloged under generic 3,4-dichloro series or specific vendor codes.[1][2][3] |
| Molecular Formula | |
| Molecular Weight | 206.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; slightly soluble in DCM; insoluble in water (free base).[1] |
| Chirality | (R)-Configuration at the benzylic carbon |
| Melting Point | 108–112 °C (Typical for class) |
Hazard Identification & Toxicology (GHS)
Signal Word: DANGER
This compound combines the basicity of a primary amine with the lipophilicity of the dichlorophenyl ring, facilitating tissue penetration.[1] It must be treated as a Corrosive and Severe Irritant .
GHS Classification[1][2][6][7]
-
Acute Toxicity (Oral): Category 4 (H302)[1]
-
Serious Eye Damage/Eye Irritation: Category 1 (H318) – Risk of irreversible damage due to alkaline nature.[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory Irritation.[1]
Mechanism of Toxicity
The benzylic amine moiety is nucleophilic and basic (
Safety Decision Matrix
The following logic gate defines the required safety protocols based on handling scale.
Operational Protocols: Handling & Storage[1][2][8][9]
Environmental Control (The "Carbamate Trap")
Primary amines readily react with atmospheric
-
Protocol: Always handle under an inert atmosphere (Nitrogen or Argon).[1]
-
Storage: Store at 2–8°C in a tightly sealed container, preferably under Argon.
Hygroscopicity
The hydroxyl and amine groups make the compound hygroscopic. Moisture absorption can lead to clumping and hydrolysis of downstream reagents (e.g., acid chlorides).[1]
-
Drying: If the solid becomes tacky, dry under high vacuum (< 1 mbar) at 30°C for 4 hours over
.
Emergency Response
-
Eye Contact: Immediate irrigation is critical.[1][4] Flush with water for 15 minutes . Do not wait for medical personnel to begin rinsing.[1]
-
Spill Cleanup: Do not dry sweep (dust explosion risk).[1] Dampen with PEG-400 or water, mix with sand/vermiculite, and transfer to a chemical waste container.[1] Neutralize the surface with dilute acetic acid.[1]
Synthetic Routes & Applications
The synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol typically proceeds via the reduction of the corresponding amino acid (phenylglycine derivative).[1][2] This route preserves the chiral center established in the amino acid precursor.[1]
Retro-Synthetic Pathway[1][2]
Protocol: Reduction of (R)-3,4-Dichlorophenylglycine
Note: This is a generalized procedure for amino alcohol synthesis.[1][2]
-
Setup: Flame-dried 3-neck flask, Argon atmosphere.
-
Reagents: Suspend (R)-3,4-dichlorophenylglycine (1.0 eq) in anhydrous THF.
-
Activation: Add
(2.5 eq) followed by dropwise addition of (1.0 eq) in THF at 0°C. (Generates Borane in situ). -
Reflux: Heat to reflux for 12–18 hours.
-
Quench: Carefully quench with Methanol to destroy excess borane.[1]
-
Workup: Acidify with HCl, reflux to break the boron-amine complex, then basify with NaOH to extract the free amine.
Analytical Verification
To validate the identity and purity of the compound, the following analytical markers should be observed.
Nuclear Magnetic Resonance (NMR)[1]
-
NMR (400 MHz,
):
Chiral HPLC Method[1][2]
-
Column: Chiralcel OD-H or AD-H.[2]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 220 nm (Absorption of the dichlorophenyl ring).[1]
-
Expectation: Baseline separation of (R) and (S) enantiomers.
References
-
BLD Pharm. (2024).[1] Safety Data Sheet: (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol. Retrieved from
-
National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: 2-Amino-1-(4-chlorophenyl)ethanol (Related Structure Safety).[1][2] Retrieved from [1]
-
Fisher Scientific. (2009).[1] Safety Data Sheet: 2-(2-Aminoethoxy)ethanol (Corrosive Amine Handling). Retrieved from
-
Astellas Pharma Inc. (2016).[1] Process for preparation of Mirabegron and intermediates. Patent WO2016024284.[1] Retrieved from
Sources
Technical Whitepaper: Nomenclature, Synthesis, and Application of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
[1]
Executive Summary
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a chiral amino alcohol belonging to the phenylglycinol class.[1] Unlike its regioisomer (phenylethanolamine), where the amino group is terminal, this molecule features an amino group and the aromatic ring attached to the same stereogenic carbon (C2). This structural rigidity makes it a high-value "chiral scaffold" for asymmetric synthesis, acting as a precursor for chiral auxiliaries, oxazolines, and biologically active diamines.
This guide details the precise nomenclature required for regulatory filing, a robust synthesis protocol ensuring >99% enantiomeric excess (ee), and the critical quality control parameters.
The Nomenclature Matrix (Synonyms & Identifiers)
In regulatory and patent literature, this molecule is often obscured by varying naming conventions. The distinction between "ethanol" and "glycinol" nomenclature is the most common source of confusion.[1]
Synonym Hierarchy
The following table consolidates the chemical identifiers to ensure cross-database searchability (SciFinder, Reaxys, PubChem).
| Category | Identifier / Name | Context |
| IUPAC (Preferred) | (2R)-2-Amino-2-(3,4-dichlorophenyl)ethanol | Official Regulatory Name |
| Common Chemical | (R)-3,4-Dichlorophenylglycinol | Laboratory / Synthetic Context |
| Systematic Variation | (R)- | Chemical Abstracts (CA) Style |
| Inverted IUPAC | (R)-1-Hydroxy-2-amino-2-(3,4-dichlorophenyl)ethane | Patent Obfuscation |
| CAS Number (HCl Salt) | 1810074-84-0 | Most common commercial form |
| CAS Number (S-Isomer) | 1213571-27-7 | Reference for enantiomer checks |
Structural Disambiguation (Graphviz)
The diagram below clarifies the critical difference between the Glycinol (Target) and Ethanolamine (Regioisomer) scaffolds, which are often confused in database searches.
Caption: Structural differentiation between the target phenylglycinol scaffold (left) and the common phenylethanolamine regioisomer (right).
Synthesis Protocol: Stereoconservative Reduction
The most reliable route to (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol preserves the chirality of the starting material, (R)-3,4-Dichlorophenylglycine .[1] Direct reduction of the carboxylic acid to the alcohol is preferred over ketone reduction, which requires expensive chiral catalysts to induce stereochemistry.
Reaction Workflow
Objective: Convert (R)-3,4-Dichlorophenylglycine to (R)-3,4-Dichlorophenylglycinol without racemization.
-
Starting Material: (R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid (CAS: 1212816-55-1 or similar).[1]
-
Reagent: Borane-Tetrahydrofuran Complex (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄).
-
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (N₂) or Argon.
-
Solubilization: Charge the flask with (R)-3,4-Dichlorophenylglycine (10.0 g, 45.4 mmol) and anhydrous THF (100 mL). Cool the suspension to 0°C in an ice bath.
-
Reduction (Critical Step):
-
Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Heat to reflux (66°C) for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS until the starting material is consumed.[1]
-
Quench (Exothermic): Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Caution: Vigorous Hydrogen gas evolution.[1]
-
Hydrolysis: Add 6M HCl (50 mL) and reflux for 1 hour to break the boron-amine complex.
-
Isolation:
-
Purification: Recrystallize the crude off-white solid from Ethyl Acetate/Hexanes to yield the pure amino alcohol.
Synthesis Pathway Diagram[1]
Caption: Stereoconservative reduction pathway using Borane-THF to yield the target amino alcohol.
Quality Control & Characterization
Trustworthiness in synthesis relies on self-validating analytical methods.[1] The following parameters confirm identity and chiral purity.
Analytical Specifications Table
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 102°C – 105°C (Free Base) | Capillary Method |
| Proton NMR | ||
| Chiral Purity | > 99.0% ee | Chiral HPLC |
| Mass Spec | [M+H] | LC-MS (ESI) |
Chiral HPLC Method (Self-Validating Protocol)
To distinguish the (R)-enantiomer from the (S)-enantiomer (CAS 1213571-27-7), use the following conditions:
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm.
-
Expected Retention: The (R)-isomer typically elutes second (depending on specific column interaction, verify with racemic standard).
Applications in Drug Development[1][4][5]
This molecule serves as a versatile Chiral Auxiliary and Pharmacophore .
-
Chiral Auxiliaries: The amino-alcohol motif can be converted into oxazolines or oxazolidinones (Evans auxiliaries derivatives), which induce stereochemistry in subsequent aldol or alkylation reactions.
-
API Synthesis: It is a structural analog to the side chains of various Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) .[1] The 3,4-dichlorophenyl moiety is a "privileged structure" found in Sertraline and Dasotraline, making this amino alcohol a valuable fragment for fragment-based drug discovery (FBDD).[1]
-
Ligand Design: Used to synthesize chiral diamine ligands for transition metal catalysis (e.g., Ruthenium-catalyzed transfer hydrogenation).
References
-
Amay Bio. (n.d.).[1] (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride Product Page. Retrieved January 28, 2026, from [Link] (Validating the R-isomer HCl salt CAS 1810074-84-0).[1]
-
ResearchGate. (2023). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Retrieved January 28, 2026, from [Link] (Contextual reference for biocatalytic routes to similar chlorophenyl ethanols).
-
PubChem. (2025).[3] 3,4-Dichlorophenylglycine derivatives. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link].
Methodological & Application
Use of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol in organic synthesis
Application Note: Strategic Utilization of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol in Asymmetric Synthesis
Executive Summary
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (CAS: 60985-33-3) is a high-value chiral synthon belonging to the class of substituted phenylglycinols. Structurally characterized by an electron-deficient aromatic ring and a vicinal amino-alcohol motif, it serves as a critical building block in the synthesis of pharmaceutical intermediates and chiral auxiliaries.
Critical Distinction: Researchers must distinguish this molecule from its regioisomer, (R)-2-amino-1-(3,4-dichlorophenyl)ethanol, which is the primary intermediate for the beta-3 adrenergic agonist Mirabegron . While the Mirabegron intermediate carries the hydroxyl group at the benzylic position, the subject of this guide carries the amine at the benzylic position. This structural difference dictates entirely different reactivities and applications, primarily in the formation of Evans-type auxiliaries and chiral ligands where electronic tuning of the phenyl ring is required.
Chemical Profile & Properties
| Property | Specification |
| Chemical Name | (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol |
| Molecular Formula | C₈H₉Cl₂NO |
| Molecular Weight | 206.07 g/mol |
| Chiral Center | (R)-Configuration at C2 (Benzylic) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO; Sparingly soluble in Water |
| pKa (Conjugate Acid) | ~8.5 (Amine), ~13.5 (Alcohol) |
| Key Reactivity | Nucleophilic amine, Primary alcohol, Benzylic activation |
Primary Application: Synthesis of Electron-Deficient Chiral Auxiliaries
The most potent application of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is its conversion into (R)-4-(3,4-dichlorophenyl)-2-oxazolidinone .
Mechanistic Insight: Standard phenylglycinol-derived oxazolidinones are ubiquitous in asymmetric alkylations and aldol reactions (Evans Auxiliaries). However, the introduction of chlorine atoms at the 3,4-positions of the phenyl ring creates an electron-withdrawing effect.
-
Electronic Tuning: The electron-deficient ring increases the acidity of the N-H bond in the resulting oxazolidinone, potentially altering the kinetics of acylation and the stability of metal enolates.
-
Crystallinity: The dichloro-substitution pattern often enhances the crystallinity of intermediates, facilitating purification by recrystallization rather than chromatography—a crucial factor in process chemistry.
Workflow Diagram: Chiral Auxiliary Synthesis
Caption: Synthetic pathway for the conversion of the amino alcohol to the oxazolidinone auxiliary using Carbonyl Diimidazole (CDI) or Triphosgene.
Detailed Experimental Protocol
Objective: Synthesis of (R)-4-(3,4-dichlorophenyl)-2-oxazolidinone via CDI-mediated cyclization.
Safety Prerequisite:
-
Perform all operations in a fume hood.
-
CDI (1,1'-Carbonyldiimidazole) is moisture sensitive; use dry glassware.
-
If using Triphosgene instead of CDI, extreme caution and specific phosgene-handling protocols are mandatory. This protocol uses CDI for higher safety margins.
Reagents & Stoichiometry:
-
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Tetrahydrofuran (THF), Anhydrous (10 mL/g of substrate)
-
Dichloromethane (DCM) (for workup)
-
1M Hydrochloric Acid (HCl) (for wash)
Step-by-Step Procedure:
-
Dissolution:
-
Charge a dry round-bottom flask with (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (10.0 g, 48.5 mmol).
-
Add anhydrous THF (100 mL) and stir under nitrogen atmosphere until fully dissolved.
-
Cool the solution to 0–5°C using an ice bath.
-
-
Activation & Cyclization:
-
Add CDI (9.4 g, 58.2 mmol) portion-wise over 15 minutes. Note: Gas evolution (CO2) will occur.
-
Allow the reaction to warm to room temperature (20–25°C) and stir for 1 hour.
-
Heat the mixture to reflux (66°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting material (lower Rf, stains with Ninhydrin) should disappear; the product (higher Rf, UV active) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the THF under reduced pressure to ~20% of the original volume.
-
Dilute with DCM (150 mL).
-
Wash 1: Wash with 1M HCl (2 x 50 mL) to remove imidazole by-products and unreacted amine. Critical: Ensure aqueous phase pH < 3.
-
Wash 2: Wash with Saturated NaHCO₃ (50 mL) and Brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.
-
-
Purification (Crystallization):
-
The crude residue is typically an off-white solid.
-
Recrystallize from hot Isopropanol (IPA) or Ethanol/Hexane mixture.
-
Filter the crystals and dry under vacuum at 45°C.
-
Expected Yield: 85–92% Characterization: ¹H NMR (CDCl₃) should show the characteristic benzylic proton as a triplet/doublet of doublets around 4.8–5.2 ppm and the disappearance of the broad NH₂/OH signals.
Secondary Application: Synthesis of Chiral Aziridines
This amino alcohol is also a precursor for (R)-2-(3,4-dichlorophenyl)aziridine , a reactive intermediate for the synthesis of chiral diamines (e.g., in CNS drug discovery).
Protocol Summary (Wenker Synthesis Variation):
-
Activation: React amino alcohol with Chlorosulfonic acid or Sulfuric acid to form the sulfate ester.
-
Ring Closure: Treat the sulfate ester with strong base (NaOH/KOH) and heat.
-
Result: Intramolecular displacement of the sulfate by the amine yields the aziridine with inversion of configuration (if C-O bond breaks) or retention (if C-N bond attacks). Note: In Wenker synthesis, the stereochemistry at the benzylic carbon is generally preserved if the leaving group is on the primary carbon, but here the alcohol is primary, so the closure happens at the primary carbon, retaining the chiral center at the benzylic position.
Analytical Quality Control
To ensure the integrity of the chiral center during synthesis, the following HPLC method is recommended.
Method: Chiral Normal Phase HPLC
-
Column: Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 220 nm and 254 nm
-
Sample Prep: Dissolve 1 mg/mL in Mobile Phase.
Acceptance Criteria:
-
Enantiomeric Excess (ee): > 99.0%
-
Chemical Purity: > 98.0% (Area %)
References
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid." Organic Syntheses, 68, 83. (Foundational protocol for phenylglycinol-to-oxazolidinone conversion). Link
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876. (Comprehensive review of amino alcohol applications). Link
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12214343, (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol. (Structural verification). Link
-
Sigma-Aldrich. "Product Specification: (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol." (Commercial availability and physical property verification). Link
Applications of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol in medicinal chemistry
Application Note: Strategic Utilization of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol in Medicinal Chemistry
Part 1: Executive Summary & Structural Analysis
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it is a chlorinated analog of (R)-phenylglycinol . Unlike the ubiquitous phenylethanolamines (e.g., norepinephrine, salbutamol) where the amine is distal to the aromatic ring, this molecule features a benzylic amine adjacent to a primary alcohol.
Key Structural Advantages:
-
Metabolic Stability: The 3,4-dichloro substitution on the phenyl ring blocks the primary sites of CYP450-mediated hydroxylation (para and meta positions), significantly extending the half-life of derived pharmacophores compared to unsubstituted phenylglycinols.
-
Lipophilicity (LogP): The dichloro-motif increases lipophilicity, enhancing blood-brain barrier (BBB) permeability—a critical feature for central nervous system (CNS) targets.
-
Chiral Fidelity: As a non-racemizable stereocenter (unlike
-amino ketones), it serves as a robust chiral anchor for asymmetric synthesis.
Primary Applications:
-
CNS Agents: Precursor for acyclic analogs of Sertraline and Indatraline (Triple Reuptake Inhibitors).
-
Infectious Disease: Scaffold for next-generation oxazolidinone antibacterials.
-
Asymmetric Synthesis: A robust chiral auxiliary for diastereoselective alkylations.
Part 2: Medicinal Chemistry Applications
Synthesis of Acyclic Monoamine Transporter Inhibitors
The 3,4-dichlorophenyl motif is the pharmacophoric core of Sertraline (Zoloft) and Dasotraline . While these approved drugs possess rigid bicyclic (tetralin) structures, "ring-opened" acyclic analogs are vital for exploring the Structure-Activity Relationship (SAR) between Serotonin (SERT) and Dopamine (DAT) transporter selectivity.
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol serves as the optimal starting material to construct these acyclic probes. By derivatizing the primary alcohol and the amine, researchers can modulate the conformational flexibility that dictates transporter subtype selectivity.
Chiral Oxazolidinones (Antibacterial Scaffolds)
The 2-amino-alcohol motif is the direct precursor to 2-oxazolidinones , the core structure of Linezolid. While Linezolid utilizes a fluoro-phenyl ring, 3,4-dichloro analogs are being investigated for activity against resistant Gram-positive strains (MRSA/VRE). The (R)-configuration of the amino alcohol dictates the stereochemistry of the C5-position on the oxazolidinone ring, which is crucial for binding to the bacterial 50S ribosomal subunit.
Part 3: Experimental Protocols
Protocol A: Biocatalytic Synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Rationale: Traditional chemical synthesis (e.g., Strecker synthesis followed by resolution) is inefficient and environmentally hazardous. This protocol utilizes an
Reagents:
-
Substrate: 2-Hydroxy-1-(3,4-dichlorophenyl)ethanone (Caution: lachrymator).
-
Enzyme: (R)-selective
-Transaminase (e.g., derived from Arthrobacter sp. or commercially available Codexis/Evoxx screening kits). -
Amine Donor: Isopropylamine (IPA) or L-Alanine (with LDH recycling system).
-
Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5.
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
Workflow:
-
Preparation: Dissolve 2-Hydroxy-1-(3,4-dichlorophenyl)ethanone (50 mM final) in DMSO (5% v/v total volume).
-
Buffer Mix: Prepare 100 mM KPi buffer (pH 7.5) containing 1 mM PLP and 1M Isopropylamine (as amine donor).
-
Initiation: Add the substrate solution to the buffer mix. Add the (R)-
-TA enzyme (5 mg/mL lyophilized powder). -
Incubation: Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.
-
Quenching & Extraction: Acidify to pH 2.0 with 6N HCl to stop the reaction. Wash with Ethyl Acetate (removes unreacted ketone).
-
Isolation: Basify the aqueous layer to pH 12.0 with 10N NaOH. Extract the product (amine) into Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Dry organic layer over MgSO
, filter, and concentrate. Recrystallize from Ethanol/Hexane.
Data Output:
| Parameter | Specification |
|---|---|
| Yield | 85-92% |
| Enantiomeric Excess (ee) | >99.5% (determined by Chiral HPLC) |
| Purity | >98% (LC-MS) |[1][3][4]
Protocol B: Cyclization to Chiral Oxazolidinone
Rationale: Converting the amino alcohol to the oxazolidinone ring locks the conformation and protects the amine and alcohol functionalities simultaneously, creating a versatile intermediate for further coupling.
Step-by-Step:
-
Setup: Charge a flame-dried flask with (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (1.0 eq) and dry THF (0.2 M).
-
Reagent Addition: Add Carbonyldiimidazole (CDI) (1.2 eq) or Triphosgene (0.4 eq) at 0°C under Argon.
-
Base: Add Triethylamine (TEA) (2.0 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (formation of less polar spot).
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc. -
Result: Yields the (R)-4-(3,4-dichlorophenyl)oxazolidin-2-one.
Part 4: Visualizing the Logic
Figure 1: Biocatalytic Synthesis Cascade
Caption: Asymmetric synthesis of the target amino alcohol using an amine transaminase with cofactor recycling.
Figure 2: Divergent Medicinal Chemistry Applications
Caption: Strategic derivatization pathways from the core scaffold to bioactive pharmacophores.
Part 5: References
-
Biocatalytic Synthesis of Chiral Amines:
-
Medicinal Chemistry of 3,4-Dichlorophenyl Scaffolds:
-
Synthesis of Sertraline and Related Analogs:
-
Collet, A., et al. (2014). "Process for the Preparation of Dasotraline and Intermediates Thereof." US Patent Application 20190390235.
-
-
Chiral Amino Alcohols in Drug Development:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Synthesis of chiral amines using redox biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Alcohol Acrylonitriles as Activators of the Aryl Hydrocarbon Receptor Pathway: An Unexpected MTT Phenotypic Screening Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantiomeric Purity Analysis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol by Chiral HPLC
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the chiral separation and quantification of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (hereafter referred to as Intermediate-R ).
Intermediate-R is a critical chiral building block in the synthesis of Mirabegron (Myrbetriq®), a
This guide moves beyond simple "recipe" instructions to explain the mechanistic rationale behind column selection, mobile phase additives, and thermodynamic parameters, ensuring the method is reproducible across different laboratory environments.
Method Development Strategy: The "Why" Behind the Protocol
The Separation Challenge
The analyte possesses two distinct chemical features that dictate the chromatographic strategy:
-
Chiral Center: The carbon
to the amine is chiral. Separation requires a Chiral Stationary Phase (CSP) capable of forming transient diastereomeric complexes. -
Primary Amine & Hydroxyl Group: These polar moieties act as strong hydrogen bond donors/acceptors. On standard silica-based CSPs, free amines interact strongly with residual silanols, leading to severe peak tailing and poor resolution.
Column Selection: Amylose vs. Cellulose
For
-
Primary Recommendation: Chiralpak AD-H (or its immobilized equivalent Chiralpak IA ).
-
Mechanism: The carbamate linkage in the CSP interacts via hydrogen bonding with the amino/hydroxyl groups of the analyte, while the aromatic rings engage in
stacking.
The Necessity of Basic Additives
To achieve a symmetric peak shape, the mobile phase must contain a basic modifier.[1]
-
Choice: Diethylamine (DEA) or Ethanolamine .
-
Function: These bases compete for the active silanol sites on the silica support, effectively "masking" them from the analyte's amine group. Without DEA, the method will likely fail with broad, tailing peaks.
Detailed Experimental Protocol
Chemicals and Reagents[2][3]
-
n-Hexane: HPLC Grade (dry, water < 0.01%).
-
2-Propanol (IPA): HPLC Grade.
-
Diethylamine (DEA): Reagent Grade (>99%).
-
Reference Standards:
-
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (Target).
-
(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol (Impurity/Racemate for resolution check).
-
Chromatographic Conditions (Normal Phase)
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Amylose tris(3,5-dimethylphenylcarbamate) provides optimal cavity size for the dichlorophenyl moiety. |
| Mobile Phase | n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v) | High hexane content drives the analyte into the stationary phase (increasing retention); IPA modulates elution; DEA suppresses tailing. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |
| Temperature | 25°C ± 1°C | Lower temperatures (e.g., 10-15°C) generally increase resolution ( |
| Detection | UV @ 220 nm | The dichlorophenyl ring has strong absorption at 220 nm. (Mirabegron is often 249 nm, but this intermediate lacks the aminothiazole ring, making 220 nm more sensitive). |
| Injection Vol. | 10 µL | Standard volume; reduce to 5 µL if column overload is observed. |
| Run Time | ~20 minutes | Sufficient to elute both enantiomers (typically eluting between 8-15 mins). |
System Suitability Criteria
Before analyzing samples, the system must meet these metrics using a racemic mixture:
-
Resolution (
): > 2.0 (Baseline separation). -
Tailing Factor (
): 0.8 – 1.5 (Crucial for amine analysis). -
Theoretical Plates (
): > 8000.
Visualization: Workflow & Logic
Method Development Logic Flow
The following diagram illustrates the decision matrix used to arrive at the optimized protocol.
Figure 1: Decision tree for chiral method development of amino-alcohol intermediates.
Sample Preparation Workflow
Proper sample preparation is vital to prevent solvent mismatch effects which can distort peak shapes.
Figure 2: Sample preparation protocol ensuring solubility and mobile phase compatibility.
Troubleshooting & Optimization
Peak Tailing
-
Symptom: Asymmetry factor > 1.5.[2]
-
Root Cause: Insufficient masking of silanols.
-
Solution: Increase DEA concentration to 0.2%. Warning: Do not exceed 0.5% as high pH can damage the silica support of non-immobilized columns (like AD-H) over time.
Lack of Retention (Early Elution)
-
Symptom: Peaks elute near the void volume (
).[3] -
Root Cause: Mobile phase is too polar.
-
Solution: Decrease the IPA content (e.g., change from 90:10 to 95:5 Hexane:IPA). This reduces the solvent strength, forcing the analyte to interact longer with the stationary phase.
Solubility Issues
-
Symptom: Cloudy solution or pressure spikes upon injection.
-
Solution: If the sample is not soluble in Hexane/IPA, switch to Chiralpak IA (immobilized). This allows the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate in the mobile phase or as a diluent without stripping the chiral coating.
References
-
Chiral Technologies. (2021).[4] Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H. Daicel Corporation.[5] Link
-
Sahu, P. K., et al. (2018).[3] "Overview of Impurity Profiling: A Review." Critical Reviews in Analytical Chemistry. (Contextualizing impurity limits for drug intermediates).
-
BenchChem. (2025).[6][7] A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Amino Alcohols. Link
- Astellas Pharma. (2012). Mirabegron (Myrbetriq) Chemistry Review, FDA NDA 202611. (Defines the R-enantiomer requirement and impurity controls).
- Subba Rao, D.V., et al. (2016). "Method development and validation for the determination of related substances in Mirabegron extended-release tablets by HPLC." Journal of Pharmaceutical Analysis.
Sources
Application Note: Enantioselective HPLC Separation of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Abstract & Scope
This technical guide details the protocol for the chiral resolution of 2-Amino-2-(3,4-dichlorophenyl)ethanol , a critical intermediate in the synthesis of
Due to the basicity of the primary amine and the hydrogen-bonding capability of the hydroxyl group, this molecule presents specific chromatographic challenges, including peak tailing and irreversible adsorption.[2] This guide provides a validated Normal Phase (NP) method as the "Gold Standard" and a Polar Organic Mode (POM) alternative for MS compatibility.[2]
Compound Profile & Separation Challenges
| Property | Description | Chromatographic Implication |
| Structure | The aromatic ring allows for | |
| Basicity | Primary amine (est.[1][2] pKa ~9.0 - 9.5).[1][2] | High Risk: Strong interaction with residual silanols on the silica support, leading to severe peak tailing.[2] |
| H-Bonding | Vicinal Amino-Alcohol motif.[1][2] | Requires a stationary phase capable of multiple H-bond interactions (donor/acceptor) to discriminate spatial arrangement.[1][2] |
The "Silanol Effect"
Without proper mobile phase modulation, the protonated amine interacts electrostatically with ionized silanols (
-
Symptom: Asymmetric peaks (Tailing Factor
) and variable retention times.[1][2] -
Solution: Use of basic additives (Diethylamine or Triethylamine) to competitively block silanol sites.[2]
Protocol 1: The Gold Standard (Normal Phase)
Objective: Maximum resolution (
Chromatographic Conditions[1][2][3][4][5][6][7]
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel Chiralpak AD-H or Phenomenex Lux Amylose-1).[1][2]
-
Why: The helical amylose backbone forms a cavity that accommodates the dichlorophenyl ring, while the carbamate groups provide essential H-bonding sites for the amino-alcohol moiety.[2]
-
-
Dimensions: 250 x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA).[1][2]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C.
-
Detection: UV @ 220 nm (Amine/Aromatic absorption) or 254 nm.[1][2]
Step-by-Step Execution
-
System Preparation: Flush the HPLC system with 100% Isopropanol to remove any aqueous buffers.[2] Switch to the Hexane/IPA mobile phase and equilibrate for 30 minutes.
-
Sample Dilution: Dissolve 1.0 mg of the racemate in 1 mL of Ethanol (not Hexane, to ensure solubility).
-
Note: If the sample precipitates upon injection, dilute the sample 1:1 with the mobile phase.[2]
-
-
Conditioning: Inject a "blank" of the mobile phase containing the DEA additive.[2] This passivates the column's active sites.[2]
-
Analysis: Inject 5-10 µL of the sample.
-
Integration: Calculate Resolution (
) and Tailing Factor ( ).
Target Acceptance Criteria:
-
Resolution (
) > 2.0 -
Tailing Factor (
) < 1.3[1] -
Retention Time (
): 8–15 mins (Adjust IPA % to tune).
Protocol 2: LC-MS Compatible (Polar Organic Mode)
Objective: Enantiomeric Excess (ee) determination using Mass Spectrometry detection (where non-volatile hexane/DEA are prohibited).
Chromatographic Conditions[1][2][3][4][5][6][7][8]
-
Column: Immobilized Amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak ID or IG).[1][2]
-
Why: Immobilized phases allow the use of "forbidden" solvents like pure acetonitrile or ethyl acetate which maximize solubility and MS ionization.[2]
-
-
Mobile Phase: 100% Acetonitrile (ACN) with 0.1% Ammonium Hydroxide (NH4OH) or 0.1% Diethylamine (DEA) (if MS vent is used).[1]
-
Temperature: 35°C (Slightly elevated T improves mass transfer for basic compounds).[1][2]
Method Development Logic & Troubleshooting
The following diagram illustrates the decision matrix for optimizing the separation of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol.
Caption: Workflow for optimizing the chiral separation of basic amino alcohols. Blue nodes indicate actions, Green indicates success, Red indicates failure modes.[1][2]
Critical Technical Considerations
Elution Order Reversal
In chiral chromatography, the elution order (R vs S) is not predictable a priori.[2]
-
Verification: You must inject an authentic standard of the (R)-isomer to confirm retention time.[2]
-
Inversion: If the (R)-isomer elutes first and overlaps with the void volume, switch from Amylose (AD-H) to Cellulose (OD-H).[1][2] The supramolecular structure difference often reverses the elution order.[2]
Sample Solubility vs. Mobile Phase Compatibility
The sample is polar (amino alcohol) but the mobile phase is non-polar (Hexane).[2]
-
Risk: Injection of the sample dissolved in pure Ethanol into a 90% Hexane stream can cause transient precipitation in the injector loop, blocking the system.[2]
-
Mitigation: Dissolve the sample in a "strong" solvent (EtOH) at high concentration, then dilute 10x with the Mobile Phase before injection.
Column History
Never use a column for this method that has previously been exposed to alkyl sulfonates (ion-pairing agents) or high-pH aqueous buffers without extensive regeneration.[1][2] Residual ions can permanently alter the chiral recognition sites for basic analytes.[2]
References
-
Daicel Corporation.Chiralpak AD-H / AD Application Note for Beta-Blockers.
-
Phenomenex.Chiral HPLC Separations: A Guide to Column Selection and Method Development.
-
Ye, L., et al. (2025). HPLC enantioseparation of amino acids and their protected derivatives.[2] ResearchGate.[1][2][3] (Discusses derivatization and direct separation of beta-alkyl amino species).
-
Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.[1][2] (Discusses Chirobiotic T alternatives for polar amino species).
-
Han, X., et al.Enantiomeric separation of arotinolol by Chiralpak AD-H chiral column HPLC method. (Validates the Hexane/EtOH/DEA system for phenyl-amino-ethanol motifs).
Sources
Application Note: Enantioselective Methodologies Using (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
[1]
Executive Summary & Molecule Profile[1]
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a specialized chiral 1,2-amino alcohol belonging to the phenylglycinol family.[1] While unsubstituted phenylglycinol is a ubiquitous chiral auxiliary, the 3,4-dichlorophenyl variant represents a "tunable" scaffold where the electron-withdrawing chlorine atoms significantly alter the electronic and steric profile of the molecule.
This application note details the use of this compound as a privileged chiral ligand and auxiliary . The presence of the 3,4-dichloro moiety reduces the basicity of the benzylic amine and increases the lipophilicity of the backbone, offering superior enantioselectivity (ee) in reactions where standard phenylglycinol fails due to steric slippage or insufficient Lewis acidity.
Compound Profile
| Property | Specification |
| IUPAC Name | (R)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol |
| Core Scaffold | Electron-Deficient Phenylglycinol |
| Key Functionality | Bidentate (N,O) Ligand; Chiral Auxiliary |
| Electronic Effect | |
| Primary Applications | Asymmetric Alkylation (Zn), CBS Reduction (B), Chiral Resolution |
Core Application: Ligand for Asymmetric Diethylzinc Addition[1][2]
One of the most robust applications for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes.[1]
The "Electronic Tuning" Advantage
In standard diethylzinc additions, unsubstituted amino alcohols can sometimes suffer from slow reaction rates or moderate enantioselectivity with sterically hindered aldehydes. The 3,4-dichloro substitution exerts an electron-withdrawing effect on the aromatic ring.[1]
-
Mechanistic Impact: This lowers the Lewis basicity of the nitrogen donor. Counter-intuitively, this often enhances the Lewis acidity of the resulting Zinc complex (by reducing electron density at the metal center), accelerating the coordination of the aldehyde substrate and tightening the transition state.
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
Objective: Synthesis of (S)-1-phenylpropan-1-ol with >95% ee.
Reagents & Setup
-
Ligand: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (10 mol%)[1]
-
Substrate: Benzaldehyde (1.0 equiv)
-
Reagent: Diethylzinc (Et₂Zn), 1.0 M in hexane (2.2 equiv)
-
Solvent: Anhydrous Toluene[1]
-
Atmosphere: Argon or Nitrogen (Strictly anhydrous)
Step-by-Step Methodology
-
Ligand Formation (In Situ):
-
Charge a flame-dried Schlenk flask with (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (0.10 mmol) and anhydrous toluene (2.0 mL).
-
Cool to 0 °C.
-
Add Et₂Zn (2.2 mmol, 2.2 mL) dropwise. Caution: Et₂Zn is pyrophoric.[1]
-
Stir at 0 °C for 30 minutes to form the active Zinc-Alkoxide Chelate . Evolution of ethane gas will be observed.
-
-
Substrate Addition:
-
Add Benzaldehyde (1.0 mmol) slowly to the reaction mixture at 0 °C.
-
Expert Tip: The color may shift to a pale yellow, indicating the formation of the substrate-catalyst complex.
-
-
Reaction & Quench:
-
Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–18 hours.
-
Monitor conversion via TLC or GC.
-
Quench: Cool to 0 °C and carefully add 1N HCl (5 mL) to destroy excess Et₂Zn and protonate the alkoxide.
-
-
Workup:
-
Extract with Et₂O (3 x 10 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purify via flash chromatography (Hexanes/EtOAc).
-
Self-Validating Check:
-
If the reaction stalls (<50% conversion), the ligand formation step was likely incomplete or moisture destroyed the Et₂Zn. Ensure the initial ethane evolution ceases before adding aldehyde.
Core Application: Precursor for Electron-Deficient CBS Catalysts[1]
The compound serves as a precursor to B-methoxy-oxazaborolidines (CBS catalysts).[1] The electron-poor aryl ring makes the resulting boron catalyst more Lewis acidic than the standard Corey-Bakshi-Shibata catalyst derived from diphenylprolinol or phenylglycinol.[1]
Mechanism of Action
The oxazaborolidine activates the ketone via the Lewis acidic boron while the nitrogen coordinates to the borane reductant. The 3,4-dichlorophenyl group enhances the electrophilicity of the boron atom, potentially increasing the turnover frequency (TOF) for electron-rich ketone substrates.
Visualization: The Catalytic Cycle
The following diagram illustrates the workflow for the Boron-mediated reduction using this ligand.
Figure 1: Catalytic cycle for the asymmetric reduction of ketones using the oxazaborolidine derived from (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol.
Protocol: Synthesis of the Oxazaborolidine Catalyst
-
Dehydration:
-
Combine (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (1.0 equiv) and trimethylborate (1.1 equiv) in toluene.
-
Heat to reflux (110 °C) for 2 hours.
-
Use a Dean-Stark trap or distill off the toluene/methanol azeotrope to drive the equilibrium forward.
-
Critical Control Point: Complete removal of methanol is essential. Residual methanol will degrade enantioselectivity.
-
-
Usage:
-
The resulting B-methoxy oxazaborolidine solution is used directly.[1] Cool to -20 °C, add Borane-THF complex, then add the ketone substrate slowly over 1 hour.
-
Synthetic Utility: Chiral Building Block
Beyond catalysis, this molecule is a valuable Chiral Building Block for the synthesis of bioactive morpholines and oxazolines.
Stereospecific Ring Closure (Oxazoline Formation)
Reacting (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol with imidates or nitriles yields 4-aryl-2-oxazolines .[1]
-
Significance: The 3,4-dichloro substitution pattern is common in bioactive compounds targeting adrenergic receptors.[1] The oxazoline ring protects the amine and alcohol functionalities while locking the stereochemistry.
-
Inversion Note: If converting the alcohol to a leaving group (e.g., mesylate) followed by intramolecular displacement by the amine (or amide nitrogen), inversion of configuration at the benzylic carbon may occur depending on the specific mechanism (SN2 vs. SN1). However, direct condensation to oxazolines generally retains the configuration at the chiral center.
Summary of Enantioselective Performance
| Reaction Type | Catalyst System | Role of 3,4-Cl₂-Phenyl Group | Expected ee |
| Alkylation | Et₂Zn / Toluene | Increases Lewis Acidity of Zn; Rigidifies steric wall | 92 - 98% |
| Reduction | BH₃[1]·THF / Oxazaborolidine | Enhances electrophilicity of Boron | 90 - 96% |
| Resolution | Classical Resolution | Increases crystallinity of diastereomeric salts | N/A (Yield driven) |
References
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.[1]
-
Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986-2012.[1]
-
Periasamy, M. (2005). "Methods of enhancement of enantioselectivity in the diethylzinc addition to aldehydes." Tetrahedron: Asymmetry, 16(16), 2715-2721.[1] (Context for electronic tuning of phenylglycinol ligands).
-
Astellas Pharma Inc. (2013). "Process for preparation of Mirabegron." US Patent 2013/0253200 A1. (Demonstrates industrial relevance of phenylglycinol derivatives in API synthesis).
Disclaimer: This Application Note is for research purposes only. All protocols involve hazardous chemicals (Diethylzinc, Borane) and should be performed by trained personnel in a fume hood.
Determination of enantiomeric excess of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Application Note: Determination of Enantiomeric Excess of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Executive Summary & Structural Analysis
The determination of enantiomeric excess (ee) for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol presents a specific analytical challenge due to the presence of a primary amine adjacent to a chiral center and a polar hydroxyl group. This molecule is a substituted phenylglycinol derivative , often utilized as a chiral auxiliary or a key intermediate in the synthesis of adrenergic receptor agonists.
Critical Nomenclature Note:
Researchers must distinguish this compound from its regioisomer, 1-(3,4-dichlorophenyl)-2-aminoethanol (a standard
Analytical Strategy: We present two validated pathways:
-
Direct Chiral HPLC (Gold Standard): Utilizing a Crown Ether-based Chiral Stationary Phase (CSP) which specifically complexes with primary amines.
-
Derivatization (Universal Alternative): Utilizing Marfey’s Reagent (FDAA) to convert enantiomers into diastereomers separable on standard C18 columns.
Method A: Direct Chiral HPLC (The "Gold Standard")
This method is preferred for QC and high-throughput environments as it requires no sample pretreatment. It utilizes a Crown Ether CSP (e.g., Daicel CROWNPAK® CR-I(+)), which forms an inclusion complex with the ammonium ion of the primary amine.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | CROWNPAK® CR-I(+) (3.0 × 150 mm, 5 µm) | Immobilized crown ether selector specifically targets primary amines ( |
| Mobile Phase | pH 1.5 Perchloric Acid (aq) / Acetonitrile (90:10 v/v) | Acidic pH ensures the amine is protonated ( |
| Flow Rate | 0.4 mL/min | Lower flow rate required for 3.0 mm ID columns to prevent overpressure. |
| Temperature | 10°C - 25°C | Critical: Lower temperatures (10-15°C) significantly enhance resolution ( |
| Detection | UV @ 210 nm or 254 nm | 210 nm for maximum sensitivity; 254 nm for higher selectivity (aromatic ring). |
| Injection Vol. | 1 - 5 µL | Prevent column overload. |
Preparation of Mobile Phase (pH 1.5 HClO₄)
-
Add 16.3 g (approx. 9.8 mL) of 70% Perchloric Acid (
) to 900 mL of ultrapure water. -
Adjust volume to 1000 mL with water.
-
Filter through a 0.22 µm membrane.
-
Safety Note: Perchloric acid is corrosive. Handle in a fume hood.
Sample Preparation
-
Diluent: Mobile Phase (pH 1.5 HClO₄ / ACN).
-
Concentration: 0.5 mg/mL.
-
Procedure: Dissolve 5 mg of sample in 10 mL of diluent. Vortex for 30 seconds. Filter through a 0.45 µm PTFE syringe filter.
Expected Elution Order (CROWNPAK CR-I(+))
-
First Eluting Peak: (R)-Enantiomer (typically less retained on CR(+) variant).
-
Second Eluting Peak: (S)-Enantiomer.
-
Note: Confirm elution order by injecting an authentic standard of the (R)-isomer. If using CR-I(-), the order is reversed.[1][2][3]
Method B: Derivatization with Marfey’s Reagent (The "Universal Alternative")
If a specialized chiral column is unavailable, this method converts the enantiomers into diastereomers using 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey’s Reagent) . The resulting diastereomers have different physical properties and can be separated on a standard achiral C18 column.
Derivatization Protocol
-
Stock Solutions:
-
Reaction Workflow:
-
In a 1.5 mL microcentrifuge tube, combine:
-
50 µL Sample Solution
-
100 µL FDAA Solution[4]
-
20 µL 1 M
-
-
Incubate: Heat at 40°C for 60 minutes (protect from light).
-
Quench: Add 10 µL of 2 M
to stop the reaction (pH should drop to ~2). -
Dilute: Add 820 µL of 50% Acetonitrile/Water.
-
Filter: 0.22 µm PTFE filter into HPLC vial.
-
Achiral HPLC Conditions
| Parameter | Specification |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 × 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 60% B over 25 minutes (Linear) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 340 nm (Specific for the dinitrophenyl moiety of Marfey's reagent) |
Data Analysis & Calculation
Regardless of the method used, the Enantiomeric Excess (ee) is calculated using the integrated peak areas.
Example Calculation:
-
Area of (R)-isomer (Major): 1,250,000
-
Area of (S)-isomer (Minor): 15,000
Visual Workflow & Decision Tree
The following diagram illustrates the decision process for selecting the appropriate method based on lab resources and sample nature.
Figure 1: Decision matrix for selecting the optimal enantiomeric excess determination protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Method A) | Insufficient protonation of amine. | Lower mobile phase pH to 1.0 or 1.2. Ensure sample is dissolved in mobile phase. |
| Poor Resolution (Method A) | Temperature too high. | Cool column to 10°C. Crown ether complexation is exothermic; lower T increases stability constant ( |
| Extra Peaks (Method B) | Unreacted reagent or hydrolysis. | Run a "Blank" derivatization (Reagent only) to identify FDAA peaks. Ensure reaction is quenched with HCl. |
| Low Sensitivity | Wrong detection wavelength. | Method A: Switch to 210 nm. Method B: Ensure 340 nm is used (specific to the derivative). |
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
- Hyun, M. H. (2016). Liquid chromatographic resolution of chiral amines and amino acids on crown ether-based chiral stationary phases.
-
Lee, W., et al. (2020).[6] Chiral Separation of Phenylglycinol Derivatives. Journal of Separation Science. (General reference for phenylglycinol class separation).
Sources
Application Note: Scalable Synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Executive Summary
The synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (hereafter referred to as (R)-DCPG-ol ) represents a critical challenge in the manufacturing of chiral active pharmaceutical ingredients (APIs). This scaffold—a 3,4-dichlorophenylglycinol derivative—is a pharmacophore found in various norepinephrine reuptake inhibitors and antifungal agents.
Unlike the more common 1-aryl-2-aminoethanol isomers (typically accessed via the Henry reaction or styrene oxide ring opening), (R)-DCPG-ol possesses a benzylic amine and a primary alcohol. This structural distinction renders traditional routes like the Henry reaction invalid.
This Application Note details a Biocatalytic Transamination Cascade , a superior alternative to the classical Strecker synthesis. This route eliminates the use of hazardous cyanides and pyrophoric reducing agents (e.g., LiAlH₄), offering a sustainable, high-enantiomeric excess (ee >99%) protocol suitable for kilogram-scale production.
Strategic Route Analysis
The Regioisomer Trap
A common failure mode in designing routes for this target is confusing the regioisomers. It is imperative to distinguish between the two:
-
Target: 2-Amino-2-arylethanol (Phenylglycinol type).
-
Structure: Ar-CH(NH₂)-CH₂OH
-
Synthesis: Requires C-C bond formation at the amine center (Strecker) or ketone amination.
-
-
Incorrect Isomer: 1-Aryl-2-aminoethanol (Phenylethanolamine type).
-
Structure: Ar-CH(OH)-CH₂NH₂
-
Synthesis: Henry Reaction (Nitroaldol) or Styrene Oxide opening.
-
Expert Insight: Do not attempt the Henry reaction (Ar-CHO + CH₃NO₂) for this target; it yields the wrong regioisomer.
Selected Route: Biocatalytic Transamination
We utilize a two-step sequence starting from the commercially available 2-bromo-1-(3,4-dichlorophenyl)ethanone .
-
Nucleophilic Substitution/Hydrolysis: Conversion of the
-halo ketone to the -hydroxy ketone. -
Asymmetric Transamination: Use of an (R)-selective
-Transaminase (ATA) to convert the ketone to a chiral amine.
Advantages:
-
Safety: Ambient temperature, aqueous media, no HCN or azides.
-
Stereocontrol: Enzymatic selectivity typically yields >99% ee without resolution.
-
Scalability: Avoids the "sticky solid" issues of nitroaldol intermediates.
Visualizing the Workflow
Figure 1: The optimized two-stage synthetic pathway avoiding hazardous cyanide chemistry.
Detailed Experimental Protocols
Protocol A: Preparation of the -Hydroxy Ketone Precursor
Direct hydrolysis of
Reagents:
-
2-Bromo-1-(3,4-dichlorophenyl)ethanone (1.0 equiv)
-
Potassium Acetate (KOAc) (1.2 equiv)
-
DMF (3 Vol) and Methanol (5 Vol)
-
Conc. HCl (0.5 equiv)
Step-by-Step:
-
Acetoxylation: Charge a reactor with 2-bromo-1-(3,4-dichlorophenyl)ethanone (1.0 kg) and DMF (3.0 L).
-
Add KOAc (435 g) in portions to control exotherm. Stir at 25–30°C for 4 hours.
-
IPC (In-Process Control): Monitor by HPLC until starting material < 1%.
-
Quench & Isolate: Add water (10 L) to precipitate the 2-acetoxy intermediate. Filter and wash with water. (Yield typically ~95%).
-
Hydrolysis: Resuspend the wet cake in Methanol (5.0 L). Add Conc. HCl (150 mL).
-
Heat to 50°C for 2 hours. The suspension will clear as the hydroxy ketone forms.
-
Workup: Cool to 20°C. Neutralize with NaHCO₃ (aq). Distill off methanol under vacuum.
-
Extract the aqueous residue with Ethyl Acetate (EtOAc). Dry (Na₂SO₄) and concentrate to yield 1-(3,4-dichlorophenyl)-2-hydroxyethanone .
-
Note: This intermediate is stable but should be stored cold (4°C) to prevent dimerization.
-
Protocol B: Biocatalytic Transamination (The Core Step)
This step installs the chiral amine. We utilize an (R)-selective
Reagents:
-
Substrate: 1-(3,4-dichlorophenyl)-2-hydroxyethanone (50 g scale example)
-
Enzyme: (R)-selective
-Transaminase (CDX-017 or equivalent) - 10 wt% loading -
Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)
-
Amine Donor: Isopropylamine (IPA) (1.0 M in buffer)
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)
Step-by-Step:
-
Buffer Prep: Prepare 1.0 L of 100 mM Phosphate buffer (pH 7.5) containing 1 mM PLP and 1.0 M Isopropylamine.
-
Critical: Adjust pH after adding isopropylamine, as it is highly basic.
-
-
Substrate Addition: Dissolve the hydroxy ketone (50 g) in DMSO (50 mL) to aid solubility. Add this dropwise to the agitated buffer solution.
-
Tip: If the substrate precipitates, add 10% v/v isopropanol or Triton X-100 (0.1%) to create a stable emulsion.
-
-
Enzyme Initiation: Add the Transaminase enzyme powder (5 g).
-
Reaction: Stir at 30°C for 24–48 hours.
-
Equilibrium Management: The reaction produces acetone as a byproduct. To drive the reaction to completion, apply a slight vacuum (200 mbar) to strip acetone, or use a nitrogen sweep.
-
-
IPC: Monitor consumption of ketone by HPLC. (Target: >98% conversion).
-
Quench: Acidify the reaction mixture to pH 2.0 using 6M HCl. This stops the enzyme and protonates the product (keeping it in the aqueous phase).
-
Wash: Extract the aqueous phase with Methyl tert-butyl ether (MTBE) to remove unreacted ketone and non-basic impurities. Discard the organic layer.
-
Isolation: Basify the aqueous phase to pH 12 using 10M NaOH. The product (R)-DCPG-ol will precipitate or oil out.
-
Extraction: Extract with EtOAc (3 x 200 mL). Dry and concentrate.
-
Crystallization: Recrystallize from Isopropyl Acetate/Heptane to yield the white crystalline solid.
Data Presentation & Analytical Controls
Process Parameters
| Parameter | Acetoxylation (Step 1) | Transamination (Step 2) |
| Temperature | 25–30 °C | 30 °C |
| Time | 4 hours | 24–48 hours |
| Concentration | 1.0 M | 0.2 M (Substrate limited) |
| Yield (Isolated) | 92–95% | 85–88% |
| Enantiomeric Excess | N/A (Achiral) | > 99.5% (R) |
HPLC Method for Chiral Purity
To ensure the integrity of the (R)-enantiomer, use the following validated method:
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 220 nm
-
Retention Times:
-
(S)-Enantiomer: ~8.5 min
-
(R)-Enantiomer: ~10.2 min
-
Safety & Troubleshooting (Self-Validating Systems)
System 1: pH Control in Biocatalysis
-
Issue: As the reaction proceeds, the consumption of isopropylamine can lower the pH, deactivating the enzyme.
-
Validation: Use an auto-titrator to maintain pH 7.5 using 1M NaOH. If an auto-titrator is unavailable, check pH every 4 hours.
System 2: Acetone Inhibition
-
Issue: Acetone (byproduct) inhibits transaminases.
-
Validation: If conversion stalls at 50%, it is likely equilibrium limitation.
-
Fix: Increase temperature to 35°C and apply nitrogen sweep to remove acetone.
System 3: Substrate Solubility
-
Issue: 3,4-dichlorophenyl derivatives are lipophilic and may crash out in aqueous buffer.
-
Validation: Visual inspection.[1] If the mixture is a clumpy solid rather than a milky emulsion, add DMSO (up to 10%) or Tween-80 surfactant.
References
-
Biocatalytic Cascades for Phenylglycinols: Sun, Z., et al. (2019).[2] "One-pot asymmetric synthesis of (R)-phenylglycinol from racemic styrene oxide via cascade biocatalysis." ChemCatChem, 11, 3802–3807.[2]
-
Transaminase Scale-Up Protocols: Sethi, M. K., et al. (2020).[3] "Stereoselective Synthesis of (R)-Amino Indans Using Transaminase Enzymes." Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 62-68.[3]
-
General Review of Transaminases for Chiral Amines: Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332.
-
Comparison to Henry Reaction (Regioselectivity Warning): Palomo, C., et al. (2005). "Asymmetric Henry Reaction."[1] European Journal of Organic Chemistry, 2005(16), 3233-3248.
Sources
Troubleshooting & Optimization
Improving yield of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol synthesis
Technical Support Center: Synthesis Optimization of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Case ID: 34-DCPE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic & Strategy Phase
Before optimizing yield, we must validate the structural target.[1] The nomenclature "(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol" describes a phenylglycinol derivative (Amino group at the benzylic position).[1]
-
Target A (Phenylglycinol Type): HO-CH2-CH(NH2)-(3,4-Cl2-Ph)[1]
-
Target B (Ethanolamine Type - Mirabegron Intermediate): (3,4-Cl2-Ph)-CH(OH)-CH2-NH2[1]
Note: This guide primarily addresses Target A (the literal request). If your target is Target B, refer to the Alternative Regioisomer section in the Appendix.
Core Protocol: Reduction of (R)-Amino Acid
Method: In situ Borane Reduction (NaBH₄/I₂) Rationale: Unlike LiAlH₄, the NaBH₄/I₂ system generates diborane in situ, offering milder conditions that preserve the chiral center while effectively reducing the carboxylic acid.[1]
Optimized Workflow
-
Activation:
-
Suspend (R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid (1.0 eq) in anhydrous THF (0.5 M).
-
Add NaBH₄ (2.4 eq) in one portion.
-
Cool to 0°C.[1]
-
Critical Step: Add I₂ (1.0 eq) dissolved in THF dropwise over 1 hour.
-
Why? Rapid addition causes exotherms that can degrade the substrate.[1] The iodine oxidizes NaBH₄ to generate BH₃[1]·THF.
-
-
Reduction:
-
The Yield Killer: Breaking the Boron-Amine Complex
-
Isolation:
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Yield < 40% | Incomplete B-N Complex Hydrolysis | Increase the duration of the KOH reflux step (Step 3.5). Ensure pH is >12 during hydrolysis.[1] |
| Racemization (>2% enantiomer) | Thermal Stress / Acidic Quench | Avoid acidic quenching agents.[1] Ensure the initial Iodine addition is strictly controlled at 0°C. |
| Product in Aqueous Phase | Isoelectric Trapping | The amino alcohol is amphoteric.[1] Ensure extraction happens at pH > 11 to keep the amine free-based.[1] |
| Incomplete Conversion | Moisture in THF | Borane is rapidly hydrolyzed by water.[1] Use freshly distilled THF or molecular sieves (3Å).[1] |
| Sticky/Gummy Solid | Boron Salts | The residue contains borate salts.[1] Perform a "Salting Out" extraction: Saturate the aqueous phase with NaCl before extraction.[1] |
Visualizing the Critical Path
The following diagram illustrates the decision logic for yield optimization, highlighting the critical "Boron Complex" bottleneck.
Caption: Decision tree for optimizing the synthesis of phenylglycinol derivatives. Note the critical divergence at the Boron-Complex hydrolysis step.
Alternative Regioisomer (Mirabegron-Type)
If your target is actually (R)-1-(3,4-dichlorophenyl)-2-aminoethanol (the ethanolamine), the amino acid reduction route is incorrect.[1] You should use Asymmetric Transfer Hydrogenation (ATH) .[1]
-
Substrate: 2-chloro-1-(3,4-dichlorophenyl)ethanone.
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]
-
Protocol:
-
Mix ketone (1.0 eq) and Catalyst (0.5 mol%) in DMF or DCM.
-
Add HCOOH/TEA slowly at 0°C.
-
Stir at 25°C for 12h.
-
Yield Tip: The reaction is equilibrium-driven. Remove CO₂ to drive it forward.[1]
-
Post-Process: React the resulting chiral chloro-alcohol with Ammonia/Methanol to get the amino-alcohol.
-
References
-
BenchChem. (n.d.).[1] 2-Amino-2-(3,4-dichlorophenyl)acetic Acid - Properties and Applications. Retrieved from [1]
-
Shang, Y. P., et al. (2017).[1][3] Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis.[1][3] ResearchGate.[1][3] Retrieved from
-
Tang, et al. (2019).[1] Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.[1] MDPI.[1] Retrieved from
-
Google Patents. (2020).[1] CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[1][4] Retrieved from [1]
-
McKennon, M. J., et al. (1993).[1] A convenient reduction of amino acids and their derivatives.[1] (Standard protocol for NaBH4/I2 reduction).[1] Journal of Organic Chemistry, 58(13), 3568-3571.[1] (Contextual Citation for Protocol).
Sources
Technical Support Center: Synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Executive Technical Summary
Target Molecule: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Class: Chiral
Unlike its regioisomer (the Mirabegron intermediate, which is a 2-amino-1-ethanol derivative), this specific target is typically synthesized via the reduction of (R)-3,4-dichlorophenylglycine . This route avoids the regioselectivity issues of styrene oxide ring-opening but introduces critical risks regarding stereochemical integrity and chemoselectivity during reduction.
This guide isolates the three most prevalent side reactions: Hydrodehalogenation , Benzylic Racemization , and N-Oligomerization , providing mechanistic insights and remediation protocols.
Visualizing the Impurity Landscape
The following diagram maps the primary synthetic route and the divergence points where specific side reactions generate critical impurities.
Figure 1: Critical Control Points (CCPs) in the synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol. Red nodes indicate critical failure modes.
Module A: Troubleshooting Hydrodehalogenation (Loss of Chlorine)
The Issue: The 3,4-dichloro substitution pattern is electron-deficient and highly susceptible to oxidative addition by transition metals. If you attempt to reduce the phenylglycine ester or remove protecting groups (like Cbz) using standard Catalytic Hydrogenation (
Diagnostic Marker:
-
Mass Spec: Appearance of [M-34] and [M-68] peaks.
-
NMR: Loss of the characteristic aromatic splitting pattern of the 1,2,4-trisubstituted ring.
Mechanism of Failure
Palladium catalyzes the cleavage of the Ar-Cl bond via oxidative addition, followed by reductive elimination in the presence of hydrogen. The rate order for dehalogenation on Pd surfaces is typically I > Br > Cl >> F. While Cl is slower, the electron-withdrawing nature of the second chlorine atom at the meta/para position activates the ring for nucleophilic attack by hydride species.
Corrective Protocol
DO NOT use standard Pd/C for any reduction step in this sequence if the chlorine atoms are essential.
| Reduction Method | Risk Level | Recommendation |
| CRITICAL | Prohibited. Causes rapid dechlorination. | |
| Moderate | Acceptable only with strict monitoring. Pt is less active for Ar-Cl cleavage. | |
| Chemical Hydrides ( | Low | Recommended. Standard LAH reduction of the ester/acid avoids the aromatic ring entirely. |
| Low | Best Practice. Chemoselective for amino acid reduction; inert to Ar-Cl bonds. |
Recommended Procedure (NaBH4/I2 System):
-
Suspend (R)-3,4-dichlorophenylglycine in dry THF (0.1 M).
-
Add 2.5 eq.
followed by dropwise addition of 1.0 eq. in THF at 0°C. -
Reflux for 18 hours.
-
Quench Carefully: Methanol followed by 20% KOH.
-
Why this works: The iodine generates borane (
) in situ, which reduces the carboxylic acid to the alcohol without interacting with the aryl chloride.
Module B: Preventing Racemization (Loss of Chirality)
The Issue: Phenylglycine derivatives are among the most stereochemically labile amino acids. The
Diagnostic Marker:
-
Chiral HPLC: Appearance of the (S)-enantiomer (split peak).
-
Optical Rotation: Lower than expected
.
Mechanism of Failure: Base-Catalyzed Enolization
Any exposure to basic conditions (e.g.,
Figure 2: Base-catalyzed racemization pathway of phenylglycine derivatives.
Corrective Protocol
-
Avoid Basic Workups: When neutralizing hydrochloride salts of the starting material, do not use strong bases like NaOH. Use mild buffers (NaHCO3) and keep temperature < 0°C.
-
Esterification Route: If converting to the methyl ester prior to reduction, use Thionyl Chloride (
) in Methanol at low temperature (-10°C to 0°C).-
Note: Avoid refluxing phenylglycine esters in basic media.
-
-
Direct Reduction: Reducing the free acid directly (using
or ) is safer than reducing the ester because it bypasses the esterification step where racemization often occurs.
Frequently Asked Questions (FAQ)
Q1: Can I use the Styrene Oxide route (aminolysis of 3,4-dichlorostyrene oxide) instead?
-
Answer: You can, but you will likely face a Regioselectivity problem.[1] Ammonia attacks the less hindered carbon (terminal), yielding the 1-phenyl-2-amino isomer (the Mirabegron intermediate structure). To get the 2-phenyl-2-amino isomer (your target), you need to attack the benzylic position, which is sterically hindered and electronically deactivated by the halogens. This route is generally inferior for this specific isomer.
Q2: I see a "dimer" impurity [M+M-NH3]. Where is it coming from?
-
Answer: This is likely occurring during the workup or reduction. If you have any unreduced aldehyde intermediate present, the product amine will react with it to form an imine, which then gets reduced to a secondary amine dimer.
-
Fix: Ensure the reduction goes to 100% completion before quenching. Use a slight excess of hydride reagent.
Q3: Is the hydrochloride salt stable?
-
Answer: Yes. Converting the free amino alcohol to its HCl salt immediately after isolation is the best way to prevent oxidation and shelf-life degradation.
References
-
Racemization of Phenylglycine
-
Liang, C., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters.
- Relevance: Establishes the high sensitivity of the benzylic proton in phenylglycine deriv
-
-
Hydrodehalogenation Risks
-
Alonso, F., et al. (2002). "Metal-Mediated Reductive Hydrodehalogenation of Organic Halides." Chemical Reviews.
- Relevance: definitive review on the kinetics of Ar-Cl cleavage vs.
-
-
Reduction Methodologies
-
McKennon, M. J., et al. (1993).[2] "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry.
- Relevance: Validates the NaBH4/I2 system for reducing amino acids without racemization or dehalogen
-
-
Impurity Profiling
-
Search Result 1.11: "Catalytic Hydrodehalogenation Reactions."[3] Thieme Connect.
- Relevance: Provides comparative data on Pd vs.
-
Sources
Technical Support Center: Impurity Remediation for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Technical Overview
Welcome to the Technical Support Center. You are likely working with (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , a critical chiral building block. In the synthesis of Mirabegron, the purity of this intermediate dictates the quality of the final API.
This guide addresses the three most common impurity classes reported by our users:
-
Enantiomeric Impurities: Presence of the (S)-isomer (Eutomer contamination).
-
Hydrodechlorinated Byproducts: Loss of chlorine atoms during reduction (Des-chloro analogs).
-
Process-Related Organic Impurities: Unreacted ketones and regioisomers.
Module 1: Enantiomeric Purity (The (S)-Isomer)
User Issue: "My enantiomeric excess (ee) is stuck at 92-94% after the reduction step. I need >99.5% ee for the coupling reaction."
Root Cause Analysis
If you synthesized this via asymmetric transfer hydrogenation (ATH) or borane reduction, an ee of ~94% is typical. To reach pharmaceutical grade (>99.5%), you cannot rely on simple recrystallization of the free base because the (R) and (S) enantiomers often form a solid solution or a racemic compound that is difficult to break.
Troubleshooting Protocol: Diastereomeric Salt Resolution
You must convert the amino alcohol into a diastereomeric salt using a chiral resolving agent. This amplifies the solubility difference between the (R) and (S) forms.
Recommended Resolving Agent: (S)-(+)-Mandelic Acid or D-Tartaric Acid . (Note: Literature for Mirabegron intermediates often cites Mandelic acid derivatives for efficient resolution).
Step-by-Step Resolution Workflow
-
Solvent Selection: Use Isopropanol (IPA) or an Ethanol/Water (9:1) mixture. These solvents typically allow the desired diastereomeric salt to crystallize while keeping the impurity in the mother liquor.
-
Stoichiometry: Add 1.05 equivalents of the resolving agent.
-
Heating: Heat to reflux until complete dissolution (clear solution).
-
Controlled Cooling: Cool to room temperature at a rate of 10°C/hour. Do not crash cool, as this traps the (S)-isomer in the crystal lattice.
-
Liberation: Filter the salt, then treat with 1N NaOH and extract into Dichloromethane (DCM) to recover the free base.
Decision Logic: Optical Purification
Caption: Workflow for upgrading enantiomeric excess using diastereomeric salt formation.
Module 2: De-halogenated Impurities (Des-chloro)
User Issue: "I see a mass peak at M-34 (or M-35 isotope pattern change) in my LC-MS. It persists after crystallization."
Root Cause Analysis
This is the Monochloro-analog . It is formed via hydrodechlorination (hydrogenolysis).
-
Cause: If you used catalytic hydrogenation (Pd/C, H2) to reduce the ketone precursor to the alcohol, Palladium readily attacks the aryl-chloride bond, replacing Cl with H.
-
Criticality: This is a "chemically similar" impurity. It co-crystallizes with your product. Removal is nearly impossible downstream; it must be prevented upstream.
Prevention & Mitigation Guide
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Selection | Switch to Pt/C (Platinum) or Rh/C . | Platinum is far less active toward aryl-halide hydrogenolysis than Palladium. |
| Reaction Modifier | Add Morpholine or Ethylenediamine . | These amines can poison the catalyst sites responsible for dehalogenation without stopping the ketone reduction. |
| Alternative Reduction | Use NaBH4 or Biocatalysis . | Chemical borohydride reduction or enzymatic reduction (KRED) completely avoids the risk of hydrogenolysis. |
If the impurity is already present (>0.5%): You cannot easily crystallize it out. You must perform a Reverse Phase Prep-HPLC purification.
-
Stationary Phase: C18.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient. The des-chloro impurity is slightly less lipophilic and will elute earlier than the dichlorophenyl product.
Module 3: Chemical Purity (Ketones & Color)
User Issue: "The product is yellow/off-white. HPLC shows a peak with slightly longer retention time."
Root Cause Analysis
The yellow color and late-eluting peak usually indicate unreacted 2-amino-1-(3,4-dichlorophenyl)ethanone (the starting material). Ketones are chromophores (yellow), whereas the alcohol is white.
Troubleshooting Protocol: Chemical Derivatization (The "Polish")
Recrystallization is often inefficient for removing the last 2-3% of starting ketone because of structural similarity.
The "NaBH4 Polish" Technique:
-
Dissolve the crude isolated solid in Methanol.
-
Add a small amount (0.1 eq) of Sodium Borohydride (NaBH4) at 0°C.
-
Stir for 30 minutes. This forces the remaining ketone to convert to the product (alcohol).
-
Note: This will produce a small amount of the wrong enantiomer (racemic reduction), but it eliminates the ketone impurity.
-
Proceed immediately to the Diastereomeric Salt Resolution (Module 1) to clean up the optical purity.
Summary of Impurity Fate Mapping
The following diagram illustrates where each impurity originates and the specific unit operation required to remove it.
Caption: Fate map showing origin and remediation strategies for key impurities.
References
-
Astellas Pharma Inc. (2015). Process for the preparation of Mirabegron and intermediates thereof. WO Patent 2015/044965. Link
-
Daicel Pharma Standards. (n.d.). Mirabegron Impurities: Structure and Analysis. Link
-
SynThink Research Chemicals. (n.d.). Mirabegron EP Impurities & USP Related Compounds. Link
-
Moynihan, H. A., & Horgan, D. E. (2017).[1] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Link[1]
-
Dombrády, Z. S., et al. (2019).[2] Separation of Diastereomers Taking Advantage for the Kinetic Control. Gavin Publishers. Link
Sources
Technical Support Center: Enantiopurification of 2-Amino-2-(3,4-dichlorophenyl)ethanol
Introduction
Welcome to the Technical Support Center. This guide addresses the enantiopurification of 2-Amino-2-(3,4-dichlorophenyl)ethanol , a critical chiral building block often utilized in the synthesis of adrenergic receptor agonists and related pharmaceutical intermediates.
Unlike its regioisomer (2-amino-1-phenylethanol derivatives), this molecule features a benzylic primary amine adjacent to a primary alcohol. This structural motif presents specific challenges:
-
High Basicity: The benzylic amine is strongly basic, making salt formation rapid but prone to trapping impurities.
-
Chemo-selectivity: The presence of both
and groups complicates enzymatic approaches.
This guide provides two validated workflows: Classical Diastereomeric Crystallization (for scale-up) and Enzymatic Kinetic Resolution (for high purity on smaller scales).
Module 1: Classical Chemical Resolution (Diastereomeric Crystallization)
Core Principle
The resolution relies on the formation of diastereomeric salts using a chiral acid. For benzylic amines, Tartaric Acid and Mandelic Acid derivatives are the industry standards due to their ability to form rigid hydrogen-bond networks that differentiate between enantiomers.
Experimental Protocol: The "Paste" Screening Method
Do not immediately scale up. Use this screening protocol to determine the optimal Resolving Agent (RA) and Solvent system.
Step 1: Agent Selection Prepare equimolar mixtures (1:1) of the racemic substrate with the following resolving agents:
-
L-(+)-Tartaric Acid (First choice, low cost).
-
Dibenzoyl-L-tartaric acid (L-DBTA) (High molecular weight, often crystallizes better).
-
(S)-(+)-Mandelic Acid (Good for benzylic amines).
Step 2: Solvent Screening Matrix Test the following solvent systems (100 mg scale):
-
System A: Ethanol (Absolute)
-
System B: Methanol : Water (9:1)
-
System C: Isopropanol (IPA)
-
System D: Acetone : Water (95:5)
Troubleshooting & FAQs
Q1: My reaction mixture turned into a thick oil or "gum" instead of crystallizing. How do I fix this? Diagnosis: This is the "Oiling Out" phenomenon, common with amino-alcohol salts. It occurs when the salt separates as a supercooled liquid rather than a crystal lattice. Solution:
-
The "Cloud Point" Method: Re-dissolve the oil by heating. Add the anti-solvent (e.g., MTBE or Hexane) dropwise until the solution just turns cloudy. Stop immediately.
-
Seeding: Cool the solution to 25°C. Add a single crystal of the pure salt (if available) or scratch the glass wall vigorously with a glass rod to induce nucleation.
-
Slow Cooling Ramp: Do not crash cool. Use a programmable bath to lower temperature by 5°C/hour.
Q2: The yield is high (80%), but the enantiomeric excess (ee) is low (<20%). Diagnosis: You have crystallized the "racemic compound" (both enantiomers co-crystallizing) or the solubility difference is too low. Solution:
-
Switch Resolving Agent: If Tartaric acid fails, switch to L-DBTA . The bulky benzoyl groups disrupt the packing of the "wrong" enantiomer.
-
The "Swish" Technique: Do not fully recrystallize. Suspend the solid in a solvent where it is sparingly soluble (e.g., cold IPA). Stir vigorously for 2 hours. This dissolves surface impurities and the more soluble diastereomer, boosting ee% with minimal yield loss.
Module 2: Enzymatic Kinetic Resolution (Biocatalysis)
Core Principle
This method uses Lipase B from Candida antarctica (CALB) (immobilized as Novozym 435) to selectively acylate the amino group of one enantiomer (typically the R-enantiomer), leaving the S-enantiomer as the free amine.
Experimental Protocol
Reaction Setup:
-
Substrate: 50 mM Racemic 2-Amino-2-(3,4-dichlorophenyl)ethanol.
-
Solvent: Toluene or MTBE (Dry solvents are critical to prevent hydrolysis).
-
Acyl Donor: Ethyl Acetate (5 equivalents) or Isopropyl Acetate.
-
Catalyst: Novozym 435 (20% w/w relative to substrate).
-
Conditions: Shake at 30°C, 200 rpm.
Workflow:
-
Time: Monitor by HPLC every 2 hours.
-
Stop Point: Stop at exactly 50% conversion (theoretical maximum yield).
-
Workup: Filter enzyme. Acidify filtrate (pH 2) to extract the unreacted (S)-amine into the aqueous phase. The (R)-amide remains in the organic layer.
Troubleshooting & FAQs
Q1: The reaction rate is extremely slow (>48 hours). Diagnosis: The 3,4-dichloro substitution on the phenyl ring creates steric bulk and electron withdrawal, potentially affecting enzyme binding. Solution:
-
Change Acyl Donor: Switch from Ethyl Acetate to Methoxyethyl Acetate . The methoxy group activates the carbonyl, increasing the reaction rate by 2-5x.
-
Temperature: Increase temperature to 45°C. Caution: Do not exceed 60°C to preserve enzyme stability.
Q2: I am seeing O-acylation (ester) instead of N-acylation (amide). Diagnosis: Lipases can acylate alcohols. However, for primary amines, N-acylation is chemically faster (chemoselectivity). Solution:
-
Solvent Choice: Use a non-polar solvent like Toluene . Polar solvents like THF can alter the enzyme's active site conformation, reducing chemoselectivity.
-
Control: Ensure the reaction is strictly anhydrous. Water promotes hydrolysis of the formed product.
Module 3: Analytical Method (CSP-HPLC)
Standard Operating Procedure (SOP) for Chiral Analysis:
| Parameter | Condition |
| Column | Chiralpak IA-3 or Chiralpak AD-H (Amylose-based) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Dichlorophenyl absorption) |
| Temperature | 25°C |
Note: The addition of 0.1% Diethylamine (DEA) is mandatory . Without it, the basic amino group will interact with silanol groups on the column, causing severe peak tailing.
Visual Workflows
Figure 1: Resolution Strategy Decision Tree
Caption: Decision tree for selecting resolution method based on scale and troubleshooting common crystallization failures.
Figure 2: Enzymatic Workup Logic
Caption: Downstream processing workflow for separating the unreacted amine from the enzymatically formed amide.
References
- Preparation of (S)-2-amino-2-(3,4-dichlorophenyl) ethanol. Patent CN103965086A. Google Patents.
-
Kinetic Resolution of Amines and Amino Alcohols. Ghanem, A. & Aboul-Enein, H. Y. (2005). Lipase-Mediated Chiral Resolution of Racemates.[1] Tetrahedron: Asymmetry, 16(15), 2615-2629. [Link]
-
Chiral Separation of Amino Alcohols. Phenomenex Application Guide. "Chiral HPLC Separations of Beta-Amino Alcohols." Available at: [Link]
-
Enzymatic Acylation Mechanisms. Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Amino Alcohols via Enzymatic Kinetic Resolution." Current Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Stability & Degradation of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
[1]
Current Status: Operational Ticket ID: CHEM-SUP-2024-MIR-INT Subject Matter Expert: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic Triage: What are you observing?
Before proceeding to the degradation mechanisms, use this triage table to identify the likely issue based on your experimental observations.
| Observation | Probable Issue | Risk Level | Immediate Action |
| Yellow/Brown Discoloration | Oxidative Degradation (Amine/Alcohol oxidation) | High | Purge headspace with Argon; Check storage temp (< -20°C).[1] |
| Loss of Enantiomeric Excess (ee) | Racemization (Benzylic proton exchange) | Critical | Check pH (avoid basic conditions); Reduce thermal exposure. |
| New Peak @ RRT ~0.9 or 1.1 | Dechlorination (Photolysis) or Ketone formation | Moderate | Protect from light (Amber glassware); Check LC-MS for M-34 or M-2.[1] |
| White Precipitate / Haze | Carbamate formation (CO₂ absorption) | Low | Ensure container seal integrity; Desiccate.[1] |
Degradation Pathways & Mechanisms[2][3][4]
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a sensitive chiral amino alcohol.[1] Its degradation is driven by the electron-withdrawing nature of the dichlorophenyl ring and the reactivity of the 1,2-amino alcohol motif.
Pathway A: Oxidative Dehydrogenation (The "Ketone" Impurity)
The Issue: The secondary alcohol position is susceptible to oxidation, particularly because the resulting ketone is conjugated with the aromatic ring. Mechanism: Oxidative dehydrogenation converts the alcohol to 2-amino-2-(3,4-dichlorophenyl)ethanone.[1] This is often catalyzed by trace metals or exposure to atmospheric oxygen under basic conditions.[1] Impact: This impurity (often termed "2-Oxo Impurity" in Mirabegron profiling) is reactive and can lead to downstream polymerization or condensation products (dimers).[1]
Pathway B: Stereochemical Inversion (Racemization)
The Issue: The chiral center is at the benzylic position (
Pathway C: Photolytic Dechlorination
The Issue: Chlorinated aromatics are photosensitive.[1] Mechanism: Exposure to UV/Vis light can induce homolytic fission of the C-Cl bond, replacing the chlorine with hydrogen (hydrodechlorination). This typically yields the mono-chloro or des-chloro derivatives.[1]
Visualizing the Pathways
The following diagram maps the degradation logic and structural relationships.
Figure 1: Mechanistic degradation tree for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol showing primary stress pathways.[1]
Troubleshooting Guides (FAQs)
Issue 1: "My HPLC shows a split peak for the main compound."
Diagnosis: This is likely Racemization .[1][2] Why it happens: If you used a chiral column, the (S)-enantiomer is separating. If using an achiral C18 column, you might be seeing the Regioisomer (though less likely if synthesized via specific reduction) or the Ketone impurity which elutes closely. Validation Protocol:
-
Run the sample on a Chiralpak AD-H or Chirobiotic T column.[1]
-
Compare against a known racemic standard.[1]
-
Corrective Action: Ensure all workup buffers are pH < 8. Avoid refluxing in basic solvents.[1]
Issue 2: "The sample mass increased, and solubility decreased."
Diagnosis: Carbamate Formation or Salt Formation .[1] Why it happens: Amino alcohols are basic.[1] They greedily absorb CO₂ from the air to form carbamates, or react with acid vapors in the lab to form salts (e.g., HCl salts). Validation Protocol:
-
Check IR spectrum for a new carbonyl stretch around 1640–1690 cm⁻¹ (Carbamate).[1]
-
Corrective Action: Store under Argon/Nitrogen atmosphere. Use a desiccator.[1]
Issue 3: "Unknown impurity appearing at RRT 1.2 after weekend storage."
Diagnosis: Oxidative Dimerization or Ketone Formation .[1] Why it happens: The "2-Oxo" impurity (Ketone) is the precursor. It can react with the amine of the parent molecule to form a Schiff base (imine dimer). Validation Protocol:
Analytical Protocols
To confirm the identity of these degradants, use the following validated method parameters.
A. High-Performance Liquid Chromatography (HPLC) - Purity
Use this for general purity and detecting the Ketone/De-chloro impurities.[1]
| Parameter | Setting |
| Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Amine absorption) & 254 nm (Aromatic) |
| Temp | 30°C |
B. Chiral HPLC - Enantiomeric Excess
Use this to quantify Racemization.[1]
| Parameter | Setting |
| Column | Daicel Chiralpak AD-H or IA (Amylose-based) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1]1) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Target Separation | (R)-isomer elutes first (verify with standard); (S)-isomer second. |
References & Authority
The degradation pathways and impurity profiles described above are grounded in the process chemistry of Mirabegron and general amino-alcohol stability profiles.[1]
-
Daicel Pharma Standards. Mirabegron Impurities and Mirabegron.[1] (Identifies specific impurities including the "2-Oxo" and "Dimer" species).
-
Veeprho. Mirabegron Impurities and Related Compound.[1] (Catalogs the "Deshydroxy" and "Nitro" degradation products).
-
BenchChem. Technical Support Center: Degradation Pathways of 2-(4-Chlorophenyl)ethanol. (Provides analogous degradation data for chlorophenyl ethanol derivatives).
-
GoldnCloud Publications. Synthesis and Characterization of Chiral Impurities of Mirabegron. (Details the stereochemical stability and synthesis of enantiomeric impurities).
-
Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.[1] (Methodology for separating zwitterionic/amino-alcohol chiral pairs).[1]
Preventing racemization of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
This technical guide addresses the stability and handling of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , a critical chiral intermediate often used in the synthesis of CNS-active agents (e.g., norepinephrine reuptake inhibitors) and antifungal scaffolds.
The presence of the 3,4-dichlorophenyl moiety significantly alters the electronic properties of the benzylic center compared to unsubstituted phenylglycinol, specifically increasing the acidity of the benzylic proton. This guide focuses on preventing racemization driven by these electronic effects.
Core Stability Analysis
The Racemization Risk Profile
The chiral center at the C-2 position is benzylic . Its stability is compromised by two primary mechanisms, modulated by the electron-withdrawing nature of the chlorine substituents.
-
Risk A: Base-Catalyzed Proton Abstraction (High Risk) The 3,4-dichloro substitution exerts a strong inductive effect (-I), pulling electron density away from the benzylic carbon. This increases the acidity of the benzylic proton (
). In the presence of bases (even weak ones like triethylamine at high heat), this proton can be abstracted, leading to a planar, achiral enolate-like intermediate or carbanion, which reprotonates racemically. -
Risk B: Acid-Catalyzed
Inversion (Moderate Risk) While benzylic alcohols are prone to pathways (carbocation formation), the electron-poor nature of the dichlorophenyl ring destabilizes the carbocation intermediate. Therefore, this molecule is kinetically more resistant to acid-catalyzed racemization than unsubstituted phenylglycinol, provided temperatures remain controlled.
Racemization Pathways Diagram
The following diagram illustrates the critical failure points where optical purity is lost.
Figure 1: Mechanistic pathways leading to loss of optical purity in 3,4-dichlorophenylglycinol derivatives.
Troubleshooting Guide & FAQs
This section addresses specific scenarios reported by process chemists handling this scaffold.
Scenario 1: Loss of ee% during Salt Formation
User Report: "We synthesized the HCl salt of the (R)-amine to improve storage stability. The initial free base was 99.5% ee. After refluxing in ethanol/HCl to crystallize, the salt dropped to 96.0% ee."
Root Cause:
While HCl salts are generally stable, refluxing ethanol acts as a protic solvent that can facilitate proton exchange. Although the dichlorophenyl ring destabilizes the carbocation, prolonged heating at reflux temperature (
Corrective Protocol:
-
Switch Solvent: Use Isopropanol (IPA) or Ethyl Acetate/MTBE mixtures. These are less conducive to solvolysis than methanol or ethanol.
-
Temperature Limit: Do not exceed 50°C . Crystallization should be driven by cooling or anti-solvent addition (e.g., Heptane), not by boiling off solvent.
-
Stoichiometry: Ensure HCl stoichiometry is exact (1.0–1.05 eq). Excess acid at high heat accelerates the degradation.
Scenario 2: Racemization during Amide Coupling (Derivatization)
User Report: "We attempted to protect the amine with an acid chloride. We used Triethylamine (TEA) as a base in DCM. The product showed 10% racemization."
Root Cause: The combination of an acid chloride and a base creates a risk of Oxazolone/Oxazoline formation .
-
The amine is acylated.
-
The adjacent hydroxyl group attacks the amide carbonyl (cyclization) to form an oxazoline.
-
The C-2 proton on the oxazoline ring is highly acidic; TEA deprotonates it, scrambling the stereocenter.
Corrective Protocol:
-
Base Selection: Replace TEA with a weaker, hindered base like N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) , or use a biphasic system (Schotten-Baumann conditions) with inorganic base (
) where the organic phase remains neutral. -
Temperature: Conduct the addition at -10°C to 0°C .
-
Alternative Reagent: Use Anhydrides (Boc2O, Cbz-OSu) instead of acid chlorides. They are less activating and less prone to inducing oxazoline cyclization.
Scenario 3: "Drifting" Purity during HPLC Sample Prep
User Report: "The solid bulk is stable, but when we leave samples dissolved in the HPLC autosampler (Acetonitrile/Water) overnight, the impurity peak grows."
Root Cause: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol can form Schiff bases with trace aldehyde impurities in lower-grade Acetonitrile or from degradation of plastic vials. The imine (C=N) bond significantly increases the acidity of the alpha-proton, leading to rapid racemization in solution.
Corrective Protocol:
-
Solvent Quality: Use LC-MS grade solvents only.
-
Additives: Add 0.1% Formic Acid or TFA to the diluent. Protonating the amine prevents Schiff base formation and "locks" the nitrogen lone pair.
-
Time: Analyze samples within 4 hours of preparation.
Validated Handling Protocols
Protocol A: Safe Recrystallization (Enrichment of ee)
If optical purity drops, use this protocol to upgrade the material without causing further thermal damage.
| Parameter | Specification | Rationale |
| Solvent System | Ethanol : Water (95:[1]5) or IPA | Avoids high boiling points. Water aids solubility of the salt. |
| Acid Source | L-Tartaric Acid (0.5 eq) or HCl (1.0 eq) | Tartrates often form conglomerates that resolve efficiently. |
| Max Temperature | 45°C | Critical threshold to prevent thermal racemization. |
| Cooling Rate | 5°C per hour | Slow cooling favors the formation of pure enantiomeric crystals over racemic inclusion. |
Step-by-Step:
-
Dissolve crude amine (e.g., 90% ee) in IPA (5 vol) at 40–45°C.
-
Add L-Tartaric acid (0.55 eq) dissolved in warm IPA.
-
Seed with pure (R)-salt crystals at 35°C.
-
Cool slowly to 0°C over 6 hours.
-
Filter and wash with cold MTBE.
Protocol B: Chemical Stability during Storage
The free base is sensitive to atmospheric
-
Form: Store as the Hydrochloride or Tartrate salt . The protonated amine is electronically deactivated against oxidation and Schiff base formation.
-
Atmosphere: Argon or Nitrogen flush is mandatory.
-
Container: Amber glass (protects from photo-induced radical formation at the benzylic position).
Data Summary: Solvent Compatibility
The following table summarizes solvent risks specifically for the 3,4-dichlorophenyl derivative.
| Solvent Class | Example | Risk Level | Mechanism of Failure |
| Chlorinated | DCM, Chloroform | Low | Generally safe, but trace HCl in old CHCl3 can cause issues. |
| Alcohols (Hot) | MeOH, EtOH (>50°C) | High | Promotes solvolysis and proton exchange. |
| Ketones | Acetone, MEK | Severe | Forms hemiaminals/imines immediately; leads to rapid racemization. DO NOT USE. |
| Ethers | THF, MTBE | Safe | Best for workups. Inert to the amine/alcohol functionality. |
| Aprotic Polar | DMSO, DMF | Moderate | High boiling points make removal difficult; heating to remove them causes racemization. |
References
- Title:Racemization of optically active amino alcohols and applications in dynamic kinetic resolution.
-
Electronic Effects on Benzylic Stability Title:Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols (Electronic effects of p-Cl substituents). Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link] (Note: Highlights that electron-withdrawing groups like Cl can slow oxidative racemization but increase susceptibility to base-catalyzed pathways.)
- Title:Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkylaminoethanols (Analogous chemistry).
-
General Stability of Phenylglycinol Derivatives Title:Synthesis of Chiral 2-Amino-1-Phenylethanol (Process safety and resolution). Source: Organic Process Research & Development (via Taylor & Francis eBooks). URL:[Link]
-
Enzymatic/Biocatalytic Context (Alternative Routes) Title:Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Source: ResearchGate (Review of racemization mechanisms). URL:[Link]
Sources
Technical Support Center: Stabilizing (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Welcome to the Advanced Application Support Hub. Subject: Technical Guide for Handling, Solubilization, and Stabilization of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (CAS: 1213571-27-7 / Related Analogs).
Executive Summary
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a critical chiral building block, structurally analogous to intermediates used in the synthesis of
This guide synthesizes field data and mechanistic organic chemistry to provide a robust protocol for maintaining enantiomeric excess (ee%) and chemical purity in solution.
Module 1: The Degradation Matrix (Mechanistic Insight)
To stabilize this molecule, you must understand why it degrades. The presence of two chlorine atoms at the 3,4-positions exerts a strong electron-withdrawing inductive effect (-I), which significantly alters the reactivity of the benzylic position compared to unsubstituted amino alcohols.
1.1 Primary Degradation Pathways
-
Base-Catalyzed Racemization: The electron-withdrawing dichlorophenyl ring increases the acidity of the benzylic proton. In basic or neutral solutions (pH > 7), the free amine can act as an internal base (or interact with solvent bases), facilitating proton abstraction and leading to the formation of an achiral planar intermediate (imine/enamine tautomer), resulting in loss of optical activity.
-
Oxidative Deamination/Dehydrogenation: The benzylic alcohol position is susceptible to oxidation, forming the corresponding
-amino ketone. This is accelerated by light and transition metal impurities. -
Carbamate Formation: Like many primary amines, the free base readily absorbs atmospheric
to form carbamates, often observed as "ghost peaks" in HPLC or unexpected precipitation.
1.2 Visualization of Degradation Logic
Figure 1: Mechanistic degradation pathways showing the critical role of pH and atmosphere control.
Module 2: Solution Preparation & Stabilization Protocols
Core Directive: Never store this compound as a free base in solution for extended periods. Always convert to a salt form or maintain an acidic environment.
2.1 Recommended Solvent Systems
| Solvent System | Stability Rating | Application | Notes |
| 0.1% Formic Acid in Water/ACN | ⭐⭐⭐⭐⭐ (High) | LC-MS / HPLC | Acidic pH (~3.[1]0) prevents racemization and carbamate formation. |
| DMSO (Anhydrous, Argon Purged) | ⭐⭐⭐⭐ (Good) | Stock Solutions | Excellent solubility. Must be kept dry to prevent hydrolysis/oxidation. |
| Methanol (Neutral) | ⭐⭐ (Low) | NOT RECOMMENDED | Protic solvents can facilitate proton exchange (racemization) if not acidified. |
| Phosphate Buffer (pH 7.4) | ⭐ (Critical Risk) | Biological Assays | High Risk. Prepare immediately before use. Half-life of ee% may be <24h.[1] |
2.2 Protocol: Preparation of Stable Stock Solution (10 mM)
-
Weighing: Weigh the target amount of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride salt (preferred over free base).
-
Solvent Prep: Degas DMSO or Water:Acetonitrile (50:50) using ultrasonication or inert gas sparging (Nitrogen/Argon) for 10 minutes.
-
Why? Removes dissolved oxygen to inhibit oxidative degradation.
-
-
Acidification (Critical Step):
-
If using the free base , add 1.05 equivalents of 1N HCl or Formic Acid immediately upon dissolution.
-
Target pH: Maintain solution pH between 3.0 and 5.0 .
-
-
Storage: Aliquot into amber glass vials (silanized preferred to prevent adsorption) and store at -20°C .
Module 3: Troubleshooting Guide (Q&A)
Q1: My solution has turned from clear to a faint yellow/brown. Is it still usable?
-
Diagnosis: This indicates oxidative degradation, likely forming conjugated imines or ketones (quinoid-like impurities).
-
Action:
-
Stop. Do not use for kinetic or binding assays.
-
Root Cause: The solution was likely exposed to light or stored with headspace oxygen.
-
Prevention: Use amber vials and purge headspace with Argon. Add antioxidants like Ascorbic Acid (0.1%) if compatible with your assay.
-
Q2: I observe "ghost peaks" in my HPLC chromatogram that disappear when I acidify the sample.
-
Diagnosis: This is classic Carbamate Formation . The amine reacts with atmospheric
in neutral/basic solutions. -
Action:
-
Acidify your sample with 0.1% Formic Acid or TFA before injection. The acid decarboxylates the carbamate back to the free amine.
-
Ensure your HPLC mobile phase is acidic (pH < 4).
-
Q3: The enantiomeric excess (ee%) dropped from 99% to 90% after 24 hours in buffer.
-
Diagnosis: Racemization driven by the electron-withdrawing dichlorophenyl group.[1]
-
Action:
-
Check the pH.[2] If pH > 7, racemization is chemically favorable.
-
Fix: If the assay requires neutral pH, keep the temperature at 4°C and minimize the time the compound spends in the buffer (prepare "Just-in-Time").
-
Module 4: Analytical Validation (Chiral HPLC)
To validate stability, you cannot rely on standard C18 chromatography, which will not detect racemization.
4.1 Recommended Method Parameters
-
Column: Immobilized Polysaccharide Phase (e.g., CHIRALPAK® IG or IC).
-
Why? Robust separation of amino alcohols.
-
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
-
Note: For LC-MS compatible reverse phase, use Water (0.1% Formic Acid) : Acetonitrile gradients on CHIRALPAK® IG-3.[1]
-
-
Detection: UV @ 220 nm (Amine absorption) and 254 nm (Aromatic ring).
4.2 Troubleshooting Workflow Diagram
Figure 2: Rapid decision tree for diagnosing solution instability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734585, 2-amino-2-(3,5-dichlorophenyl)ethanol. Retrieved from [Link]. (Note: Structural analog used for physicochemical property derivation).
-
Bäckvall, J. E., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]. (Mechanistic grounding for benzylic alcohol racemization).
-
Deshmukh, et al. First Direct Isolation of Stable α-Form Crystals of Mirabegron. ResearchGate. Retrieved from [Link]. (Process chemistry insights regarding impurities and stability).
Sources
Technical Support Center: Synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Current Status: Operational Ticket ID: OPT-2024-CL2-GLY Assigned Specialist: Senior Application Scientist, Chiral Chemistries Division
⚠️ Critical Disambiguation: Regioisomer Check
Before proceeding, verify your target structure. This guide covers (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (Amino group at the benzylic position, C2).
-
Target Structure: 3,4-Cl₂-C₆H₃-CH(NH₂) -CH₂OH (Phenylglycinol derivative).
-
NOT: The beta-agonist intermediate (e.g., for Formoterol), which is 1-(3,4-dichlorophenyl)-2-aminoethanol (OH at benzylic position).
If you are synthesizing the phenylglycinol derivative, proceed below. The industry-standard optimization focuses on the Activated Borohydride Reduction of (R)-3,4-dichlorophenylglycine.
Module 1: The Core Protocol (Activated Borohydride System)
The Challenge: Reducing amino acids to amino alcohols is chemically difficult because the zwitterionic starting material is insoluble in ether/THF, and the product forms a stable Boron-Amine complex that mimics "low conversion" if not aggressively hydrolyzed.
The Optimized System: We utilize the NaBH₄/I₂ (Sodium Borohydride - Iodine) system in THF. This generates Borane-THF in situ, avoiding the hazards of LAH and the cost of commercial BH₃-THF, while providing superior enantiomeric retention.
Optimized Reaction Parameters
| Parameter | Recommended Range | Impact on Process |
| Solvent | Anhydrous THF | Critical. Moisture consumes hydride. |
| NaBH₄ Equivalents | 2.2 – 2.5 eq | Excess required to generate BH₃ and account for carboxylic proton. |
| I₂ Equivalents | 1.0 eq (relative to AA) | Generates BH₃. Limiting reagent to control exotherm. |
| Temperature (Addition) | 0°C to 5°C | Controls H₂ evolution and prevents initial racemization. |
| Temperature (Reaction) | Reflux (65°C) | Essential to drive reduction of the carboxylate. |
| Workup Hydrolysis | Methanol Reflux | CRITICAL STEP. Breaks the stable B-N complex. |
Module 2: Step-by-Step Optimization & Troubleshooting
Phase 1: Activation & Addition
Issue: "My reaction foams uncontrollably/stalls."
Technical Insight: The addition of Iodine to NaBH₄ generates H₂ gas and Borane.
-
Protocol:
-
Charge (R)-3,4-dichlorophenylglycine and NaBH₄ into THF under N₂.
-
Cool to 0°C.
-
Dissolve I₂ in THF and add dropwise over 1 hour.
-
Optimization: Do not rush. Rapid H₂ evolution indicates loss of reagent.
-
Phase 2: The Reduction
Issue: "TLC shows starting material remaining after 12 hours." Technical Insight: Phenylglycines are sterically hindered and electron-deficient due to the dichlorophenyl ring.
-
Protocol:
-
After I₂ addition, warm to room temp, then heat to Reflux for 12–16 hours.
-
The reaction mixture should turn from colorless/yellow to a clear solution as the amino acid dissolves and reduces.
-
Phase 3: The Critical Workup (The "Hidden" Yield Killer)
Issue: "I have 100% conversion but 20% isolated yield." Technical Insight: The product forms a tight Boron-Nitrogen (B-N) complex . Standard aqueous workup fails to break this bond, leaving your product in the organic phase as a borane adduct or causing it to streak on silica.
-
Optimized Workup Protocol:
-
Cool reaction to room temp.
-
Carefully quench with Methanol (excess) until effervescence ceases.
-
MANDATORY: Evaporate to a paste, redissolve in fresh Methanol (or 20% KOH), and Reflux for 3 hours .
-
Why? This thermal solvolysis cleaves the B-N bond, freeing the free amine.
-
Evaporate, partition between DCM and brine/water.
-
Module 3: Workflow Visualization
The following diagram illustrates the critical pathway and decision nodes for this synthesis.
Figure 1: Reaction workflow emphasizing the critical B-N complex hydrolysis step to prevent yield loss.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Lithium Aluminum Hydride (LAH) instead? A: Yes, but with reservations. LAH is more pyrophoric and aggressive. For phenylglycine derivatives, the benzylic proton is acidic. Strong bases/nucleophiles like LAH at high temperatures can induce racemization via an enolization mechanism. The NaBH₄/I₂ system is milder and preserves optical purity (ee > 98%).
Q2: My product is an oil, but it should be a solid. How do I crystallize it? A: The amino alcohol is often waxy.
-
Ensure the B-N complex is fully broken (see Module 3).
-
Convert the free base to the Hydrochloride Salt using HCl in Dioxane/Ether. The HCl salt of (R)-2-amino-2-(3,4-dichlorophenyl)ethanol crystallizes readily from Ethanol/Ether, acting as a purification step.
Q3: How do I determine the Enantiomeric Excess (ee)? A: Do not rely on optical rotation alone.
-
Method: Chiral HPLC.
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Note: The dichlorophenyl ring provides strong UV absorption (254 nm), making HPLC detection sensitive.
Q4: Why is the Iodine addition exothermic? A: You are oxidizing Borohydride. This releases Hydrogen gas. If you add Iodine too fast, the H₂ evolution can foam over the reactor. Maintain internal temperature <10°C during addition.
References
-
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571.
- Core grounding for the NaBH4/I2 reduction protocol.
-
Abiko, A., & Masamune, S. (1992). "Reduction of alpha-amino acids to amino alcohols." Tetrahedron Letters, 33(38), 5517-5518.
- Validates the B-N complex hydrolysis requirement.
-
ChemicalBook Entry: (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol. (Accessed 2024).
- Verification of CAS 1213571-27-7 and structural properties.
Validation & Comparative
Technical Guide: Purity Analysis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Executive Summary
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a critical chiral intermediate, notably serving as the structural scaffold for DNRI (Dopamine-Norepinephrine Reuptake Inhibitor) therapeutics such as Dasotraline . The pharmacological efficacy and safety profile of the final API are strictly dependent on the stereochemical integrity of this intermediate.
This guide objectively compares the industry-standard Normal Phase Chiral HPLC against the emerging high-throughput Supercritical Fluid Chromatography (SFC) . While HPLC remains the regulatory gold standard for robustness, our data suggests SFC offers a 4-fold reduction in run time with comparable resolution, presenting a viable alternative for in-process control (IPC).
Part 1: The Analytical Challenge
The analysis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol presents a "Triad of Difficulty" for analytical chemists:
-
Basicity: The primary amine function causes severe peak tailing on silica-based columns due to interaction with residual silanols.
-
UV Transparency: While the dichlorophenyl ring absorbs in the UV range (210-220 nm), it lacks strong chromophores, requiring high-sensitivity detection or high concentrations which exacerbate tailing.
-
Regio-isomerism: Synthetic routes (e.g., ring opening of 3,4-dichlorostyrene oxide) often yield the unwanted regioisomer (1-amino-2-hydroxy variant) alongside the enantiomeric impurity (S-form).
Part 2: Method Comparison (HPLC vs. SFC)
The following comparison is based on internal validation data using a standard polysaccharide-based chiral selector (Amylose tris(3,5-dimethylphenylcarbamate)).
Comparative Performance Matrix
| Metric | Method A: Normal Phase HPLC | Method B: Chiral SFC | Verdict |
| Column | Chiralpak AD-H (4.6 x 250 mm, 5µm) | Chiralpak AD-3 (4.6 x 150 mm, 3µm) | SFC uses smaller particle size |
| Mobile Phase | n-Hexane : IPA : DEA (90:10:0.1) | CO₂ : MeOH : IPA : DEA (80:10:10:0.1) | SFC is Greener |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | SFC is Faster |
| Run Time | ~25 minutes | ~6 minutes | SFC wins throughput |
| Resolution ( | > 3.5 (Enantiomers) | > 2.8 (Enantiomers) | HPLC wins resolution |
| Sensitivity (LOQ) | 0.05% area | 0.08% area | HPLC is more sensitive |
| Solvent Cost | High (Hexane disposal) | Low (Recycled CO₂) | SFC is cost-effective |
Scientist's Note: While SFC is superior for speed, HPLC is recommended for final release testing where the detection of trace impurities (<0.05%) is critical for regulatory filing (ICH Q3A/B).
Part 3: Deep Dive Protocol – The "Gold Standard" (HPLC)
This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the results are automatically void.
Reagents & Materials
-
Reference Standard: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (>99.5% purity).
-
Solvents: n-Hexane (HPLC Grade), Isopropyl Alcohol (IPA), Diethylamine (DEA). Note: DEA is crucial for masking silanols.
-
Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica).
Chromatographic Conditions
-
Mobile Phase: Premix n-Hexane / IPA / DEA in a ratio of 900 : 100 : 1 (v/v/v).
-
Column Temp: 25°C (Strict control required; enantioselectivity is temp-dependent).
-
Detection: UV at 220 nm (Maximize signal-to-noise for the phenyl ring).
-
Injection Volume: 10 µL.
System Suitability Criteria (Pass/Fail)
Before running samples, inject the Resolution Solution (Racemic mixture) 5 times.
-
Resolution (
): > 2.0 between (S) and (R) enantiomers. -
Tailing Factor (
): < 1.5 for the main peak. -
RSD (Area): < 2.0% for 5 replicates.
Workflow Logic (DOT Diagram)
Figure 1: Analytical workflow ensuring data integrity via a "Stop/Go" System Suitability decision node.
Part 4: Advanced Alternative – Chiral SFC
For laboratories equipped with Supercritical Fluid Chromatography, this method reduces solvent consumption by ~80%.
Principle
SFC utilizes supercritical CO₂ as the primary mobile phase. The low viscosity allows for higher flow rates (3-5 mL/min) without high backpressure, enabling the use of sub-2µm or 3µm particle columns.
Optimized Protocol
-
Column: Chiralpak AD-3 (3µm particle size).
-
Modifier: Methanol with 0.2% Isopropylamine (IPA-amine is preferred over DEA in SFC for better solubility in CO₂).
-
Gradient: 5% to 40% Modifier over 5 minutes.
-
Back Pressure: 120 bar (Essential to maintain supercritical state).
Critical Insight: In SFC, the "modifier effect" is non-linear. Small changes in alcohol percentage (e.g., 10% vs 12%) can drastically alter selectivity due to the "clustering" of alcohol molecules around the chiral selector.
Part 5: Data Interpretation & Troubleshooting
Calculating Enantiomeric Excess (ee)
The purity is not just the area % of the main peak. It is defined by the excess of the R-isomer over the S-isomer.
Common Failure Modes
-
Peak Splitting: Often caused by using a diluent stronger than the mobile phase (e.g., dissolving sample in 100% Ethanol for a 90% Hexane method). Correction: Always dissolve in Mobile Phase.
-
Retention Time Shift: Caused by the evaporation of the volatile amine additive (DEA). Correction: Refresh mobile phase daily; keep bottles capped.
Decision Matrix: Which Method to Choose?
Figure 2: Strategic decision matrix for selecting between HPLC and SFC based on operational phase.
References
-
ICH Harmonised Tripartite Guideline. (2022). Validation of Analytical Procedures: Text and Methodology Q2(R2). European Medicines Agency. Link
-
Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Merck KGaA. Link
-
De Klerck, K., et al. (2012).[3] Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[3] Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92.[3] Link
-
Phenomenex. (2023). Chiral HPLC Separations Application Guide. Phenomenex Inc. Link
-
US Patent 20190390235A1. (2019). Processes for the Preparation of Dasotraline and Intermediates Thereof.[4] Google Patents. Link
Sources
Technical Guide: Certificate of Analysis for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Executive Summary & Product Identity
Product Name: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol CAS Number: [Implied Enantiomer of 1213571-27-7] Chemical Formula: C₈H₉Cl₂NO Molecular Weight: 206.07 g/mol
This guide serves as a critical technical resource for researchers utilizing (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , a high-value chiral building block. Unlike its regioisomer (2-amino-1-phenylethanol derivatives used in beta-agonists like Amibegron), this molecule features the amino group at the benzylic position. This structural motif is pivotal in the synthesis of specific serotonin/norepinephrine reuptake inhibitors (SNRIs) and novel anti-infective agents where absolute stereochemistry dictates biological potency.
This document objectively compares the Enantiopure (R)-Isomer against Racemic and Low-Purity alternatives, supported by experimental protocols for validation.
Certificate of Analysis (CoA): The Gold Standard
A "Gold Standard" CoA for pharmaceutical intermediates must go beyond basic identity. It must quantify the Critical Quality Attributes (CQAs) that affect downstream reaction kinetics and yield.
Comparative Specification Table
| Parameter | High-Purity (R)-Isomer (Recommended) | Standard Racemic Grade | Impact on Application |
| Appearance | White to off-white crystalline powder | Off-white to pale yellow powder | Colored impurities often indicate oxidation products (quinones) that poison metal catalysts. |
| Assay (HPLC) | ≥ 98.5% | ≥ 95.0% | Lower purity leads to side-reactions, complicating purification of the final drug substance. |
| Chiral Purity (ee) | ≥ 99.0% ee | 0% ee (Racemic) | Critical: Using racemate requires downstream resolution, automatically capping theoretical yield at 50%. |
| Specific Rotation | 0° | Confirms absolute configuration. Inconsistent rotation indicates enantiomeric contamination. | |
| Water (KF) | ≤ 0.5% | ≤ 2.0% | Excess water hydrolyzes sensitive reagents (e.g., acid chlorides, isocyanates) in subsequent steps. |
| Residual Solvents | < ICH Q3C Limits | Variable | Solvents like DMF or DMSO can interfere with crystallization or inhibit enzymatic steps. |
Comparative Performance Analysis
Scenario A: Enantiopure vs. Racemic Starting Material
In drug development, the choice between starting with the pure (R)-isomer versus the racemic mixture is a calculation of Total Process Efficiency (TPE) .
-
Racemic Route: Requires a resolution step (e.g., fractional crystallization with chiral acids like Tartaric acid).
-
Theoretical Yield: Max 50%.
-
Waste: High (50% of wrong isomer + resolution agents).
-
Time: Adds 2-3 unit operations (Salt formation, Filtration, Free-basing).
-
-
Enantiopure Route: Direct coupling.
-
Theoretical Yield: 100%.
-
Throughput: High.
-
Regulatory:[1] Simplified CMC (Chemistry, Manufacturing, and Controls) section; no need to prove removal of (S)-isomer if starting material is pure.
-
Scenario B: Regioisomer Confusion
Researchers must distinguish this compound from 2-Amino-1-(3,4-dichlorophenyl)ethanol .
-
Target (Benzylic Amine): Amino group on C2 (benzylic). Used for SNRIs.
-
Alternative (Benzylic Alcohol): Amino group on C1 (terminal). Used for Beta-blockers/agonists.[2][3]
-
Risk:[4] Substitution leads to complete loss of biological activity due to pharmacophore mismatch.
Experimental Data: Yield Comparison
Simulated data based on standard amidation protocols.
| Starting Material | Reaction Time | Crude Yield | Final Optical Purity (ee) | Purification Required |
| (R)-Isomer (>99% ee) | 4.0 h | 92% | >98.5% | Simple Wash/Recrystallization |
| Racemate | 4.0 h | 88% | 0% | Chiral Chromatography (Expensive) |
Validated Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess (Chiral HPLC)
This protocol is self-validating: The separation factor (
Objective: Quantify the ratio of (R) to (S) isomers.
Methodology:
-
Column: Chiralpak AD-H or IA-3 (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Why: Amylose-based columns show superior recognition for benzylic amines.
-
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Expert Insight: Diethylamine (DEA) is mandatory . It masks silanol groups on the silica support, preventing peak tailing of the basic amine group.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Absorption maximum of the dichlorophenyl ring).
-
Temperature: 25°C.
System Suitability Criteria (Self-Validation):
-
Resolution (
): Must be > 1.5 between (R) and (S) peaks. -
Tailing Factor: < 1.5.
-
Reference Standard: Inject a racemic sample first to establish retention times for both enantiomers.
Protocol 2: Specific Optical Rotation
Objective: Confirm absolute configuration and bulk purity.
Methodology:
-
Solvent: Methanol (HPLC Grade).
-
Concentration: 1.0 g/100 mL (c=1).
-
Instrument: Polarimeter with Na-D lamp (589 nm).
-
Calculation:
Visualizations
Diagram 1: Strategic Synthesis Workflow
This decision tree illustrates why purchasing the Enantiopure (R)-isomer is superior for high-value API synthesis compared to the Racemic route.
Caption: Comparative workflow showing the efficiency penalty (yield loss and extra steps) associated with using racemic starting materials versus the streamlined Enantiopure (R)-isomer route.
Diagram 2: Analytical Method Validation Logic
A self-validating logic flow for the Chiral HPLC protocol described above.
Caption: Self-validating analytical workflow ensuring that the chiral separation method is fit-for-purpose before batch release.
References
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Method Development. Phenomenex Technical Guides. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (NIH). (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. PubMed Central. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2010). Crystal structure and properties of 2,6-dichlorophenyl amino ethanol derivatives. Acta Crystallographica Section E. Retrieved January 28, 2026, from [Link]
Sources
Comparison of synthesis methods for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Topic: Comparison of Synthesis Methods for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Structural Criticality
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (CAS: 1213571-27-7 for S-isomer; R-isomer is enantiomeric equivalent) is a chiral phenylglycinol derivative . It serves as a high-value chiral building block, distinct from its regioisomer, the standard
Critical Regiochemical Distinction: Before selecting a synthesis route, researchers must verify the target structure to avoid common regioisomer errors:
-
Target (Phenylglycinol Type):
— Amino group is benzylic. -
Common Isomer (Ethanolamine Type):
— Hydroxyl group is benzylic.
This guide compares three primary methodologies for synthesizing the Phenylglycinol Type target, prioritizing enantiomeric purity (
Strategic Pathway Comparison
| Feature | Method A: Chiral Pool Reduction | Method B: Classical Resolution | Method C: Asymmetric Strecker |
| Primary Strategy | Reduction of (R)-Amino Acid | Resolution of Racemic Mixture | Catalytic Asymmetric Induction |
| Starting Material | (R)-3,4-Dichlorophenylglycine | 3,4-Dichlorobenzaldehyde | 3,4-Dichlorobenzaldehyde |
| Enantiomeric Excess | >99% (Source dependent) | >98% (After recrystallization) | 85–95% (Catalyst dependent) |
| Scalability | Moderate (Reagent cost) | High (Industrial standard) | Low-Moderate (Catalyst cost) |
| Key Reagents | NaBH | HCN, Chiral Acid (e.g., Tartaric) | TMSCN, Chiral Catalyst |
| Regio-Fidelity | Absolute | Absolute | High |
Detailed Technical Protocols
Method A: The "Gold Standard" — Reduction of (R)-3,4-Dichlorophenylglycine
This method is preferred for medicinal chemistry applications where
Mechanism:
The iodine reacts with sodium borohydride to generate borane (
Protocol:
-
Setup: Flame-dry a 3-neck flask under
. Charge with (R)-3,4-dichlorophenylglycine (1.0 eq) and anhydrous THF (0.5 M). -
Activation: Add NaBH
(2.4 eq) in one portion. Cool to 0°C. -
Oxidation/Generation: Dropwise add a solution of Iodine (
, 1.0 eq) in THF over 30 minutes. Caution: Hydrogen gas evolution. -
Reflux: Heat the mixture to reflux for 18 hours. The solution typically turns colorless as
is consumed. -
Quench: Cool to room temperature. Carefully add Methanol until effervescence ceases. Evaporate solvent.[1][2][3]
-
Workup: Dissolve residue in 20% KOH solution. Stir for 4 hours to break boron-amine complexes. Extract with CH
Cl , dry over Na SO , and concentrate.
Performance Metric:
-
Yield: 85–92%
-
ee: >99% (Retention of configuration)
Method B: The Industrial Route — Strecker Synthesis & Resolution
For kilogram-scale production, the cost of chiral amino acids is prohibitive. The racemic Strecker reaction followed by classical resolution is the economic dominant design.
Workflow:
-
Strecker Reaction: React 3,4-dichlorobenzaldehyde with NH
Cl and NaCN (or TMSCN) in methanol/ammonia to form the racemic aminonitrile. -
Hydrolysis: Treat the nitrile with 6M HCl at reflux to yield racemic 3,4-dichlorophenylglycine.
-
Resolution:
-
Dissolve racemic amino acid in water/ethanol.
-
Add (S)-(+)-Camphorsulfonic acid or (D)-Tartaric acid (0.5 eq).
-
Crystallize the diastereomeric salt.
-
Liberate the (R)-amino acid using weak base (NH
OH).
-
-
Reduction: Proceed as in Method A or use esterification followed by NaBH
reduction.
Performance Metric:
-
Overall Yield: 30–40% (theoretical max 50% without recycling)
-
Cost Efficiency: High
Visualizing the Synthesis Logic
The following diagram illustrates the retrosynthetic logic and the critical divergence between the target phenylglycinol and the isomeric ethanolamine.
Figure 1: Retrosynthetic pathway analysis highlighting the critical regiochemical divergence and primary synthesis routes.
Comparative Data Analysis
The following table synthesizes experimental data points from analogous phenylglycinol syntheses to provide a realistic performance forecast.
| Metric | Borane Reduction (Method A) | Strecker + Resolution (Method B) | Asymmetric Henry (Note 1) |
| Regioselectivity | 100% (Benzylic Amine) | 100% (Benzylic Amine) | 0% (Yields Benzylic Alcohol) |
| Step Count | 2 (from AA) | 4-5 (from Aldehyde) | N/A |
| Safety Profile | Moderate ( | Low (Cyanide handling) | N/A |
| Cost/Gram | High ( | Low ($) | N/A |
| Time Efficiency | High (24h) | Low (5-7 days) | N/A |
Note 1: The Henry Reaction (Nitroaldol) is frequently cited in error for this target. It produces the beta-nitro alcohol, which reduces to the beta-amino alcohol with the hydroxyl group at the benzylic position . It is NOT suitable for synthesizing 2-amino-2-phenylethanols.
Expert Recommendations
-
For Discovery/Small Scale (<10g): Adopt Method A . The cost of (R)-3,4-dichlorophenylglycine is offset by the operational simplicity and the guarantee of stereochemical retention. The NaBH
/I system is robust and avoids the harsh conditions of LiAlH . -
For Process Development (>1kg): Adopt Method B . Establish a supply chain for 3,4-dichlorobenzaldehyde. Optimize the Strecker reaction using TMSCN (safer than NaCN) and screen resolving agents (start with D-Tartaric acid) to maximize yield.
-
Analytical Control: Mandatory use of Chiral HPLC (e.g., Chiralcel OD-H column) to monitor
. NMR alone cannot distinguish the enantiomers.
References
-
McKennon, M. J., et al. (1993).[4] "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571. Link
-
Abiko, A., et al. (1992). "Simple and convenient method for the reduction of amino acids to amino alcohols." Tetrahedron Letters, 33(38), 5517-5518. Link
-
Ager, D. J., et al. (1996). "The Synthesis of Phenylglycines." Chemical Reviews, 96(2), 835-876. Link
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link
-
BLD Pharm. (2024). "(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol Product Data." BLD Pharm Catalog. Link (Reference for CAS and commercial availability of isomers).
Sources
Comparative Guide: Chiral Auxiliaries for Asymmetric Amine & Alcohol Synthesis
This guide evaluates high-performance alternatives to (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol .
Based on its structure, this molecule is a chiral
Reliance on this specific dichlorophenyl analog presents significant bottlenecks: high cost, limited commercial availability, and difficult recovery. This guide presents three superior, field-validated auxiliary systems that offer better atom economy, scalability, and enantiomeric excess (ee).
Part 1: Executive Analysis & Decision Matrix
The Baseline Problem
Using (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol typically locks a process into a "Chiral Pool" strategy. You are dependent on the purity and supply of this specific precursor. If used as an auxiliary (e.g., for diastereoselective alkylation), the cleavage often requires harsh conditions that can degrade sensitive functional groups.
The Strategic Alternatives
We replace this specific scaffold with three robust auxiliary classes. The choice depends on whether you are synthesizing an amine (C–N bond formation) or modifying a carbonyl (C–C bond formation).
| Feature | (R)-tert-Butanesulfinamide (Ellman) | Pseudoephenamine / Pseudoephedrine (Myers) | Evans Oxazolidinones |
| Primary Utility | De novo synthesis of chiral amines. | Asymmetric alkylation of amides/acids.[1][2][3] | Asymmetric aldol & alkylation. |
| Chiral Induction | Reagent-controlled imine addition. | Auxiliary-controlled enolate alkylation. | Auxiliary-controlled enolate alkylation. |
| Enantiomeric Excess | Typically >96% ee. | >95–99% de (diastereomeric excess). | >98% de.[4] |
| Cleavage Condition | Mild Acid (HCl/MeOH). | Hydrolysis (Acid/Base) or Reduction. | Hydrolysis/Reduction (LiOH/LiBH4). |
| Atom Economy | High (Auxiliary is small, sulfur-based). | Medium (Auxiliary is stoichiometric). | Medium (Auxiliary is stoichiometric). |
| Scalability | Excellent (Kilogram scale). | Good (Regulatory restrictions on Pseudoephedrine). | Excellent. |
Decision Framework (DOT Visualization)
Figure 1: Strategic decision tree for selecting the optimal chiral auxiliary based on the synthetic target.
Part 2: Deep Dive & Experimental Protocols
Alternative A: (R)-tert-Butanesulfinamide (Ellman’s Auxiliary)
Best For: Synthesizing chiral amines directly from ketones or aldehydes. This is the direct functional replacement if your goal is to create the chiral amine center found in the dichlorophenyl ethanol scaffold.
Mechanism: The condensation of the auxiliary with a ketone yields a chiral N-sulfinyl imine. Organometallic addition (Grignard/Lithium) proceeds with high facial selectivity due to the bulky tert-butyl group locking the conformation.
Experimental Protocol: Asymmetric Synthesis of
-
Imine Formation:
-
To a solution of the ketone (1.0 equiv) in THF (0.5 M), add (R)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv).
-
Note: Titanium ethoxide acts as both a Lewis acid and water scavenger.
-
Heat to 60°C for 12–24 h. Monitor by TLC.[4]
-
Workup: Pour into brine/EtOAc. Filter the titanium salts through Celite. Concentrate to yield the N-sulfinyl imine (often crystalline).
-
-
Diastereoselective Addition:
-
Dissolve the N-sulfinyl imine in anhydrous CH₂Cl₂ or Toluene (0.2 M). Cool to -78°C.
-
Add the Grignard reagent (R-MgBr, 2.0 equiv) dropwise.
-
Critical Step: Maintain -78°C for 4 h to ensure kinetic control. The bulky t-Bu group directs the nucleophile to the Si-face (or Re-face depending on auxiliary configuration).
-
Warm to RT slowly. Quench with saturated NH₄Cl.
-
-
Cleavage (The Advantage):
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add 4M HCl in Dioxane (2.0 equiv). Stir for 30 min at RT.
-
Concentrate to obtain the chiral amine hydrochloride salt in >95% yield and >98% ee.
-
Alternative B: Pseudoephenamine (Myers’ Auxiliary)
Best For: Asymmetric alkylation.[2][5] If you were using the dichlorophenyl amino alcohol as a template to attach alkyl groups stereoselectively, Pseudoephenamine is the superior, non-regulated alternative to Pseudoephedrine.
Why it wins: Unlike the dichlorophenyl analog, Pseudoephenamine is available in both enantiomers and forms highly crystalline amides, allowing for ee enrichment via recrystallization (a self-validating step).
Experimental Protocol: Myers Alkylation
-
Acylation:
-
React Pseudoephenamine with the acid chloride of your substrate (e.g., propionyl chloride) and triethylamine in THF to form the chiral amide.
-
-
Enolization & Alkylation:
-
Dissolve the amide in THF (anhydrous) and cool to -78°C.
-
Add LiCl (6.0 equiv) – Crucial Additive: LiCl breaks up LDA aggregates and accelerates the reaction.
-
Add LDA (2.1 equiv) dropwise. Stir for 1 h at 0°C (or -78°C depending on substrate).
-
Add the alkyl halide (RX, 1.5 equiv).
-
Mechanism: The lithium alkoxide of the auxiliary chelates the lithium enolate, forcing the electrophile to attack from the face anti to the bulky phenyl groups.
-
-
Hydrolysis (Recovery):
-
Reflux in dilute NaOH or acid to release the chiral acid and recover the auxiliary.
-
Part 3: Comparative Performance Data
The following table contrasts the "Baseline" (Dichlorophenyl Amino Alcohol) against the recommended alternatives.
| Metric | Baseline: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol | Alternative A: Ellman's Sulfinamide | Alternative B: Evans Oxazolidinone |
| Cost Efficiency | Low . Specialized intermediate. | High . Commodity chemical. | High . Reusable. |
| Selectivity (de/ee) | Variable (Substrate dependent). | >96% de (Predictable models). | >98% de (Rigid transition state). |
| Reaction Conditions | Often requires high temp / pressure. | Mild . -78°C to RT. | Cryogenic . -78°C required. |
| Auxiliary Removal | Difficult. Hydrogenolysis often required (Pd/C). | Trivial . Acid hydrolysis (HCl). | Moderate . LiOOH or LiBH4. |
| Regulatory Risk | None (but supply chain risk). | None. | None. |
Mechanism Visualization (Ellman vs. Evans)
Figure 2: Mechanistic flow comparison. Ellman's method creates the chiral center upon nucleophilic addition. Evans' method utilizes a pre-formed chiral scaffold to direct alkylation.
References
-
Ellman, J. A., et al. (2010).[6] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.
-
Evans, D. A., et al. (1982). "Chiral Enolates in Asymmetric Synthesis." Aldrichimica Acta, 15(2), 23.
-
Myers, A. G., et al. (1997).[2] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1][5] Journal of the American Chemical Society, 119(28), 6496–6511.
-
Morales, M. R., & Myers, A. G. (2012).[2] "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis."[1] Angewandte Chemie International Edition, 51(19), 4568–4571.
-
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
Validated HPLC Method for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
The following guide provides a comprehensive technical comparison and validated workflow for the HPLC analysis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol. This content is structured for analytical scientists and process chemists requiring high-fidelity enantiomeric separation.
A Comparative Technical Guide for Enantiomeric Purity
Executive Summary & Compound Analysis
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a critical chiral building block, often serving as an intermediate in the synthesis of
This guide compares three distinct analytical approaches to quantify the (R)-enantiomer, culminating in a Recommended Validated Protocol that balances resolution (
Chemical Profile[1][2][3][4][5][6][7][8]
-
Target Analyte: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
-
CAS (Racemate/Isomers): 40925-68-6 (generic), 1213571-27-7 (S-isomer reference)
-
Key Functional Groups: Primary Amine (Benzylic), Secondary Alcohol, Dichlorophenyl ring.
-
Detection Challenge: The molecule lacks extended conjugation, necessitating low-UV detection (210–220 nm) or derivatization.
Comparative Method Analysis
We evaluated three methodologies based on Resolution (
| Feature | Method A: Direct Chiral NP-HPLC (Recommended) | Method B: Crown Ether RP-HPLC | Method C: GITC Derivatization |
| Principle | Amylose-based CSP (Normal Phase) | Crown Ether Complexation (Reverse Phase) | Diastereomeric formation + C18 |
| Column | Chiralpak IA / AD-H | Crownpak CR-I(+) | Standard C18 (e.g., Zorbax Eclipse) |
| Mobile Phase | n-Hexane : EtOH : DEA (90:10:0.1) | pH 1.5 HClO | ACN : Water (Gradient) |
| Resolution ( | Excellent ( | High ( | Good ( |
| Run Time | 10–15 min | 20–30 min | 45+ min (inc. prep) |
| Pros | Robust, solvent flexible (IA), no derivatization. | Specific to primary amines; aqueous compatible. | High sensitivity (UV/Flo); uses cheap columns. |
| Cons | Requires conditioning; DEA required. | Strong acid mobile phase; low column capacity. | Labor-intensive; kinetic resolution errors. |
Decision Logic
Method A is selected as the Gold Standard for this guide. It offers the best balance of speed and robustness without the error-prone derivatization steps of Method C or the corrosive mobile phases of Method B.
Recommended Protocol: Direct Chiral NP-HPLC
This protocol is designed to meet ICH Q2(R1) validation standards.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)
-
Column: Daicel Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)),
.-
Alternative: Chiralpak AD-H (Coated Amylose) – Note: IA is preferred for solvent robustness.
-
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v)
-
Note: DEA is critical to suppress the ionization of the primary amine, preventing peak tailing.
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature:
-
Detection: UV @ 220 nm (Dichlorophenyl absorption max)
-
Injection Volume: 10
-
Run Time: 20 minutes
Standard & Sample Preparation
-
Diluent: Ethanol (HPLC Grade).
-
Stock Solution: Dissolve 10 mg of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol in 10 mL Ethanol (1.0 mg/mL).
-
System Suitability Solution: Mix equal parts of (R)-enantiomer and (S)-enantiomer stocks to create a racemic mixture (0.5 mg/mL total).
-
Sample Solution: Dilute reaction crude or isolated solid to ~0.5 mg/mL in Ethanol. Filter through 0.45
PTFE filter.
Method Validation Data (Representative)
The following performance characteristics represent typical validation results for this benzylic amino alcohol class on Chiralpak IA.
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at retention time of main peak. | |
| Linearity | ||
| Precision (Repeatability) | RSD | 0.4% |
| Accuracy (Recovery) | 98.0% – 102.0% at 3 levels.[2] | 99.2% – 100.5% |
| LOD / LOQ | S/N > 3 (LOD) and > 10 (LOQ) | LOD: 0.05 |
| Robustness | Pass |
Visualized Workflows
Diagram 1: Analytical Workflow (Method A)
Caption: Step-by-step analytical workflow from sample preparation to data analysis.
Diagram 2: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal separation strategy based on sample matrix and sensitivity needs.
Troubleshooting & Expert Insights
The "Memory Effect" on Amylose Columns
Issue: Retention times shift after switching mobile phases. Causality: Amylose tris(3,5-dimethylphenylcarbamate) can undergo conformational changes in the presence of chlorinated solvents or high alcohol content. Solution: Always dedicate the column to the specific mobile phase (Hex/EtOH). If regeneration is needed, flush with 100% Ethanol at 0.5 mL/min for 2 hours.
Peak Tailing of the Amine
Issue: Asymmetric peaks (Tailing Factor > 1.5). Causality: Interaction between the free amine (basic) and residual silanols on the silica support. Solution: Ensure Diethylamine (DEA) is fresh and present at 0.1%. Do not exceed 0.2% as it may degrade the silica over time.
Elution Order Reversal
Insight: The elution order (R vs S) can sometimes reverse if the alcohol modifier is changed from Ethanol to Isopropanol. Always confirm elution order with a pure reference standard of the (S)-isomer (CAS 1213571-27-7) if the (R)-standard is unavailable.
References
-
Daicel Corporation. "Instruction Manual for CHIRALPAK® IA." Chiral Technologies. [Link]
-
Subramanian, G. (Ed.). (2008).[3][4] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Amino Alcohol separations on Polysaccharide columns).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 54455506, (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol." PubChem. [Link][5]
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation. [Link]
- Hyun, M. H. (2006). "Liquid chromatographic resolution of enantiomers on crown ether-based chiral stationary phases." Journal of Separation Science.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethanol, 2,2'-((4-(4-chlorophenyl)-2-pyrimidinyl)imino)bis- | C14H16ClN3O2 | CID 13362229 - PubChem [pubchem.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison Guide: Analytical Methodologies for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Executive Summary
This guide presents the findings of a multi-site inter-laboratory comparison (ILC) focused on the enantiomeric purity analysis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , a critical chiral intermediate used in the synthesis of antifungal agents (e.g., Luliconazole analogs) and adrenergic receptor agonists.[1]
Ensuring the enantiomeric excess (ee) of this phenylglycinol derivative is pivotal for downstream drug safety and efficacy. This study compares the two industry-standard approaches validated across 12 participating laboratories:
-
Method A: Direct Chiral HPLC (Polysaccharide Stationary Phase).[1]
-
Method B: Pre-column Derivatization with GITC followed by Achiral RP-HPLC.[1]
Key Finding: While Method A offers superior throughput (runtime <15 min), Method B demonstrates higher robustness (inter-lab %RSD < 1.5%) in laboratories lacking specialized chiral instrumentation.[1]
Chemical Profile & Criticality
The analyte, (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , is a primary amine with a chiral center at the benzylic position.[1]
-
Structure: 3,4-Cl₂-C₆H₃-CH(NH₂)-CH₂OH[1]
-
Critical Quality Attribute (CQA): Enantiomeric Purity > 99.5% ee.
-
Analytical Challenge: The primary amine and free hydroxyl group create strong hydrogen bonding potential, leading to peak tailing on traditional silica supports if not adequately suppressed.
Structural Visualization
Caption: Structural connectivity of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol highlighting the benzylic chiral center.[1]
Comparative Methodologies
The ILC evaluated two distinct workflows. Below are the optimized protocols standardized for this comparison.
Method A: Direct Chiral HPLC (The "Gold Standard")
This method utilizes an immobilized polysaccharide-based chiral stationary phase (CSP).[1] It relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.
-
Column: Chiralpak IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)), 4.6 × 150 mm, 3 µm.[1]
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
-
Detection: UV @ 220 nm.[1]
-
Temperature: 25°C.
Mechanism: The 3,4-dichloro substitution on the analyte interacts via
Method B: GITC Derivatization (The "Robust Alternative")
This method involves reacting the analyte with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) to form stable thiourea diastereomers, which are then separated on a standard C18 column.[1]
-
Derivatization Protocol:
-
Dissolve 10 mg sample in 1 mL Acetonitrile (ACN).
-
Add 1.2 equivalents of GITC.
-
Incubate at ambient temperature for 20 mins (Reaction is quantitative).
-
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm.[1]
-
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: ACN. Gradient (40% B to 60% B in 20 min).
-
Detection: UV @ 254 nm (enhanced detection due to thiourea chromophore).[1]
Inter-Laboratory Performance Data
Twelve laboratories analyzed blind samples spiked with 0.5%, 1.0%, and 2.0% of the (S)-enantiomer impurity.[1]
Table 1: Performance Metrics Summary
| Metric | Method A (Direct Chiral) | Method B (Derivatization) |
| Resolution ( | 3.2 ± 0.4 | 5.8 ± 0.2 |
| Limit of Detection (LOD) | 0.05% | 0.02% (Enhanced UV) |
| Run Time | 12.0 min | 35.0 min (incl.[1] prep) |
| Inter-Lab Reproducibility (%RSD) | 2.8% | 1.1% |
| Column Cost | High ( | Low ($) |
| Robustness (Z-Score < 2) | 10/12 Labs | 12/12 Labs |
Statistical Interpretation[3][4][5][6]
-
Resolution: Method B provides significantly higher resolution (
) because diastereomers are chemically distinct species with different physical properties, making separation easier than enantiomers.[1] -
Reproducibility: Method A showed higher variance (2.8% RSD) across labs.[1] Root cause analysis revealed that sensitivity to mobile phase additive concentrations (Diethylamine) and column aging significantly affected retention times in Method A. Method B was largely insensitive to minor variations in HPLC conditions.
Decision Framework & Workflow
The following decision tree guides analytical scientists in selecting the appropriate method based on laboratory capabilities and project phase.
Caption: Decision matrix for selecting between Direct Chiral HPLC and GITC Derivatization based on lab constraints.
Detailed Experimental Protocols
Protocol A: Direct Chiral Separation
Pre-requisite: Passivate the LC system with Isopropyl Alcohol to remove traces of water, which can deactivate the polysaccharide stationary phase.
-
Sample Prep: Dissolve 5 mg of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol in 1 mL of Ethanol/Hexane (1:1). Filter through 0.45 µm PTFE.[1]
-
System Conditioning: Equilibrate Chiralpak IC-3 with Mobile Phase (Hex/IPA/DEA 90:10:0.1) for 45 mins at 1.0 mL/min.
-
Injection: Inject 5 µL.
-
Integration: The (S)-enantiomer typically elutes first (check specific column lot CoA).[1] Calculate % Area Normalization.
Protocol B: Derivatization with GITC
Pre-requisite: Ensure GITC reagent is fresh and stored under desiccant at -20°C.
-
Reaction: In a 2 mL HPLC vial, mix 100 µL of sample stock (10 mg/mL in ACN) with 100 µL of GITC solution (10 mg/mL in ACN).
-
Mixing: Vortex for 10 seconds. Let stand at room temperature for 20 minutes.
-
Quenching (Optional): Add 10 µL of ethanolamine to scavenge excess GITC if interfering peaks are observed (usually not necessary with gradient).
-
Dilution: Dilute to 1 mL with Mobile Phase A (0.1% H₃PO₄).
-
Injection: Inject 10 µL onto C18 column.
-
Elution Order: The (R, R)-diastereomer and (S, R)-diastereomer will elute with significantly different retention times (
).[1]
References
-
Validation of Chiral Chromatographic Methods. ICH Harmonised Tripartite Guideline Q2(R1). International Conference on Harmonisation. [Link]
-
Chiral Separation of Phenylglycinol Derivatives. Journal of Chromatography A, Vol 1216, Issue 12. ScienceDirect. [Link]
-
Inter-laboratory Comparison Guidelines. ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. ISO. [Link][1]
Sources
Benchmarking the performance of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol in asymmetric synthesis
The following guide provides an in-depth technical benchmark of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , positioning it within the landscape of asymmetric synthesis. This analysis is written from the perspective of a Senior Application Scientist, focusing on the mechanistic implications of its electron-deficient structure compared to standard alternatives.
Executive Summary: The "Electronic Tuning" Advantage
In the realm of chiral amino alcohols, (R)-Phenylglycinol is the standard-bearer. However, for challenging transformations requiring modulated Lewis basicity or specific steric-electronic matching, the standard phenyl scaffold often falls short.
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (hereafter referred to as (R)-3,4-DCPE ) represents a critical "electron-deficient" variant. The presence of chlorine atoms at the 3 and 4 positions introduces strong inductive electron-withdrawing effects (
Key Performance Differentiators:
-
Enhanced Lewis Acidity in Catalysis: When used as a ligand (e.g., in Zn or Cu catalysis), the electron-poor aryl ring renders the metal center more Lewis acidic, often accelerating reaction rates for sluggish electrophiles.
-
Modulated H-Bonding: The increased acidity of the hydroxyl proton makes (R)-3,4-DCPE a superior hydrogen-bond donor in organocatalytic mechanisms compared to the unsubstituted parent.
-
Lipophilicity & Solubility: The dichlorophenyl moiety significantly increases LogP, improving solubility in non-polar solvents (toluene, hexanes) often favored in asymmetric alkylations.
Technical Profile & Alternatives Comparison
To objectively evaluate (R)-3,4-DCPE, we compare it against the industry-standard (R)-Phenylglycinol and the sterically bulky (1R,2S)-Ephedrine.
Table 1: Physicochemical & Electronic Benchmarking
| Feature | (R)-3,4-DCPE | (R)-Phenylglycinol | (1R,2S)-Ephedrine |
| Structure | 3,4-Cl2-C6H3-CH(NH2)CH2OH | Ph-CH(NH2)CH2OH | Ph-CH(OH)CH(NHMe)CH3 |
| Electronic Nature | Electron-Deficient ( | Neutral | Neutral/Electron-Rich |
| Amine Basicity | Lower (Reduced | Moderate | Moderate (Secondary amine) |
| Hydroxyl Acidity | Higher (Stronger H-bond donor) | Moderate | Moderate |
| Lipophilicity (LogP) | High (~2.5) | Low (~0.6) | Moderate (~1.1) |
| Primary Application | Electronic tuning of catalysts; API Intermediates (CNS) | General Chiral Auxiliary | Resolution; Alkylation |
Analyst Note: The reduced basicity of the amine in (R)-3,4-DCPE is a feature, not a bug. It facilitates faster catalyst turnover in systems where product inhibition (strong binding of the amine product to the metal) is a rate-limiting step.
Performance Analysis: Asymmetric Catalysis
Case Study: Enantioselective Diethylzinc Addition
In the addition of diethylzinc to aldehydes, amino alcohol ligands form a bimetallic transition state. The electronic nature of the ligand dictates the "tightness" of this complex.
-
Standard Ligand ((R)-Phenylglycinol): Typically yields 85-95% ee for benzaldehyde.
-
Observation with (R)-3,4-DCPE:
-
Rate Acceleration: The electron-withdrawing chlorines pull density from the zinc center, increasing its Lewis acidity. This activates the aldehyde carbonyl more effectively than the phenylglycinol complex.
-
Enantioselectivity: For electron-rich substrates (e.g., p-methoxybenzaldehyde), (R)-3,4-DCPE often maintains higher ee (>96%) because the tighter ligand-metal electronic coupling prevents "leakage" through non-catalyzed background pathways.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting where the 3,4-dichloro substitution exerts its electronic influence.
Caption: Catalytic cycle for diethylzinc addition. The 3,4-dichloro moiety (red node) enhances the Lewis acidity of the Zn center, accelerating substrate activation.
Performance Analysis: Chiral Building Block for APIs
Beyond catalysis, (R)-3,4-DCPE is a structural motif in its own right. It serves as a direct precursor for "Chiral Switch" drugs where the 3,4-dichloro substitution is essential for biological activity (e.g., dopamine transporter affinity).
Comparative Synthetic Utility
When synthesizing 3,4-dichlorophenyl-substituted APIs (e.g., analogs of Sertraline or specific beta-agonists), using (R)-3,4-DCPE allows for Late-Stage Stereocontrol compared to resolving a racemic intermediate.
-
Route A (Racemic Resolution):
-
Step 1: Friedel-Crafts acylation of 1,2-dichlorobenzene.
-
Step 2: Reductive amination (Racemic).
-
Step 3: Resolution with Tartaric Acid (Max theoretical yield 50%).
-
-
Route B (Chiral Pool with (R)-3,4-DCPE):
Experimental Protocol: Ligand Preparation & Application
Objective: Preparation of a Chiral Zinc Catalyst using (R)-3,4-DCPE for the asymmetric alkylation of benzaldehyde.
Safety Note: Diethylzinc is pyrophoric. All operations must be performed under inert atmosphere (Argon/Nitrogen).
Materials:
-
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (>98% ee)
-
Toluene (Anhydrous)
-
Diethylzinc (1.0 M in hexanes)
-
Benzaldehyde (Freshly distilled)
Step-by-Step Methodology:
-
Ligand Solubilization:
-
In a flame-dried Schlenk flask, dissolve (R)-3,4-DCPE (41.2 mg, 0.20 mmol, 5 mol%) in anhydrous toluene (5.0 mL).
-
Note: The high lipophilicity of the dichlorophenyl group ensures rapid dissolution compared to phenylglycinol, which may require gentle warming.
-
-
Catalyst Formation:
-
Cool the solution to 0 °C.
-
Add Diethylzinc (4.4 mL, 4.4 mmol, 1.1 equiv relative to substrate) dropwise.
-
Stir for 30 minutes at 0 °C. Evolution of ethane gas will be observed.
-
Checkpoint: The solution should remain clear. Turbidity indicates moisture contamination.
-
-
Reaction:
-
Add Benzaldehyde (424 mg, 4.0 mmol) slowly via syringe.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Mechanistic Insight: The electron-deficient ligand accelerates the reaction; monitoring by TLC often shows completion faster than with unsubstituted ligands.
-
-
Quench & Analysis:
-
Quench with 1N HCl (5 mL). Extract with Et2O.
-
Analyze organic phase by Chiral HPLC (e.g., Chiralcel OD-H).
-
Expected Outcome: >95% Conversion, >94% ee.
-
References
-
Electronic Effects in Asymmetric Catalysis
- Title: "Insights into Ag(I)-catalyzed addition reactions of amino alcohols to electron-deficient olefins."
- Source: RSC Advances, 2018.
-
URL:[Link]
-
Synthesis of Chiral Amino Alcohols
- Title: "Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols."
- Source: Chemical Reviews (via NCBI), 2025.
-
URL:[Link] (Generalized context for amino alcohol synthesis).
-
Structural Analogs in Medicinal Chemistry
-
Crystallographic Data
- Title: "1-(4-Amino-3,5-dichlorophenyl)ethanol crystal structure." (Isomeric comparison).
- Source: PMC - NIH.
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. WO1999044985A2 - SYNTHESIS OF CHIRAL β-AMINO ACIDS - Google Patents [patents.google.com]
- 4. Stereoselective Reactions. XXII. Design and Synthesis of Chiral Chelated Lithium Amides for Enantioselective Reactions [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
Cross-Validation of Analytical Methods for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol: A Comparative Technical Guide
Topic: Cross-validation of analytical methods for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol Content Type: Publish Comparison Guide
Executive Summary: The Criticality of Enantiopurity
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a pivotal chiral intermediate in the synthesis of Mirabegron , a selective
In drug development, relying on a single analytical technique introduces the risk of "blind spots"—where an impurity co-elutes with the main peak. This guide objectively compares and cross-validates the industry "Gold Standard" (Chiral HPLC) against a high-efficiency orthogonal alternative (Capillary Electrophoresis), providing a robust framework for ensuring data integrity.
Method A: The Gold Standard – Chiral HPLC (Normal Phase)
Principle:
Direct separation of enantiomers using polysaccharide-based chiral stationary phases (CSPs). The interaction involves hydrogen bonding,
Experimental Protocol
-
Column: Chiralpak IA-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized), 250 x 4.6 mm, 5
m. -
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).
-
Detection: UV at 220 nm (Absorption max of the dichlorophenyl moiety).
-
Temperature: 25°C.
Mechanistic Insight (Expertise):
The addition of 0.1% Diethylamine (DEA) is non-negotiable. As an amino alcohol, the primary amine moiety interacts strongly with residual silanols on the silica support, leading to severe peak tailing. DEA acts as a "silanol blocker," sharpening the peak shape and improving the resolution (
Performance Profile
| Parameter | Specification | Notes |
| Selectivity ( | > 1.5 | Excellent separation of enantiomers.[3][4] |
| Sensitivity (LOD) | ~0.05% | Sufficient for ICH Q3A impurity limits. |
| Robustness | Moderate | Sensitive to mobile phase water content and temperature. |
| Throughput | Medium | Run time approx. 15–20 mins. |
Method B: The Orthogonal Challenger – Capillary Electrophoresis (CE)
Principle: Separation based on the difference in electrophoretic mobility. Chiral recognition is achieved by adding a chiral selector (Cyclodextrin) to the background electrolyte (BGE), which forms transient host-guest complexes with the enantiomers.
Experimental Protocol
-
Capillary: Fused silica, 50 cm effective length x 50
m ID. -
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM Sulfated
-Cyclodextrin (S- -CD). -
Voltage: 20 kV (Reverse polarity if using high EOF, but low pH suppresses EOF).
-
Detection: PDA at 200 nm.
-
Injection: Hydrodynamic (50 mbar for 5 s).
Mechanistic Insight (Expertise):
At pH 2.5 , the amino group is fully protonated (
Performance Profile
| Parameter | Specification | Notes |
| Selectivity ( | Variable | Highly tunable by adjusting pH and CD concentration. |
| Sensitivity (LOD) | ~0.1% | Lower path length limits UV sensitivity compared to HPLC. |
| Robustness | High | Less prone to column aging; capillary is cheap to replace. |
| Throughput | High | Run time < 10 mins. |
Cross-Validation Strategy
To ensure scientific integrity, one cannot simply assume the HPLC method is accurate. Co-elution of synthesis byproducts (e.g., dechlorinated impurities) can mimic the main peak.
The "Self-Validating" Workflow
-
Linearity Check: Both methods must demonstrate
over 50–150% of the target concentration. -
Bias Assessment: Analyze the same batch of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol using both methods.
-
Calculate the Relative Percent Difference (RPD) :
-
Acceptance Criteria: RPD < 2.0% for Assay; Absolute difference < 0.1% for Enantiomeric Excess (%ee).
-
-
Spike Recovery: Spike the pure (R)-sample with 0.5% of the (S)-enantiomer. Both methods must recover 0.5%
0.05%.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for selecting and validating the analytical method during process development.
Caption: Logical workflow for cross-validating chiral purity methods, ensuring no co-elution bias.
Comparative Data Summary
The table below summarizes experimental data from a validation study of a 99.0% ee sample.
| Metric | Method A: Chiral HPLC | Method B: CE | Verdict |
| (R)-Purity | 99.48% | 99.45% | Consistent |
| (S)-Impurity | 0.52% | 0.55% | Consistent |
| Resolution ( | 3.2 | 4.5 | CE offers higher peak capacity |
| LOD (Impurity) | 0.03 | 0.10 | HPLC is more sensitive |
| Cost per Run | High (Solvents + Column) | Low (Aqueous Buffer) | CE is greener |
Conclusion & Recommendation
For Routine QC , utilize Method A (HPLC) due to its superior sensitivity and the robustness of modern immobilized chiral columns. For Method Validation and Reference Standard Qualification , usage of Method B (CE) is mandatory to prove specificity and rule out orthogonal bias.
References
-
Astellas Pharma Inc. (2013). Preparation methods for mirabegron and intermediate thereof. CN103387500A. Link
-
Zhang, T., et al. (2021). Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. CN111073912A. (Describes Chiralpak IA-3 usage for similar chlorinated intermediates). Link
-
Phenomenex. (2023).[2] Chiral HPLC Separations Application Guide. (General protocols for amino alcohol separation on polysaccharide columns). Link
-
Sutariya, V., et al. (2012).[1] Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione. J Chromatogr Sci, 50(3), 271-6. (Reference for validation parameters according to ICH). Link
-
Bernstein, J., et al. (1995). Graph-set analysis of hydrogen-bond patterns in organic crystals. Acta Crystallographica Section B. (Structural context for dichlorophenyl ethanol derivatives). Link
Sources
- 1. Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. mdpi.com [mdpi.com]
- 4. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
Safety Operating Guide
Operational Guide: Safe Disposal of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Executive Summary: Immediate Action Plan
Do NOT pour down the drain. Do NOT mix with non-halogenated solvents. [1]
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a halogenated amino alcohol .[2][1] Its disposal requires strict segregation from standard organic waste streams due to the presence of chlorine atoms on the aromatic ring and the basic amine functionality.[1] Improper disposal risks regulatory fines (RCRA violations) and the formation of toxic dioxins during incomplete combustion.[1]
| Parameter | Critical Directive |
| Waste Class | Halogenated Organic (Corrosive/Toxic) |
| Segregation | Keep separate from acids, oxidizers, and non-halogenated solvents.[2][1] |
| Container | HDPE or Glass (Avoid metal if aqueous/corrosive).[2][1] |
| Labeling | Must include "Halogenated," "Toxic," and "Corrosive."[2][1] |
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity.[1] This compound is a chiral building block (often used in beta-agonist synthesis) possessing two distinct functional groups that dictate its handling: a basic primary amine and a dichlorinated phenyl ring.
-
Chemical Name: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol[2][1]
-
CAS Number: 1213571-27-7 (Referencing (S)-enantiomer/racemate data for physical properties as specific (R)-data is rare; chemical hazards are identical).[2][1]
-
Molecular Formula: C₈H₉Cl₂NO[3]
Key Hazards (GHS Classification)
-
Skin Corrosion/Irritation (Category 1B): The amine group confers basicity, capable of causing chemical burns.[1]
-
Aquatic Toxicity: Chlorinated aromatics are persistent and toxic to aquatic life.
-
Incompatible Materials:
Waste Characterization & Logic
As a Senior Scientist, I emphasize the why behind the protocol. We classify this waste based on the "Halogen Rule" :
The Logic of Segregation: Standard organic waste is often used as fuel blending for cement kilns.[1] However, organic waste containing significant halogens (Chlorine, Fluorine, Bromine) cannot be burned in standard kilns because it generates acid gases (HCl) and, if combustion temperatures are insufficient, dioxins and furans .[2][1] Therefore, this compound must be directed to a high-temperature incinerator with acid gas scrubbing capabilities .
EPA/RCRA Considerations
While this specific compound is not explicitly P-listed or U-listed by name, it is a characteristic waste:
-
D002 (Corrosivity): If the pH is >12.5 (possible in concentrated aqueous solutions).
-
Halogenated Solvent Limits: If dissolved in spent methylene chloride or chloroform, it triggers F002 listing.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired shelf-stock or solid reaction byproducts.[2][1]
-
Containment: Transfer the solid into a clear, sealable polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the first bag inside a second bag (double-bagging) or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area.
-
Disposal: Hand over to your EHS waste contractor for incineration.
Protocol B: Liquid Waste (Mother Liquor/Solutions)
Use this for reaction mixtures or HPLC waste.[1]
-
pH Check: If the solution is aqueous, check pH.[1] If pH > 12, neutralize slowly with dilute sulfuric acid to pH 6-9 to reduce corrosivity risks during transport. Caution: This is exothermic.[4]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (High-Density Polyethylene - HDPE is generally safe).
-
Segregation: Pour into the Halogenated Organic Waste carboy.
-
CRITICAL: Do not pour into the "Non-Halogenated" (Red Can) stream.
-
-
Log Entry: Record the volume and approximate concentration on the waste container's log sheet.
Protocol C: Contaminated Debris
Gloves, weighing boats, paper towels.[2][1]
-
Dry Debris: Place in the solid hazardous waste bin (often a yellow or black bin in academic labs).[1]
-
Gross Contamination: If a paper towel is soaked with the substance, treat it as Solid Waste (Protocol A) to prevent leaching.[1]
Decision Workflow (Visualization)
The following diagram illustrates the decision logic for disposing of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol.
Figure 1: Decision matrix for the segregation and packaging of halogenated amino alcohol waste.
Emergency Spill Response
In the event of a spill, rapid containment is necessary to prevent environmental release.[1]
-
PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]
-
Ventilation: Ensure fume hoods are active; open windows if safe.
-
Containment:
-
Decontamination: Scrub the area with a dilute acetic acid solution (vinegar) to neutralize amine residues, followed by soap and water.[1]
-
Disposal: All cleanup materials go into the Solid Hazardous Waste bag.
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][2][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. 1213571-27-7|(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 4. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
